Retro-2 cycl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylthiophen-2-yl)-3-phenyl-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2OS/c1-13-11-12-17(23-13)18-20-16-10-6-5-9-15(16)19(22)21(18)14-7-3-2-4-8-14/h2-12,18,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAPXDSRULBILC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Retro-2 cycl
Audience: Researchers, scientists, and drug development professionals.
Abstract
Retro-2 cycl is a small molecule inhibitor renowned for its ability to protect host cells from a wide array of intracellular pathogens and toxins, including ricin, Shiga-like toxins, and various viruses.[1][2] Its therapeutic potential stems from its primary function as an inhibitor of retrograde protein trafficking, a crucial pathway exploited by these agents to reach their cytosolic targets.[1][3] This document provides a comprehensive technical overview of the current understanding of this compound's mechanism of action, detailing the proposed molecular targets, summarizing key quantitative data, outlining experimental protocols used in its study, and visualizing the complex cellular pathways it modulates. Two primary, non-mutually exclusive mechanisms have been elucidated: the inhibition of the ASNA1-mediated pathway for tail-anchored protein insertion and the direct targeting of the ER exit site component Sec16A.
Core Mechanisms of Action
The mechanism of action (MOA) of this compound has been investigated through distinct lines of research, leading to two prominent models that explain its inhibitory effect on retrograde transport.
Inhibition of the ASNA1-Mediated TRC Pathway
One proposed mechanism centers on the disruption of the Transmembrane domain Recognition Complex (TRC) pathway, which is responsible for the post-translational targeting and insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER) membrane.[4][5]
-
Molecular Target: ASNA1/TRC40: Genetic and biochemical studies have shown that Retro-2 blocks the delivery of newly synthesized TA proteins to the ER-targeting factor ASNA1 (also known as TRC40).[4][5]
-
Downstream Effect: This inhibition disrupts the proper biogenesis of numerous TA proteins, including essential SNAREs like Syntaxin 5 (STX5), which are required for vesicle fusion events in the retrograde transport pathway.[1][4] The disruption leads to the degradation and altered subcellular localization of these TA proteins.[4]
-
Consequence: By depleting the Golgi of functional STX5, Retro-2 indirectly halts the retrograde trafficking of toxins from the endosomes to the Golgi and subsequently to the ER, trapping them in early endosomes.[1][4] Evidence supporting this MOA includes the observation that an ASNA1 point mutant abolishes the protective effect of Retro-2 against ricin.[4][5]
Direct Targeting of Sec16A at ER Exit Sites (ERES)
A second well-supported mechanism involves the direct binding of Retro-2 to Sec16A, a large scaffolding protein that organizes COPII-coated vesicle formation at ER exit sites.[6][7]
-
Molecular Target: Sec16A: Using biorthogonal click chemistry, Sec16A was identified as a direct molecular target of a Retro-2 analog.[6]
-
Downstream Effect: The binding of Retro-2 to Sec16A specifically impairs the COPII-dependent anterograde (forward) transport of Syntaxin 5 from the ER to the Golgi.[6][8] This results in the mislocalization and accumulation of STX5 in the ER.[6]
-
Consequence: The redistribution of STX5 prevents its crucial interaction with GPP130, a trafficking chaperone essential for sorting cargo, like the Shiga toxin, from endosomes into the retrograde pathway to the Golgi.[6][7] By disrupting the STX5-GPP130 interaction, Retro-2 effectively severs a key link in the toxin's intracellular journey.[6]
Quantitative Data Summary
The biological activity of this compound and its more potent analogs has been quantified across various assays, pathogens, and toxins.
Table 1: In Vitro Efficacy (EC₅₀/IC₅₀) of this compound and Analogs
| Compound | Target/Assay | Cell Line | Value (µM) | Reference(s) |
| This compound | Shiga toxin | HeLa | 27 | [3] |
| This compound | EV71 | 293S | 12.56 | [9][10] |
| This compound | JCPyV (pseudovirus) | - | 54 | [9] |
| This compound | HPV16 (pseudovirus) | - | 160 | [9] |
| This compound | Leishmania amazonensis | Macrophages | 40.15 | [11] |
| Retro-2 | Ebola virus | HeLa | 12.2 | [2] |
| Retro-2.1 | Shiga toxin | HeLa | 0.3 | [3] |
| DHQZ 36 | Leishmania amazonensis | Macrophages | 13.63 | [11] |
| DHQZ 36.1 | Leishmania amazonensis | Macrophages | 10.57 | [11] |
Table 2: In Vivo Protective Efficacy
| Compound | Model | Challenge | Dose | Outcome | Reference(s) |
| Retro-2 | Balb/c Mice | Ricin (2 µg/kg) | 200 mg/kg | 100% survival | [2] |
| This compound | Newborn Mice | EV71 (lethal dose) | 10 mg/kg | 90% survival | [10] |
Key Experimental Protocols
The elucidation of this compound's MOA relied on innovative cell biology and chemical biology techniques.
CRISPRi-Based Genetic Profiling for Target Identification
This method was used to identify the TRC pathway as being functionally related to Retro-2's activity.[4]
-
Library Preparation: A library of single and paired guide RNAs (sgRNAs) targeting genes involved in cellular trafficking and protein biogenesis is generated.
-
Cell Transduction: CRISPRi-enabled mammalian cells (e.g., K562) are transduced with the sgRNA library.
-
Experimental Conditions: Cell populations are cultured under four conditions: (1) Untreated, (2) Ricin only, (3) Retro-2 only, (4) Ricin + Retro-2.
-
Sequencing and Analysis: After a period of growth, genomic DNA is extracted, and sgRNA cassettes are amplified and sequenced. The enrichment or depletion of each sgRNA is quantified.
-
Phenotypic Profiling: A "normalized ricin phenotype" is calculated for each gene knockdown. The genetic interaction profile of Retro-2 treatment is then correlated with the profiles of single-gene knockdowns. A strong correlation between the profile of Retro-2 and the knockdown of a specific gene (e.g., ASNA1) suggests the drug functionally impairs that gene or its pathway.[4]
TA Protein Reporter Assay for TRC Pathway Activity
This cell-based assay directly measures the efficiency of TA protein insertion into the ER.[4]
-
Construct Design: A fusion protein construct is created, such as GFP-2A-RFP-Sec61β(TMD), where the C-terminal transmembrane domain (TMD) of Sec61β serves as the TA signal. The 2A peptide ensures GFP and RFP-TMD are translated as separate proteins.
-
Cell Transduction: HEK293T cells are transduced to express the reporter construct.
-
Treatment: Cells are treated with DMSO (control) or various concentrations of Retro-2.
-
Flow Cytometry: After treatment, cells are analyzed by flow cytometry. GFP serves as an internal control for expression. If the RFP-TMD fails to insert into the ER, it is degraded in the cytosol, leading to a decrease in the RFP signal.
-
Data Analysis: The ratio of RFP to GFP fluorescence intensity is calculated. A decrease in the RFP:GFP ratio indicates inhibition of TA protein insertion.[4]
Biorthogonal Click Chemistry for Direct Target Pull-Down
This chemical biology approach was used to identify Sec16A as a direct binding partner.[6]
-
Probe Synthesis: A bioactive analog of Retro-2 (e.g., Retro-2.1) is synthesized with a "clickable" chemical handle, such as an alkyne group.
-
Cell Lysate Incubation: The clickable probe is incubated with cell lysates to allow it to bind to its molecular targets.
-
Click Reaction: A reporter molecule containing a complementary azide (B81097) group and a purification tag (e.g., biotin) is added. A copper-catalyzed click reaction covalently links the biotin (B1667282) reporter to the drug probe, and thus to the target protein.
-
Affinity Purification: The protein-probe-biotin complexes are captured from the lysate using streptavidin-coated beads.
-
Mass Spectrometry: After washing away non-specific binders, the captured proteins are eluted, digested, and identified using mass spectrometry (LC-MS/MS). Sec16A was identified as a top candidate using this method.[6]
Conclusion
The mechanism of action of this compound is complex, with substantial evidence pointing to at least two distinct molecular targets: ASNA1 and Sec16A. Both mechanisms converge on the disruption of Syntaxin 5 localization and function, which is a critical node in the retrograde transport pathway. The ASNA1-centric model proposes an indirect effect by inhibiting the biogenesis of TA proteins, while the Sec16A model suggests a more direct effect on the anterograde trafficking of STX5. It is plausible that both mechanisms contribute to the compound's overall efficacy, potentially in a cell-type or context-dependent manner. Further research into these pathways will not only refine our understanding of this potent inhibitor but also pave the way for the development of next-generation therapeutics that target host trafficking pathways to combat a broad spectrum of diseases.
References
- 1. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Retro-2's Role in Inhibiting Retrograde Transport: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retro-2 is a small molecule inhibitor of retrograde cellular transport, a critical pathway exploited by various toxins and pathogens to reach their intracellular targets. This technical guide provides an in-depth analysis of Retro-2's mechanism of action, focusing on its molecular targets and its impact on the trafficking of proteins and toxins between the endosomes, Golgi apparatus, and endoplasmic reticulum. We present a comprehensive overview of the current understanding of Retro-2, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers in cell biology, toxicology, and drug development who are interested in the modulation of intracellular transport pathways.
Introduction to Retrograde Transport and its Inhibition
Retrograde transport is a fundamental cellular process responsible for the movement of proteins and lipids from endosomes to the trans-Golgi network (TGN) and subsequently to the endoplasmic reticulum (ER).[1][2] This pathway is crucial for the recycling of cellular components and for the proper localization and function of various proteins. However, a number of bacterial and plant toxins, including Shiga toxin and ricin, as well as some viruses, hijack this pathway to gain entry into the cytosol, where they exert their cytotoxic effects.[1][2][3]
The inhibition of retrograde transport has therefore emerged as a promising therapeutic strategy to protect cells from these harmful agents. Retro-2 is a small molecule that was identified in a high-throughput screen for its ability to protect cells from ricin and Shiga-like toxins.[3][4] It achieves this by blocking the retrograde progression of these toxins, causing them to accumulate in early endosomes.[1][3][4]
Mechanism of Action of Retro-2
The inhibitory effect of Retro-2 on retrograde transport is multifactorial, with two primary proposed mechanisms of action that ultimately converge on disrupting the function of the SNARE protein syntaxin-5.
Targeting of Sec16A and Disruption of Syntaxin-5 Anterograde Transport
The primary and most well-established target of Retro-2 is Sec16A, a key component of the ER exit sites (ERES).[1][5][6] Retro-2 binds directly to Sec16A, which in turn affects the COPII-dependent anterograde transport of syntaxin-5 from the ER to the Golgi apparatus.[1] This leads to a relocalization of syntaxin-5 from the Golgi to the ER.[1][6]
The depletion of syntaxin-5 from the Golgi membranes has a critical downstream consequence: it prevents the interaction between syntaxin-5 and GPP130, a retrograde trafficking chaperone.[1][5] This interaction is essential for the transport of Shiga toxin from endosomes to the Golgi.[1] By disrupting this interaction, Retro-2 effectively blocks the retrograde trafficking of the toxin.[1]
Inhibition of ASNA1-mediated Tail-Anchored Protein Insertion
A second proposed mechanism of action for Retro-2 involves the inhibition of the transmembrane domain recognition complex (TRC) pathway, which is responsible for the post-translational targeting and insertion of tail-anchored (TA) proteins into the ER membrane.[4][7][8] Syntaxin-5 is a TA protein, and its proper insertion into the ER membrane is crucial for its function.
Studies have shown that Retro-2 treatment resembles the genetic perturbation of the TRC pathway and that it blocks the delivery of newly synthesized TA proteins to the ER-targeting factor ASNA1 (also known as TRC40).[4][7][8] By inhibiting the ASNA1-mediated insertion of syntaxin-5 into the ER, Retro-2 would lead to a reduced availability of functional syntaxin-5 for retrograde transport, thus protecting the cell from toxins like ricin.[4][7][8]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Retro-2 Action
The following diagram illustrates the proposed signaling pathway through which Retro-2 inhibits retrograde transport.
Caption: Proposed mechanism of Retro-2 action on retrograde transport.
Experimental Workflow for Identifying Retro-2's Target
The following diagram outlines a typical experimental workflow used to identify the molecular target of Retro-2.
Caption: Workflow for target identification of Retro-2.
Quantitative Data
The following tables summarize the quantitative data available for Retro-2 and its derivatives regarding their efficacy against various toxins and viruses.
Table 1: In Vitro Efficacy of Retro-2 and its Derivatives
| Compound | Target | Cell Line | Assay | EC50 / IC50 | Reference |
| Retro-2 | Ricin | HeLa | Cytotoxicity | 2.7-fold protection at 20 µM | [9] |
| Retro-2 | Shiga-like toxin 1 (Stx1) | HeLa | Cytotoxicity | 22-fold protection at 20 µM | [10] |
| Retro-2 | Shiga-like toxin 2 (Stx2) | HeLa | Cytotoxicity | 65-fold protection at 20 µM | [10] |
| Retro-2 | Shiga toxin | HeLa | Cytotoxicity | 27 µM | [11] |
| Retro-2 | Ebolavirus (EBOV) | HeLa | Infection | 12.2 µM | [11][12] |
| Retro-2.1 | Shiga toxin | HeLa | Cytotoxicity | 300 nM | [13] |
| Retro-2.1 | Shiga toxin | - | - | 90 nM | [14] |
| (S)-Retro-2.1 | Shiga toxin | - | - | 54 nM | [14] |
| Retro-2.2 | Human Respiratory Syncytial Virus (hRSV) | HEp-2 | Replication | ~1.6 µM | [4] |
| Retro-2.2 | F protein trafficking | HEp-2 | - | ~1.3 µM | [4] |
Table 2: In Vivo Efficacy of Retro-2
| Compound | Toxin/Pathogen | Animal Model | Dose | Outcome | Reference |
| Retro-2 | Ricin | Mice | 2 mg/kg (single dose) | 49% survival | [12] |
| Retro-2 | Ricin | Mice | 200 mg/kg (single dose) | 100% protection | [11][12] |
| Retro-2 | Shiga toxin-producing E. coli | Mice | 100 mg/kg | Reduced morbidity and mortality |
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of Retro-2.
Shiga Toxin Retrograde Transport Assay
This assay is used to quantify the transport of Shiga toxin from the cell surface to the Golgi apparatus.
Materials:
-
HeLa cells
-
Shiga toxin B-subunit conjugated to a fluorescent dye (e.g., Cy3-STxB)
-
Complete DMEM medium
-
PBS (Phosphate-Buffered Saline)
-
Paraformaldehyde (PFA) for fixation
-
Antibody against a Golgi marker (e.g., giantin)
-
Fluorescently labeled secondary antibody
-
Confocal microscope
Protocol:
-
Seed HeLa cells on coverslips in a 24-well plate and grow to 70-80% confluency.
-
Pre-treat cells with Retro-2 (e.g., 25 µM) or DMSO (vehicle control) in complete medium for 30 minutes at 37°C.
-
Add Cy3-STxB (e.g., 1 µg/mL) to the medium and incubate for 45 minutes at 37°C to allow for internalization and transport.
-
Wash the cells three times with cold PBS to remove unbound toxin.
-
Fix the cells with 4% PFA in PBS for 20 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against giantin for 1 hour at room temperature.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Wash three times with PBS and mount the coverslips on slides.
-
Image the cells using a confocal microscope and quantify the colocalization of Cy3-STxB with the Golgi marker. A reduction in colocalization in Retro-2-treated cells indicates inhibition of retrograde transport.
Retention Using Selective Hooks (RUSH) Assay for Syntaxin-5 Anterograde Transport
The RUSH assay allows for the synchronized monitoring of protein transport through the secretory pathway.[7][10][15]
Materials:
-
HeLa cells
-
Plasmids encoding Syn5-SBP-eGFP (cargo) and a KDEL-streptavidin hook
-
Transfection reagent
-
Biotin (B1667282) solution
-
Confocal microscope
Protocol:
-
Co-transfect HeLa cells with the Syn5-SBP-eGFP and KDEL-streptavidin hook plasmids. The KDEL-streptavidin hook will retain the Syn5-SBP-eGFP in the ER.
-
Allow cells to express the proteins for 24-48 hours.
-
Pre-treat the cells with Retro-2 or DMSO for 60 minutes at 37°C.
-
To initiate synchronized transport, add biotin to the culture medium. Biotin will compete with the hook for binding to the SBP tag, releasing the Syn5-SBP-eGFP from the ER.
-
Fix the cells at various time points after biotin addition (e.g., 0, 10, 20, 30 minutes).
-
Image the cells using a confocal microscope to track the movement of the GFP-tagged syntaxin-5 from the ER to the Golgi. A delay in the arrival of syntaxin-5 to the Golgi in Retro-2-treated cells indicates an inhibition of anterograde transport.
In Vitro ASNA1-Mediated Tail-Anchored Protein Insertion Assay
This assay reconstitutes the insertion of a TA protein into ER-derived membranes to assess the effect of inhibitors.[11][16][17]
Materials:
-
Purified recombinant TA protein with a reporter tag (e.g., V5)
-
Rabbit reticulocyte lysate for in vitro translation
-
Purified recombinant ASNA1
-
ER-derived rough microsomes (RMs)
-
Retro-2 or DMSO
-
Proteinase K
-
SDS-PAGE and Western blotting reagents
Protocol:
-
In vitro translate the TA protein in the presence of purified ASNA1 and either Retro-2 or DMSO.
-
Incubate the translation mix with ER-derived rough microsomes to allow for TA protein insertion.
-
Treat one aliquot of the reaction with Proteinase K. Correctly inserted TA proteins will be protected from digestion.
-
Stop the reactions and analyze all samples by SDS-PAGE and Western blotting using an antibody against the reporter tag.
-
A decrease in the amount of protected TA protein in the presence of Retro-2 indicates inhibition of ASNA1-mediated insertion.
CRISPRi Screen to Identify Genetic Modifiers of Retro-2 Activity
CRISPR interference (CRISPRi) screens can be used to identify genes that, when silenced, alter the cell's sensitivity to a drug, providing clues to the drug's mechanism of action.[1][8][12][18]
Materials:
-
A cell line stably expressing a catalytically inactive Cas9 (dCas9) fused to a transcriptional repressor (e.g., KRAB).
-
A pooled sgRNA library targeting the human genome.
-
Lentiviral packaging and production reagents.
-
Ricin or another toxin for selection.
-
Retro-2.
-
Next-generation sequencing (NGS) platform.
Protocol:
-
Transduce the dCas9-KRAB expressing cells with the pooled sgRNA library at a low multiplicity of infection to ensure most cells receive a single sgRNA.
-
Select for transduced cells.
-
Split the cell population into two groups: one treated with a sublethal concentration of ricin and Retro-2, and a control group treated with ricin alone.
-
Culture the cells for a period of time to allow for the enrichment or depletion of cells with specific gene knockdowns.
-
Isolate genomic DNA from both populations.
-
Amplify the sgRNA-encoding regions by PCR.
-
Sequence the sgRNA libraries from both populations using NGS.
-
Analyze the sequencing data to identify sgRNAs that are enriched or depleted in the Retro-2 treated population compared to the control. Genes targeted by enriched sgRNAs are potential components of the pathway that Retro-2 inhibits.
Conclusion
Retro-2 is a valuable tool for studying retrograde transport and holds promise as a broad-spectrum therapeutic agent against a variety of toxins and pathogens that rely on this pathway for cellular entry. Its mechanism of action, primarily through the targeting of Sec16A and the subsequent disruption of syntaxin-5 trafficking, is now well-characterized. Further research into the potential role of ASNA1 inhibition will provide a more complete picture of its cellular effects. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to further investigate the biology of retrograde transport and to explore the therapeutic potential of its inhibitors. The continued development of more potent and specific derivatives of Retro-2 could lead to novel treatments for a range of infectious diseases and intoxications.
References
- 1. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retrograde transport of protein toxins through the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens | Molecular Systems Biology [link.springer.com]
- 6. researchgate.net [researchgate.net]
- 7. Retention Using Selective Hooks (RUSH) Cargo Sorting Assay for Protein Vesicle Tracking in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retention Using Selective Hooks (RUSH) Cargo Sorting Assay for Protein Vesicle Tracking in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro Assays for Targeting and Insertion of Tail-Anchored Proteins Into the ER Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CRISPR: A Screener’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pretreatment with Retro-2 protects cells from death caused by ricin toxin by retaining the capacity of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A conserved structural motif mediates retrograde trafficking of Shiga toxin types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vitro assays for targeting and insertion of tail-anchored proteins into the ER membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Asna1/TRC40-mediated membrane insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
The Discovery and Development of Retro-2 cycl: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retro-2 cycl is a novel small molecule inhibitor of intracellular retrograde transport with broad-spectrum activity against a range of pathogens, including toxins, viruses, and parasites. Initially identified in a high-throughput screen for its ability to protect cells from the potent plant toxin ricin, subsequent research revealed its mechanism of action involves the disruption of vesicle trafficking from early endosomes to the trans-Golgi network. This whitepaper provides an in-depth technical guide to the discovery, mechanism of action, and development of this compound and its analogs, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular pathway and experimental workflows.
Introduction: The Discovery of a Novel Retrograde Transport Inhibitor
The journey of Retro-2 began with a high-throughput screen designed to identify small molecules capable of protecting cells from ricin, a highly lethal ribosome-inactivating protein. This initial screen identified a compound, termed Retro-2, that demonstrated significant cytoprotective effects.[1] Further investigation revealed that Retro-2 also conferred protection against Shiga-like toxins, which are produced by pathogenic strains of Escherichia coli and share a similar intracellular trafficking pathway with ricin.[1]
A pivotal discovery in the development of this compound was the finding that the initially identified acyclic molecule spontaneously cyclizes to form a more stable and biologically active dihydroquinazolinone derivative, named this compound.[2] This cyclic form is now recognized as the primary active compound and has been the focus of subsequent development and structure-activity relationship (SAR) studies. These efforts have led to the generation of more potent analogs, such as Retro-2.1 and DHQZ36.1, with significantly improved efficacy.[3][4]
Mechanism of Action: Targeting the Host's Intracellular Trafficking Machinery
This compound exerts its broad-spectrum activity not by directly targeting the pathogens themselves, but by modulating a fundamental cellular process: retrograde transport. This pathway is utilized by many toxins and viruses to travel from the cell periphery to the endoplasmic reticulum (ER) to exert their pathogenic effects.[5][6]
The molecular mechanism of this compound has been elucidated through a combination of genetic and biochemical approaches. Key findings indicate that this compound and its analogs directly interact with host cell proteins involved in vesicular transport:
-
Sec16A: Using biorthogonal click-chemistry, Sec16A, a crucial component of the ER exit sites (ERES), was identified as a direct molecular target of Retro-2. By binding to Sec16A, Retro-2 disrupts the anterograde transport of the SNARE protein Syntaxin-5 from the ER to the Golgi apparatus. This leads to a partial relocalization of Syntaxin-5 to the ER.[6][7]
-
ASNA1 (TRC40): CRISPRi genetic interaction screens revealed that the cellular effects of Retro-2 mimic the disruption of the transmembrane domain recognition complex (TRC) pathway.[8][9] Specifically, Retro-2 has been shown to block the delivery of newly synthesized tail-anchored (TA) proteins to the ER-targeting factor ASNA1.[5][8][9] This inhibition of TA protein targeting, which includes SNAREs like Syntaxin-5, further explains the disruption of retrograde trafficking.[5][8]
By interfering with the proper localization and function of key proteins like Syntaxin-5, this compound effectively creates a roadblock in the retrograde transport pathway, trapping toxins and viruses in early endosomes and preventing them from reaching their site of action in the cytosol.[6][8]
References
- 1. Protocols | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. protocols.io [protocols.io]
- 4. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pblassaysci.com [pblassaysci.com]
- 9. pubs.acs.org [pubs.acs.org]
Retro-2 cycl: A Technical Whitepaper on a Broad-Spectrum Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retro-2 cycl and its optimized derivatives have emerged as promising broad-spectrum antiviral candidates that target a host-centric mechanism, offering a high barrier to the development of viral resistance. Originally identified as an inhibitor of protein toxins like ricin and Shiga toxin, this class of compounds functions by disrupting the retrograde transport pathway, a critical intracellular trafficking route that numerous viruses exploit for productive infection. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, antiviral spectrum, and quantitative efficacy. It includes detailed experimental protocols and visual diagrams of the key pathways and workflows to support further research and development.
Core Mechanism of Action: Inhibition of Retrograde Trafficking
The primary antiviral activity of this compound and its analogs stems from their ability to inhibit the retrograde transport of cargo from endosomes to the trans-Golgi Network (TGN) and subsequently to the endoplasmic reticulum (ER).[1][2] Many viruses, particularly non-enveloped viruses, depend on this pathway to deliver their genetic material to the appropriate cellular compartment for replication.[3][4]
The mechanism involves the following key steps:
-
Targeting Host Machinery: this compound acts on host cellular proteins rather than viral components. Evidence points to the compound directly targeting Sec16A, a key component of ER exit sites.[5][6]
-
Disruption of Syntaxin 5 Trafficking: This interaction with Sec16A affects the anterograde transport of Syntaxin 5 (Stx5), a crucial SNARE protein, from the ER to the Golgi.[5][6] This leads to the mislocalization of Stx5.[1][2]
-
Inhibition of Vesicle Fusion: Stx5 is essential for the fusion of transport vesicles arriving from endosomes with the Golgi apparatus.[1][7] By disrupting the proper localization and function of Stx5, this compound effectively blocks this critical step.
-
Viral Trafficking Arrest: As a result, viruses that rely on this pathway are trapped in early endosomes, preventing them from reaching the ER or nucleus and initiating a productive infection.[1][8]
Signaling Pathway Diagram
Caption: Mechanism of this compound antiviral activity.
Broad-Spectrum Antiviral Activity
This compound and its more potent derivatives, Retro-2.1 and Retro-2.2, have demonstrated efficacy against a wide range of viruses from different families.[9][10][11] This broad activity is a direct consequence of its host-targeted mechanism, as numerous unrelated viruses have convergently evolved to utilize the retrograde trafficking pathway.
Quantitative Data Summary
The following tables summarize the in vitro efficacy and cytotoxicity of this compound and its derivatives against various viruses.
Table 1: Antiviral Activity of this compound
| Virus Family | Virus | EC50 (µM) | CC50 (µM) | Cell Line | Selectivity Index (SI) |
|---|---|---|---|---|---|
| Polyomaviridae | JC Polyomavirus (JCPyV) | 28.4[9] | >100 | Vero | >3.5 |
| BK Polyomavirus (BKPyV) | 61.2[12] | >100 | Vero | >1.6 | |
| Simian Virus 40 (SV40) | 58.6[12] | >100 | Vero | >1.7 | |
| Filoviridae | Ebola Virus (EBOV) | 12.2[12][13] | >100 | HeLa | >8.2 |
| Picornaviridae | Enterovirus 71 (EV71) | 12.56[14] | >500[14] | 293S | >39.8[15] |
| Papillomaviridae | HPV16 (pseudovirus) | 160[15] | Not Specified | HeLa | Not Specified |
Table 2: Antiviral Activity of Retro-2 Derivatives (Retro-2.1 and Retro-2.2)
| Compound | Virus Family | Virus | EC50 (µM) | CC50 (µM) | Cell Line | Selectivity Index (SI) |
|---|---|---|---|---|---|---|
| Retro-2.1 | Polyomaviridae | JC Polyomavirus (JCPyV) | 3.9[8] | >100 | Not Specified | >25.6 |
| Retro-2.1 | Picornaviridae | Enterovirus 71 (EV71) | 0.05[14] | 267.8[14] | 293S | 5356 |
| Retro-2.1 | Herpesviridae | Herpes Simplex Virus 2 (HSV-2) | 5.58 - 6.35[16] | 116.5[16] | Vero | ~18.3 - 20.9 |
| Retro-2.1 | Filoviridae | Ebola Virus (EBOV) | More potent than Retro-2[17] | Not Specified | Not Specified | Not Specified |
| Retro-2.1 | Filoviridae | Marburg Virus (MARV) | More potent than Retro-2[17] | Not Specified | Not Specified | Not Specified |
| Retro-2.2 | Paramyxoviridae | Respiratory Syncytial Virus (hRSV) | ~1.6[11] | ~15[18] | HEp-2 | ~9.4 |
Note: EC50 (Half-maximal Effective Concentration) and CC50 (Half-maximal Cytotoxic Concentration) values can vary between cell lines and experimental conditions. The Selectivity Index (SI = CC50/EC50) is a measure of the compound's therapeutic window.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the antiviral properties of this compound.
Antiviral Efficacy Assay (e.g., Viral Yield Reduction)
This protocol determines the concentration of the compound required to inhibit viral replication.
-
Cell Plating: Seed permissive host cells (e.g., Vero, HeLa) in 24-well or 96-well plates to achieve 80-90% confluency on the day of infection.
-
Compound Preparation: Prepare a serial dilution of this compound or its derivatives in cell culture medium. A vehicle control (e.g., DMSO) must be included.
-
Pre-treatment (Optional but common): Remove the culture medium from the cells and add the medium containing the diluted compound or vehicle control. Incubate for 1-2 hours at 37°C.[9]
-
Viral Infection: Infect the cells with the virus at a pre-determined Multiplicity of Infection (MOI), typically between 0.1 and 1.
-
Incubation: Incubate the infected cells for a period appropriate for the virus's replication cycle (e.g., 24-72 hours) at 37°C.
-
Harvesting: Collect the cell supernatant and/or cell lysate.
-
Quantification: Determine the viral titer or viral genome copy number using methods such as a plaque assay, TCID50 (Tissue Culture Infectious Dose 50), or quantitative PCR (qPCR).[4]
-
Data Analysis: Plot the percentage of viral inhibition against the compound concentration and calculate the EC50 value using non-linear regression analysis.
Experimental Workflow Diagram
Caption: Workflow for a viral yield reduction assay.
Cytotoxicity Assay (e.g., MTT or MTS Assay)
This protocol assesses the toxicity of the compound to the host cells to determine the therapeutic window.
-
Cell Plating: Seed host cells in a 96-well plate at a density appropriate for the assay duration.
-
Compound Treatment: Treat the cells with the same serial dilutions of the compound used in the antiviral assay. Include a "cells only" (no compound) control and a "lysis" (100% death) control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours) at 37°C.
-
Reagent Addition: Add a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS/CellTiter-Glo to each well and incubate according to the manufacturer's instructions. These reagents are converted into a colored formazan (B1609692) product or generate a luminescent signal, respectively, by metabolically active (living) cells.
-
Measurement: Read the absorbance or luminescence on a plate reader at the appropriate wavelength.
-
Data Analysis: Normalize the results to the "cells only" control (100% viability). Plot cell viability against compound concentration and calculate the CC50 value using non-linear regression.
Conclusion and Future Directions
This compound and its analogs represent a compelling class of broad-spectrum antiviral agents. By targeting a conserved host trafficking pathway, they offer a powerful strategy to combat a wide array of viral pathogens, including those for which no specific treatments exist.[3][10] Their efficacy against high-consequence pathogens like Ebola and Marburg viruses further underscores their therapeutic potential.[17][19]
Future research should focus on:
-
In Vivo Efficacy and Pharmacokinetics: While in vivo efficacy has been demonstrated for some viruses and toxins, further studies are needed to establish the pharmacokinetic profiles and therapeutic efficacy of these compounds in relevant animal models for a broader range of viral diseases.[3][19]
-
Structure-Activity Relationship (SAR) Studies: Continued optimization of the core chemical structure could lead to next-generation analogs with enhanced potency, improved solubility, and a better safety profile.[4]
-
Combination Therapies: Investigating the synergistic effects of this compound with direct-acting antivirals could provide a robust therapeutic approach that simultaneously targets both host and viral factors, potentially increasing efficacy and further reducing the risk of resistance.
References
- 1. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Retrograde Transport Limits Polyomavirus Infection In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Syntaxin 5-Dependent Retrograde Transport to the trans-Golgi Network Is Required for Adeno-Associated Virus Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of JC polyomavirus infectivity by the retrograde transport inhibitor Retro-2.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A New Derivative of Retro-2 Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmole.com [abmole.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Retro-2 and its dihydroquinazolinone derivatives inhibit filovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Disruption of Toxin Trafficking: A Technical Guide to the Action of Retro-2 on Shiga Toxin and Ricin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the small molecule inhibitor Retro-2 and its effects on the intracellular trafficking of the potent toxins, Shiga toxin and ricin. By elucidating its mechanism of action, this document serves as a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics against these and other pathogens that exploit similar cellular pathways.
Executive Summary
Shiga toxin, produced by Shigella dysenteriae and certain strains of Escherichia coli, and ricin, a plant toxin from Ricinus communis, are formidable threats to public health due to their high toxicity and the lack of specific antidotes.[1] Both toxins hijack the host cell's retrograde transport pathway to reach the cytosol, where they inhibit protein synthesis, leading to cell death.[2][3] Retro-2 has emerged as a promising broad-spectrum inhibitor that protects cells and animal models from these toxins by disrupting a critical step in their intracellular journey.[1][4][5][6] This guide details the molecular mechanism of Retro-2, summarizes key quantitative data, provides an overview of relevant experimental protocols, and visualizes the involved cellular pathways.
Mechanism of Action: Targeting the Host's Trafficking Machinery
Retro-2 does not interact directly with the toxins themselves but rather targets host cell components to indirectly inhibit toxin transport.[1] This strategy of targeting the host reduces the likelihood of the pathogen developing resistance.[7] The primary mechanism of Retro-2 involves the disruption of the retrograde transport pathway from early endosomes to the Golgi apparatus.[2][3][8] This leads to the accumulation of Shiga toxin and ricin in early endosomes, preventing them from reaching the endoplasmic reticulum (ER) and subsequently the cytosol.[4][6]
Two distinct but related molecular targets for Retro-2 have been identified:
-
Sec16A: One line of research has identified Sec16A, a crucial component of the endoplasmic reticulum exit sites (ERES), as a direct molecular target of Retro-2.[4][6] By binding to Sec16A, Retro-2 disrupts the anterograde (forward) transport of the SNARE protein syntaxin-5 from the ER to the Golgi apparatus.[4][6] The resulting mislocalization of syntaxin-5 to the ER prevents its interaction with GPP130, a trafficking chaperone essential for the retrograde transport of Shiga toxin from endosomes to the Golgi.[4][6]
-
ASNA1 (TRC40): Another study has shown that Retro-2 inhibits ASNA1, an ATPase involved in the post-translational targeting of tail-anchored (TA) proteins to the ER.[2][9] Syntaxin-5 is a TA protein, and by inhibiting ASNA1, Retro-2 disrupts its proper localization to the Golgi.[2][3] This ultimately leads to the same downstream effect of inhibiting toxin-laden vesicles from fusing with the Golgi.[2]
While the initial target may differ in these proposed mechanisms, the ultimate consequence is the functional impairment of syntaxin-5 at the Golgi, which is critical for the fusion of transport vesicles. This disruption of retrograde trafficking is the cornerstone of Retro-2's protective effects.[2][3]
Quantitative Data on Retro-2 Efficacy
The efficacy of Retro-2 and its more potent, cyclized derivative, Retro-2cycl (and its analog Retro-2.1), has been quantified in various in vitro and in vivo studies.[10][11]
| Compound | Assay Type | Toxin | Cell Line/Model | Efficacy Metric (e.g., EC50, IC50, Survival Rate) | Reference |
| Retro-2 | Cytotoxicity Assay | Ricin | HeLa cells | EC50: Not specified, but provides 10- to 100-fold protection | [12] |
| Retro-2 | Cytotoxicity Assay | Shiga-like toxin 1 (Stx1) | HeLa cells | EC50: Not specified, but provides 10- to 100-fold protection | [12] |
| Retro-2 | Cytotoxicity Assay | Shiga-like toxin 2 (Stx2) | HeLa cells | EC50: Not specified, but provides 10- to 100-fold protection | [12] |
| Retro-2 | In vivo (intranasal challenge) | Ricin | Mice | 49% survival at 2 mg/kg; 100% survival at 200 mg/kg | [1][5] |
| Retro-2cycl | In vivo (oral infection) | E. coli O104:H4 (produces Stx2) | Mice | Significantly reduced body weight loss and improved survival rates at 100 mg/kg | [10][13][14] |
| Retro-2.1 | Cytotoxicity Assay | Shiga toxin | HeLa cells | EC50: 0.3 µM (a 90-fold improvement over Retro-2cycl) | [11] |
| Retro-2.1 | Shiga-like toxin-1 (Stx-1) intoxication assay | Stx-1 | HeLa cells | EC50: 90 nM | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on Retro-2.
In Vitro Toxin Neutralization Assay (Cytotoxicity Assay)
This assay measures the ability of a compound to protect cells from the cytotoxic effects of Shiga toxin or ricin.
Objective: To determine the half-maximal effective concentration (EC50) of Retro-2 and its analogs.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Shiga toxin or ricin
-
Retro-2 or its analogs, dissolved in DMSO
-
[35S]-methionine or a non-radioactive protein synthesis assay kit (e.g., based on puromycin (B1679871) incorporation)
-
96-well plates
-
Scintillation counter or plate reader
Procedure:
-
Cell Seeding: Seed HeLa cells in 96-well plates at a density of 1 x 104 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Retro-2 or its analogs in cell culture medium. Remove the old medium from the cells and add the compound dilutions. Incubate for 1 hour at 37°C. A vehicle control (DMSO) should be included.
-
Toxin Challenge: Add a predetermined lethal concentration of Shiga toxin or ricin to the wells containing the compound and control wells. Incubate for 2-4 hours at 37°C.
-
Protein Synthesis Measurement (Radiolabeled Method):
-
Wash the cells three times with methionine-free medium.
-
Add methionine-free medium containing [35S]-methionine (1 µCi/well) to each well and incubate for 1 hour at 37°C.
-
Wash the cells with PBS and lyse them with 0.1 M NaOH.
-
Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of protein synthesis inhibition for each compound concentration relative to the untreated control. Plot the percentage of protection against the log of the compound concentration and determine the EC50 value using a non-linear regression curve fit.
Immunofluorescence Microscopy for Toxin Trafficking
This method visualizes the intracellular localization of toxins in the presence and absence of Retro-2.
Objective: To observe the accumulation of Shiga toxin or ricin in early endosomes upon Retro-2 treatment.
Materials:
-
HeLa cells grown on glass coverslips
-
Fluorescently labeled Shiga toxin B-subunit (e.g., STxB-Cy3) or ricin
-
Retro-2
-
Antibodies against early endosome markers (e.g., EEA1)
-
Fluorescently labeled secondary antibodies
-
Paraformaldehyde (PFA) for fixation
-
Saponin (B1150181) or Triton X-100 for permeabilization
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat HeLa cells grown on coverslips with Retro-2 (e.g., 25 µM) or DMSO for 1 hour at 37°C.
-
Toxin Incubation: Add fluorescently labeled STxB or ricin to the cells and incubate for 30-60 minutes at 37°C to allow for internalization.
-
Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 20 minutes at room temperature. Permeabilize the cells with 0.1% saponin or Triton X-100 in PBS for 10 minutes.
-
Immunostaining:
-
Block the cells with a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes.
-
Incubate with a primary antibody against an early endosome marker (e.g., anti-EEA1) for 1 hour.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour.
-
Stain the nuclei with DAPI.
-
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope. Analyze the colocalization of the fluorescently labeled toxin with the early endosome marker.
In Vivo Mouse Model of Toxin Challenge
This protocol assesses the protective effect of Retro-2 in a living organism.
Objective: To evaluate the in vivo efficacy of Retro-2 against a lethal dose of ricin or Shiga toxin-producing bacteria.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ricin or a pathogenic strain of E. coli (e.g., O104:H4)
-
Retro-2 or Retro-2cycl formulated for injection (e.g., in saline with 10% DMSO)
-
Syringes and needles for intraperitoneal (i.p.) or other routes of administration
Procedure:
-
Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer Retro-2 or the vehicle control to the mice via the desired route (e.g., i.p. injection). Doses can range from 2 mg/kg to 200 mg/kg.[5] The compound can be given prophylactically (before the toxin challenge) or therapeutically (after the challenge).
-
Toxin Challenge:
-
Monitoring: Monitor the mice daily for a set period (e.g., 21 days) for signs of toxicity, including weight loss, lethargy, and other clinical scores. Record the survival rate in each group.
-
Data Analysis: Compare the survival curves of the Retro-2-treated group and the control group using statistical methods such as the log-rank (Mantel-Cox) test. Analyze differences in body weight and clinical scores between the groups.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and workflows discussed in this guide.
Caption: Mechanism of Retro-2 action on toxin trafficking.
Caption: General experimental workflow for in vitro testing of Retro-2.
Conclusion and Future Directions
Retro-2 represents a significant advancement in the development of host-targeted therapies for bacterial and plant toxins. Its ability to disrupt the retrograde trafficking of Shiga toxin and ricin by targeting key components of the host cell's secretory pathway, such as Sec16A and ASNA1, highlights a promising strategy for broad-spectrum antiviral and anti-toxin drug development. The improved potency of its analog, Retro-2.1, further underscores the potential for chemical optimization to yield highly effective therapeutics.
Future research should focus on a more detailed structural understanding of the interaction between Retro-2 and its cellular targets to facilitate structure-based drug design. Additionally, further in vivo studies are necessary to evaluate the therapeutic window, pharmacokinetics, and optimal dosing regimens for Retro-2 and its derivatives in clinically relevant models of intoxication. The continued exploration of this class of compounds could lead to the first effective, host-oriented treatment for these deadly toxins.
References
- 1. First ever molecule that protects against ricin | National Geographic [nationalgeographic.com]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 4. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Functional dissection of the retrograde Shiga toxin trafficking inhibitor Retro-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retrograde Trafficking Inhibitor of Shiga Toxins Reduces Morbidity and Mortality of Mice Infected with Enterohemorrhagic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting the Early Endosome-to-Golgi Transport of Shiga Toxins as a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protection against Shiga Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Retrograde Trafficking Inhibitor of Shiga Toxins Reduces Morbidity and Mortality of Mice Infected with Enterohemorrhagic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
The Cyclized Guardian: A Technical Guide to the Chemical Structure and Synthesis of Retro-2 cycl
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Retro-2 cycl, a potent inhibitor of retrograde cellular transport, has emerged as a significant small molecule in drug discovery and development. Its ability to block the trafficking of various toxins and viruses to the endoplasmic reticulum has positioned it as a promising broad-spectrum therapeutic agent. This technical guide provides an in-depth exploration of the chemical architecture and synthetic routes of this compound. It offers a comprehensive summary of its biological activity, detailed experimental protocols for its synthesis, and visual representations of its mechanism of action to support further research and development in this critical area.
Chemical Structure and Properties
This compound, systematically named 2,3-dihydro-2-(5-methyl-2-thienyl)-3-phenyl-4(1H)-quinazolinone , is the bioactive, cyclized derivative of the initially identified compound, Retro-2. The cyclization of the imine functionality of Retro-2 to a more stable dihydroquinazolinone ring is crucial for its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,3-dihydro-2-(5-methyl-2-thienyl)-3-phenyl-4(1H)-quinazolinone | [1] |
| CAS Number | 1429192-00-6 | [1] |
| Molecular Formula | C₁₉H₁₆N₂OS | [1] |
| Molecular Weight | 320.41 g/mol | [1] |
| Appearance | White to pale yellow solid | [2] |
| Solubility | Soluble in DMSO and other organic solvents | General Knowledge |
Synthesis of this compound
The synthesis of this compound is primarily achieved through the condensation reaction of 2-aminobenzamide (B116534) with 5-methyl-2-thiophenecarboxaldehyde. This reaction can be catalyzed by an acid, such as p-toluenesulfonic acid, or performed in a deep eutectic solvent.
General Reaction Scheme
References
Initial In Vitro Efficacy of Retro-2 Cycl and Its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies on the efficacy of Retro-2 cycl and its analogs. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing critical data and experimental methodologies to facilitate further investigation and development of this class of compounds.
Core Findings: Mechanism of Action
Retro-2 and its derivatives have been identified as potent inhibitors of intracellular retrograde transport, a pathway exploited by various toxins and viruses to infect host cells.[1][2] The primary mechanism of action involves the disruption of vesicle trafficking from early endosomes to the trans-Golgi network (TGN), effectively trapping pathogens and preventing them from reaching their site of action in the endoplasmic reticulum (ER).[1][3][4]
Key molecular targets and effects include:
-
Syntaxin 5 (STX5): Retro-2 has been shown to affect the localization of STX5, a SNARE protein essential for the fusion of retrograde vesicles with the TGN.[1][3] This disruption is a key factor in halting the retrograde progression of toxins like ricin and Shiga-like toxins.[1][3]
-
Sec16A: Studies have identified Sec16A, a component of the ER exit sites (ERES), as a direct molecular target of Retro-2. By binding to Sec16A, Retro-2 specifically disrupts the anterograde transport of STX5 from the ER to the Golgi.[5][6]
-
ASNA1/TRC40: More recent research has elucidated that Retro-2's activity is linked to the disruption of the transmembrane domain recognition complex (TRC) pathway. It blocks the delivery of newly-synthesized tail-anchored (TA) proteins, including STX5, to the ER-targeting factor ASNA1 (also known as TRC40).[1][3][7] This inhibition of TA-protein targeting is a fundamental mechanism explaining how Retro-2 prevents retrograde trafficking.[1][7]
Quantitative Efficacy Data
The following tables summarize the in vitro efficacy of Retro-2 and its optimized derivatives, Retro-2.1 and Retro-2.2, against various pathogens. The data includes the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50), which together provide an indication of the compounds' therapeutic index.
Table 1: Antiviral Efficacy of Retro-2 and Analogs
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selective Index (SI) | Reference |
| Retro-2 | Ebolavirus (EBOV) | HeLa | 12.2 | >50 | >4.1 | [8] |
| Retro-2.1 | Enterovirus 71 (EV71) | Vero | 0.05 | 267.80 | 5356 | [9][10] |
| Retro-2.1 | Herpes Simplex Virus 2 (HSV-2) | Vero | 5.58 - 6.35 | 116.5 | ~20.88 | [11][12] |
| Retro-2.2 | Human Respiratory Syncytial Virus (hRSV) | HEp-2 | ~1.6 | ~15 | ~9.4 | [13][14] |
| This compound | Enterovirus 71 (EV71) | Vero | 12.56 | >500 | >39.8 | [9][10] |
Table 2: Anti-toxin Efficacy of Retro-2
| Compound | Toxin | Cell Line | Assay | Notable Finding | Reference |
| Retro-2 | Ricin, Shiga-like toxins 1 & 2 | HeLa | Cytotoxicity Assay | Pretreatment for 30 min inhibits intoxication. | [8] |
Experimental Protocols
This section details the methodologies for key in vitro experiments cited in the literature.
Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity
This assay is used to determine the concentration of a compound that inhibits virus-induced cell death.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero cells) in 96-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Retro-2.1) in cell culture medium.
-
Infection: Infect the cell monolayers with a specific multiplicity of infection (MOI) of the virus (e.g., EV71 or HSV-2).
-
Treatment: Immediately after infection, remove the virus inoculum and add the different concentrations of the test compound. Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus-only control (e.g., 48-72 hours).
-
CPE Observation: Observe the cells under a microscope and score the degree of CPE for each well.
-
Cell Viability Measurement: Quantify cell viability using a suitable assay, such as the MTT or MTS assay.
-
Data Analysis: Calculate the EC50 value by plotting the percentage of CPE inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
This assay determines the concentration of a compound that is toxic to the host cells.
Protocol:
-
Cell Seeding: Seed host cells in 96-well plates as described for the CPE assay.
-
Compound Treatment: Add serial dilutions of the test compound to the cells. Include a cell-only control with no compound.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Cell Viability Measurement: Quantify cell viability using an assay like MTT or MTS.
-
Data Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Plaque Reduction Assay
This assay provides a more quantitative measure of antiviral activity by counting the number of infectious virus particles.
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Infection: Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).
-
Treatment and Overlay: After the virus adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) mixed with different concentrations of the test compound.
-
Incubation: Incubate the plates until plaques are visible.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value from the dose-response curve.
Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to Retro-2's mechanism of action.
Caption: Proposed mechanism of action for Retro-2.
Caption: General workflow for in vitro evaluation.
References
- 1. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 4. Frontiers | Small Trafficking Inhibitor Retro-2 Disrupts the Microtubule-Dependent Trafficking of Autophagic Vacuoles [frontiersin.org]
- 5. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral Effect of Retro-2.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jmb.or.kr [jmb.or.kr]
- 13. A New Derivative of Retro-2 Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Retro-2cycl's Impact on Intracellular Pathogen Entry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of drug-resistant pathogens and the constant threat of new infectious agents necessitate the development of novel therapeutic strategies. One promising approach is to target host cellular pathways that are hijacked by intracellular pathogens for their entry and replication. This technical guide provides an in-depth analysis of Retro-2, a small molecule inhibitor of retrograde trafficking, and its significant impact on the entry of a broad spectrum of intracellular pathogens. We will delve into its molecular mechanisms of action, present a comprehensive summary of its efficacy, detail the experimental protocols used to evaluate its function, and visualize the complex signaling pathways it modulates. This document is intended to be a valuable resource for researchers and drug development professionals working on novel anti-infective therapies.
Introduction
Intracellular pathogens, including viruses, bacteria, and protozoan parasites, as well as protein toxins like ricin and Shiga toxin, rely on the host cell's intricate network of intracellular trafficking pathways to enter, establish a replicative niche, and cause disease. A critical pathway exploited by many of these agents is the retrograde transport route, which moves cargo from endosomes to the trans-Golgi network (TGN) and ultimately to the endoplasmic reticulum (ER). The small molecule Retro-2 has emerged as a potent and selective inhibitor of this pathway, demonstrating broad-spectrum activity against a variety of these pathogens and toxins.[1][2][3]
Initially identified in a high-throughput screen for compounds that protect cells from ricin toxicity, Retro-2 has been shown to be effective against Shiga-like toxins, filoviruses (Ebola and Marburg), polyomaviruses, papillomaviruses, adeno-associated viruses, and the parasite Leishmania.[1][4][5] Its mechanism of action involves the disruption of key components of the cellular machinery responsible for retrograde transport, thereby trapping pathogens in early endosomes and preventing their journey to the ER, a crucial step for the pathogenic action of many of these agents.[6][7][8] This guide will provide a detailed examination of the molecular basis for Retro-2's activity and its potential as a broad-spectrum anti-infective agent.
Molecular Mechanism of Action
Retro-2's inhibitory effects on intracellular pathogen entry are not due to a direct interaction with the pathogens themselves, but rather through the modulation of host cell trafficking machinery. Two primary molecular targets have been identified: Sec16A and ASNA1 .
Targeting of Sec16A and Disruption of Syntaxin-5 Trafficking
One of the key mechanisms of Retro-2 is its interaction with Sec16A, a crucial component of the endoplasmic reticulum exit sites (ERES).[6][8] By binding to Sec16A, Retro-2 disrupts the normal anterograde transport of the SNARE protein syntaxin-5 from the ER to the Golgi apparatus.[6] This leads to a relocalization of syntaxin-5 to the ER.[6][8]
Syntaxin-5 is essential for the fusion of transport vesicles arriving from endosomes with the TGN.[7][9] The depletion of syntaxin-5 from the Golgi, caused by Retro-2 treatment, effectively blocks the retrograde transport of pathogens and toxins that rely on this pathway.[6][7] This results in their accumulation in early endosomes, preventing them from reaching their site of action in the ER or cytosol.[6][8] Furthermore, Retro-2's disruption of Sec16A function also abolishes the interaction between syntaxin-5 and GPP130, a chaperone protein involved in Shiga toxin trafficking from endosomes to the Golgi.[6]
Inhibition of the TRC Pathway via ASNA1
A separate but complementary mechanism of action for Retro-2 involves the inhibition of the tail-anchored (TA) protein insertion pathway, also known as the TRC pathway.[7][10] Retro-2 has been shown to block the delivery of newly synthesized TA proteins to the ER-targeting factor ASNA1 (also known as TRC40).[7]
Many SNARE proteins, including syntaxin-5, are TA proteins that are inserted into membranes post-translationally via the TRC pathway. By inhibiting ASNA1, Retro-2 disrupts the proper localization and function of these SNAREs, which are critical for vesicle fusion events in the retrograde pathway.[7][9] This inhibition of TA protein biogenesis provides another layer to Retro-2's ability to halt retrograde trafficking and protect cells from intracellular pathogens.[7]
Quantitative Data on Retro-2's Efficacy
The following tables summarize the quantitative data on the efficacy of Retro-2 and its more potent derivative, Retro-2.1, against a range of intracellular pathogens and toxins.
| Pathogen/Toxin | Cell Line | Compound | Efficacy Metric | Value | Reference(s) |
| Ebola Virus (EBOV) | HeLa | Retro-2 | EC50 | 12.2 µM | [1] |
| Marburg Virus | Vero | Retro-2.1 | IC50 | ~2 µM | [4] |
| Marburg Virus | Vero | Compound 25 (Retro-2 derivative) | IC50 | ~1 µM | [4] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | Retro-2.1 | IC50 (CPE) | 5.58 µM | [11] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | Retro-2.1 | IC50 (Plaque Reduction) | 6.35 µM | [11] |
| Enterovirus 71 (EV71) | RD | Retro-2cycl | EC50 | 12.56 µM | [12] |
| Enterovirus 71 (EV71) | RD | Retro-2.1 | EC50 | 0.05 µM | [12] |
| Respiratory Syncytial Virus (RSV) | HEp-2 | Retro-2.2 | IC50 | ~1.6 µM | [13][14] |
| Shiga-like Toxin 1 (Stx1) | HeLa | Retro-2 | Protection Fold | 22 | |
| Shiga-like Toxin 2 (Stx2) | HeLa | Retro-2 | Protection Fold | 65 | |
| Ricin | HeLa | Retro-2 | Protection Fold | 2.7 | |
| Shiga Toxin | - | Retro-2.1 | EC50 | 54 nM | [3] |
| In Vivo Model | Pathogen/Toxin | Animal Model | Compound | Dose | Outcome | Reference(s) |
| Ricin | Ricin (2 µg/kg) | Balb/c Mice | Retro-2 | 2 mg/kg (single dose) | 49% survival (vs 11.5% in control) | [1] |
| Ricin | Ricin (2 µg/kg) | Balb/c Mice | Retro-2 | 200 mg/kg (single dose) | 100% protection | [1] |
| Enterovirus 71 (EV71) | EV71 (lethal challenge) | Newborn Mice | Retro-2cycl | 10 mg/kg | 90% protection | [12] |
| Shiga Toxin-producing E. coli (STEC O104:H4) | STEC O104:H4 | Mice | Retro-2cycl | 100 mg/kg | Reduced morbidity and mortality | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to assess the impact of Retro-2 on intracellular pathogen entry and its mechanism of action.
Cytotoxicity and Antiviral/Antitoxin Assays
Objective: To determine the concentration of Retro-2 that is toxic to host cells (CC50) and the concentration that effectively inhibits pathogen/toxin activity (EC50 or IC50).
Protocol:
-
Cell Seeding: Seed appropriate host cells (e.g., HeLa, Vero, HEp-2) in 96-well plates at a density that will result in a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare a serial dilution of Retro-2 or its analogs in cell culture medium.
-
Treatment:
-
For CC50: Add the serial dilutions of the compound to cells that will not be infected/intoxicated.
-
For EC50/IC50: Pre-treat cells with the serial dilutions of the compound for a specified time (e.g., 30 minutes to 3 hours) before adding the pathogen or toxin.[1][13] Alternatively, the compound can be added simultaneously with or after infection.[13]
-
-
Infection/Intoxication: Add a predetermined amount of virus (e.g., multiplicity of infection [MOI] of 0.2) or toxin to the appropriate wells.[14]
-
Incubation: Incubate the plates at 37°C for a duration appropriate for the pathogen/toxin to cause a measurable effect (e.g., 24 to 72 hours).[7][14]
-
Quantification of Cell Viability/Inhibition:
-
Cytopathic Effect (CPE) Inhibition Assay: Visually score the inhibition of virus-induced cell death or morphological changes.
-
Plaque Reduction Assay: For viruses that form plaques, stain the cell monolayer with crystal violet and count the number of plaques.
-
Reporter Virus Assay: If using a virus expressing a reporter gene (e.g., mCherry-rRSV, Luc-rRSV), measure the fluorescence or luminescence.[14]
-
MTT/XTT Assay: For cytotoxicity and some antitoxin assays, use a colorimetric assay to measure metabolic activity as an indicator of cell viability.
-
-
Data Analysis: Calculate the CC50 and EC50/IC50 values using a four-parameter logistic (4PL) regression analysis.[14]
Immunofluorescence Microscopy for Toxin/Virus Trafficking
Objective: To visualize the intracellular localization of pathogens or toxins in the presence or absence of Retro-2.
Protocol:
-
Cell Culture: Grow cells (e.g., HeLa) on glass coverslips.
-
Treatment and Intoxication/Infection: Treat cells with Retro-2 (e.g., 25 µM for 30-60 minutes) or a vehicle control (e.g., DMSO), followed by incubation with a fluorescently labeled toxin (e.g., STxB-Cy3) or virus for a specific time (e.g., 45 minutes at 37°C).[6][16]
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like saponin (B1150181) or Triton X-100.
-
Immunostaining: Incubate the cells with primary antibodies against markers for specific organelles (e.g., anti-giantin for the Golgi, anti-EEA1 for early endosomes).[6]
-
Secondary Antibody Staining: Wash the cells and incubate with fluorescently labeled secondary antibodies.
-
Nuclear Staining: Stain the nuclei with DAPI or Hoechst.[6]
-
Microscopy: Mount the coverslips and acquire images using a confocal microscope.
-
Image Analysis: Quantify the colocalization of the pathogen/toxin with the organelle markers.[6]
CRISPRi-based Genetic Interaction Screening
Objective: To identify the cellular pathways affected by Retro-2 by comparing its genetic interaction profile with those of known gene knockdowns.
Protocol:
-
Library Transduction: Transduce a cell line expressing dCas9-KRAB (e.g., K562) with a lentiviral library of single-guide RNAs (sgRNAs) targeting genes of interest.[7]
-
Drug Treatment and Toxin Challenge: Grow the pool of cells in the presence of Retro-2 (e.g., 10 µM) and with or without a toxin (e.g., 2.5 ng/µL ricin).[7]
-
Genomic DNA Extraction and Sequencing: After a period of selection, extract genomic DNA and amplify the sgRNA-encoding regions by PCR. Sequence the amplicons to determine the abundance of each sgRNA in the different conditions.
-
Data Analysis: Calculate the phenotypic score for each gene knockdown (enrichment or depletion of its corresponding sgRNAs). Compare the genetic profile of Retro-2 treatment with the profiles of single-gene knockdowns to identify similarities.[7]
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Trafficking Inhibitor Retro-2 Disrupts the Microtubule-Dependent Trafficking of Autophagic Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retro-2 and its dihydroquinazolinone derivatives inhibit filovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntaxin 5-dependent retrograde transport to the trans-Golgi network is required for adeno-associated virus transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional dissection of the retrograde Shiga toxin trafficking inhibitor Retro-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 10. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antiviral Effect of Retro-2.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Derivative of Retro-2 Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Foundational Research on Retro-2 and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retro-2 and its derivatives, such as Retro-2.1, are a promising class of small molecules that inhibit the retrograde transport of various toxins and viruses. This technical guide provides an in-depth overview of the foundational research on these compounds, focusing on their mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize them. By targeting key cellular machinery involved in intracellular trafficking, Retro-2 and its analogs present a novel host-oriented strategy for the development of broad-spectrum therapeutics. This document summarizes the core findings, presents quantitative data in a structured format, details key experimental protocols, and provides visual representations of the underlying biological pathways.
Introduction
Intracellular pathogens, including a wide array of viruses and toxins, exploit the host cell's retrograde transport pathway to travel from the cell periphery to the endoplasmic reticulum (ER). This trafficking route is essential for their replication and pathogenic activity. The discovery of Retro-2 as an inhibitor of this pathway opened a new avenue for antiviral and antitoxin drug development. Retro-2 was initially identified in a high-throughput screen for its ability to protect cells from ricin and Shiga-like toxins.[1][2] Subsequent research has led to the development of more potent derivatives, such as Retro-2.1, with a broad spectrum of activity against numerous pathogens.[3][4][5][6][7][8] This guide will delve into the core scientific principles and methodologies that form the basis of our current understanding of these compelling compounds.
Mechanism of Action
The mechanism of action of Retro-2 and its derivatives is multifaceted, primarily revolving around the disruption of two critical cellular processes: the TRC pathway for tail-anchored protein insertion and COPII-dependent anterograde transport from the ER.
Inhibition of the ASNA1/TRC40-Mediated TRC Pathway
Recent studies have elucidated that a primary target of Retro-2 is the ATPase ASNA1 (also known as TRC40).[1][2][9][10] ASNA1 is a key component of the Transmembrane Domain Recognition Complex (TRC) pathway, which is responsible for the post-translational targeting and insertion of tail-anchored (TA) proteins into the ER membrane. TA proteins, such as the SNARE protein Syntaxin-5, are crucial for vesicle fusion events in the retrograde transport pathway.
By inhibiting ASNA1, Retro-2 and its derivatives block the proper delivery and insertion of newly synthesized TA proteins into the ER.[2][10] This disruption leads to a decreased abundance of essential SNAREs at the Golgi apparatus, thereby impairing the fusion of retrograde transport vesicles and trapping toxins and viruses in early endosomes.[1][2]
Modulation of Sec16A and COPII Vesicle Formation
Another identified target of Retro-2 is Sec16A, a large scaffolding protein located at ER exit sites (ERES).[11][12] Sec16A plays a crucial role in organizing the assembly of the COPII coat, which mediates the anterograde transport of proteins from the ER to the Golgi. Retro-2 has been shown to bind to Sec16A, which in turn affects the anterograde trafficking of Syntaxin-5 as it cycles between the ER and the Golgi.[11] This interference with the normal recycling of Syntaxin-5 contributes to its mislocalization and further disrupts the retrograde transport pathway.
Quantitative Data
The following tables summarize the in vitro efficacy and cytotoxicity of Retro-2 and its derivatives against a range of pathogens.
| Compound | Pathogen/Toxin | Assay | Cell Line | EC₅₀ (µM) | Reference |
| Retro-2 | Ebolavirus (EBOV) | Infection Assay | HeLa | 12.2 | [13] |
| Retro-2 | Ricin | Cytotoxicity Assay | HeLa | ~20 (Pre-treatment) | [14] |
| Retro-2 | Shiga-like toxin 1 (Stx1) | Cytotoxicity Assay | HeLa | ~20 (Pre-treatment) | [14] |
| Retro-2 | Shiga-like toxin 2 (Stx2) | Cytotoxicity Assay | HeLa | ~20 (Pre-treatment) | [14] |
| Retro-2cycl | Enterovirus 71 (EV71) | CPE Inhibition | - | 12.56 | [3][15] |
| Retro-2.1 | Enterovirus 71 (EV71) | CPE Inhibition | - | 0.05 | [3][15] |
| Retro-2.1 | JC Polyomavirus (JCPyV) | Infection Assay | - | 3.9 | [4][9][16] |
| Retro-2.1 | Herpes Simplex Virus 2 (HSV-2) | CPE Inhibition | Vero | 5.58 | [6][8][17] |
| Retro-2.1 | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | Vero | 6.35 | [6][8][17] |
| Retro-2.1 | Shiga toxin 1 (Stx1) | Cytotoxicity Assay | HeLa | 0.054 ((S)-enantiomer) | [18] |
| Retro-2.2 | Respiratory Syncytial Virus (hRSV) | mCherry-rRSV Replication | HEp-2 | ~1.6 | [5][19] |
| Compound | Cell Line | CC₅₀ (µM) | Reference |
| Retro-2cycl | - | >500 | [3][15] |
| Retro-2.1 | - | 267.80 | [3][15] |
| Retro-2.1 | Vero | 116.5 | [6][8][17] |
| Retro-2.2 | HEp-2 | ~15 | [5][19] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of Retro-2 and its derivatives.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used to determine the concentration of a compound that inhibits the virus-induced destruction of host cells.
Materials:
-
Appropriate host cell line (e.g., Vero cells for HSV-2, RD cells for EV71)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Virus stock of known titer
-
Retro-2.1 or other test compounds
-
96-well cell culture plates
-
Neutral red or Crystal Violet staining solution
-
Plate reader
Protocol:
-
Seed the 96-well plates with host cells at a density that will form a confluent monolayer overnight.
-
On the following day, prepare serial dilutions of the test compound in cell culture medium.
-
Remove the growth medium from the cell monolayers and add the compound dilutions to the respective wells. Include wells with medium only (cell control) and wells with medium but no compound (virus control).
-
Add a predetermined amount of virus (e.g., 100 TCID₅₀) to all wells except the cell control wells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-5 days).
-
After the incubation period, remove the medium and stain the remaining viable cells with Neutral Red or Crystal Violet solution.
-
After a short incubation with the stain, wash the plates to remove excess stain and allow them to dry.
-
Solubilize the stain in the viable cells and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the 50% effective concentration (EC₅₀) by determining the compound concentration that results in a 50% reduction of the viral CPE.
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques in the presence of an antiviral compound.
Materials:
-
Confluent monolayers of a suitable host cell line in 6- or 12-well plates
-
Virus stock
-
Retro-2.1 or other test compounds
-
Overlay medium (e.g., medium containing agarose (B213101) or methylcellulose)
-
Crystal Violet staining solution
Protocol:
-
Prepare serial dilutions of the test compound.
-
Mix the compound dilutions with a known amount of virus (e.g., 100 plaque-forming units, PFU).
-
Remove the growth medium from the cell monolayers and inoculate the cells with the virus-compound mixtures.
-
Incubate for 1-2 hours to allow for viral adsorption.
-
Remove the inoculum and gently add the overlay medium to each well. The semi-solid overlay restricts the spread of the virus to adjacent cells.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 3-7 days).
-
Fix the cells with a formaldehyde (B43269) solution and then stain with Crystal Violet.
-
Count the number of plaques in each well.
-
The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.
In Vitro Tail-Anchored (TA) Protein Targeting and Insertion Assay
This assay assesses the ability of Retro-2 to inhibit the ASNA1-mediated insertion of TA proteins into ER-derived microsomes.
Materials:
-
In vitro transcription/translation system (e.g., rabbit reticulocyte lysate)
-
Plasmid DNA encoding a model TA protein (e.g., a fusion protein with a glycosylation tag)
-
Recombinant ASNA1/TRC40
-
Canine pancreatic rough microsomes (ER membranes)
-
Retro-2 or its derivatives
-
SDS-PAGE and autoradiography equipment
Protocol:
-
Perform in vitro transcription and translation of the TA protein in the presence of [³⁵S]methionine to radiolabel the protein.
-
Incubate the translation reaction with recombinant ASNA1/TRC40 to allow the formation of a complex with the newly synthesized TA protein.
-
Add the test compound (Retro-2) at various concentrations to the reaction mixture.
-
Initiate the insertion reaction by adding the ER-derived microsomes.
-
Incubate the reaction to allow for the insertion of the TA protein into the microsomal membrane. Successful insertion is often detected by the glycosylation of the TA protein.
-
Stop the reaction and analyze the products by SDS-PAGE and autoradiography.
-
Quantify the amount of glycosylated (inserted) TA protein. A decrease in the amount of glycosylated protein in the presence of the compound indicates inhibition of the insertion process.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Conclusion
The foundational research on Retro-2 and its derivatives has established a compelling case for a new class of host-targeted therapeutics. By disrupting the retrograde transport pathway through the inhibition of ASNA1/TRC40 and the modulation of Sec16A, these compounds exhibit broad-spectrum activity against a variety of intracellular pathogens. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development in this area. Future work will likely focus on optimizing the pharmacokinetic properties of these compounds, further elucidating the intricacies of their interactions with host cell machinery, and expanding their application to a wider range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sec16 influences transitional ER sites by regulating rather than organizing COPII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Tail-anchored Protein Insertion in Mammals: FUNCTION AND RECIPROCAL INTERACTIONS OF THE TWO SUBUNITS OF THE TRC40 RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antiviral Effect of Retro-2.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 11. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Sec16A defines the site for vesicle budding from the endoplasmic reticulum on exit from mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reframeDB [reframedb.org]
- 15. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]
- 16. [PDF] Sec16A defines the site for vesicle budding from the endoplasmic reticulum on exit from mitosis | Semantic Scholar [semanticscholar.org]
- 17. Retroactive Signaling in Short Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Retro-2 cycl in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retro-2 cycl is a small molecule inhibitor of intracellular retrograde transport. It has garnered significant attention in biomedical research for its broad-spectrum activity against a variety of pathogens, including viruses and bacterial toxins. By disrupting the trafficking of cargo from endosomes to the Golgi apparatus, this compound effectively blocks the entry and replication of numerous intracellular threats. These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in cell culture experiments.
Mechanism of Action
This compound targets the host cellular machinery rather than the pathogens themselves, making it a promising host-targeted antiviral and antitoxin agent. Its primary molecular target is Sec16A, a crucial component of the endoplasmic reticulum (ER) exit sites. By binding to Sec16A, this compound disrupts the anterograde transport of syntaxin-5 (Syn5), a SNARE protein essential for vesicle fusion.[1] This leads to the relocalization of syntaxin-5 from the Golgi apparatus to the ER. The altered localization of syntaxin-5 prevents its interaction with GPP130, a chaperone protein involved in the retrograde trafficking of certain toxins.[1] Consequently, the transport of pathogens and toxins that rely on this pathway for entry into the cell is inhibited, trapping them in early endosomes.[1][2][3]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound against various viruses and toxins as reported in the literature. These values can serve as a starting point for designing experiments.
Table 1: Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI) | Reference(s) |
| Enterovirus 71 (EV71) | 293S | Cytopathic Effect (CPE) | 12.56 | >500 | >39.81 | [4][5] |
| JC Polyomavirus (JCPyV) | Vero | Infectivity Assay | 28.4 / 54 | - | - | [5][6] |
| BK Polyomavirus (BKPyV) | Vero | Infectivity Assay | 61.2 | - | - | [6] |
| Simian Virus 40 (SV40) | Vero | Infectivity Assay | 58.6 | - | - | [6] |
| HPV16 Pseudovirus | - | - | 160 | - | - | [5] |
| Ebolavirus | HeLa | Infectivity Assay | 12.2 | - | - | [6][7] |
| Herpes Simplex Virus 2 (HSV-2) (Retro-2.1) | Vero | CPE & Plaque Reduction | 5.58 & 6.35 | 116.5 | >18.5 & >20.8 | [8] |
| Respiratory Syncytial Virus (hRSV) (Retro-2.2) | - | - | ~1.6 | ~15 | ~9.4 | [9] |
Table 2: Antitoxin Activity of this compound
| Toxin | Cell Line | Assay Type | Effective Concentration (µM) | Effect | Reference(s) |
| Ricin | HeLa | Cytotoxicity Assay | 20 | 2.7-fold reduction in toxicity | [6] |
| Shiga Toxin | HeLa | Protein Synthesis Assay | - | Inhibition of toxicity | [5] |
Experimental Protocols
General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO.[6] Prepare a stock solution of 10-50 mM in sterile DMSO.
-
Storage: Store the solid compound at -20°C for up to 3 years.[6] The DMSO stock solution should be stored at -80°C for up to 2 years or -20°C for up to 1 year.[5] Avoid repeated freeze-thaw cycles.
-
Working Concentration: The optimal working concentration will vary depending on the cell line and the pathogen being studied. Based on the available data, a starting concentration range of 10-50 µM is recommended for initial experiments. A dose-response curve should be generated to determine the optimal concentration for your specific experimental system.
Protocol 1: General Antiviral Assay (Cytopathic Effect Inhibition)
This protocol provides a general framework for assessing the antiviral activity of this compound by measuring the inhibition of virus-induced cytopathic effect (CPE).
Materials:
-
Host cell line susceptible to the virus of interest
-
Complete cell culture medium
-
Virus stock of known titer
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagent (e.g., MTT, MTS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the host cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Pre-treatment: After 24 hours of incubation, remove the medium from the cells and add the medium containing the serially diluted this compound. It is common to pre-treat cells for a period before infection, for instance for 30 minutes.[7]
-
Infection: Following the pre-treatment period, add the virus suspension to each well at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Controls:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with virus and medium containing the same concentration of DMSO as the compound-treated wells.
-
Compound Cytotoxicity Control: Cells with the serial dilutions of this compound but no virus.
-
-
Incubation: Incubate the plate at the optimal temperature and CO2 concentration for the specific virus and cell line for 48-72 hours, or until significant CPE is observed in the virus control wells.
-
Assessment of Cell Viability: Quantify cell viability using a suitable assay (e.g., MTT or MTS).
-
Data Analysis: Calculate the 50% effective concentration (EC50) from the dose-response curve of the virus-infected, compound-treated cells. Calculate the 50% cytotoxic concentration (CC50) from the compound cytotoxicity control wells. The selectivity index (SI) is calculated as CC50/EC50.
Protocol 2: Toxin Neutralization Assay
This protocol is designed to evaluate the ability of this compound to protect cells from the cytotoxic effects of toxins that utilize the retrograde transport pathway, such as ricin or Shiga toxin.
Materials:
-
Susceptible cell line (e.g., HeLa, Vero)
-
Complete cell culture medium
-
Toxin stock solution (e.g., ricin, Shiga toxin)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Reagents for measuring protein synthesis (e.g., [35S]-methionine) or cell viability (e.g., MTT)
-
Scintillation counter or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate to achieve a confluent monolayer after 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in the appropriate medium.
-
Pre-treatment: Remove the medium and pre-treat the cells with the this compound dilutions for a specified time (e.g., 20-30 minutes).[5][7]
-
Toxin Challenge: Add the toxin to the wells at a concentration known to cause significant cell death or inhibition of protein synthesis.
-
Controls:
-
Cell Control: Cells with medium only.
-
Toxin Control: Cells with toxin and DMSO vehicle.
-
Compound Control: Cells with this compound dilutions only.
-
-
Incubation: Incubate the plate for a duration sufficient to observe the toxic effect (e.g., 1-4 hours for protein synthesis inhibition, 24-48 hours for cell viability).
-
Assessment of Cytotoxicity:
-
Protein Synthesis Inhibition: If assessing the inhibition of protein synthesis, add a radiolabeled amino acid (e.g., [35S]-methionine) during the last hour of incubation. Lyse the cells, precipitate the proteins, and measure the incorporated radioactivity using a scintillation counter.
-
Cell Viability: Alternatively, measure cell viability using an MTT or similar assay.
-
-
Data Analysis: Determine the concentration of this compound that provides 50% protection against the toxin-induced cytotoxicity.
Important Considerations
-
Cell Line Specificity: The efficacy of this compound can vary between different cell lines. It is crucial to test its activity in the cell line most relevant to your research.
-
Pathogen/Toxin Specificity: While this compound has broad-spectrum activity, its effectiveness against specific pathogens or toxins may differ.
-
Optimization: The provided protocols are general guidelines. Incubation times, compound concentrations, and MOI/toxin concentrations should be optimized for each specific experimental system.
-
Cytotoxicity: Always perform a parallel cytotoxicity assay to ensure that the observed protective effects are not due to the toxicity of the compound itself.
By following these guidelines and protocols, researchers can effectively utilize this compound as a powerful tool to investigate the role of retrograde trafficking in various disease models and to explore its potential as a therapeutic agent.
References
- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 4. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Antiviral Effect of Retro-2.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Determining the Optimal Concentration of Retro-2 cycl for Antiviral Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Retro-2 cycl is a small molecule inhibitor of retrograde cellular transport, a critical pathway that various pathogens exploit for entry, replication, and egress. By targeting host-cell machinery, this compound presents a broad-spectrum antiviral potential against a range of viruses, including but not limited to Enterovirus 71 (EV71), polyomaviruses, papillomaviruses, Ebola, and Marburg viruses.[1][2] The primary mechanism of action involves the inhibition of vesicle trafficking from early endosomes to the trans-Golgi network, which disrupts the transport of viral components and toxins.[3] This document provides detailed protocols and application notes to guide researchers in determining the optimal concentration of this compound for in vitro antiviral assays, ensuring potent viral inhibition while minimizing host cell cytotoxicity.
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound and its Analogs
To determine the optimal concentration of this compound, it is essential to consider its antiviral efficacy (EC₅₀ or IC₅₀) and its effect on host cell viability (CC₅₀). The therapeutic window of the compound is represented by the Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more favorable safety and efficacy profile.
| Compound | Virus | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| This compound | Enterovirus 71 (EV71) | 293S | 12.56 | >500 | >39.81 | [4][5] |
| This compound | JCPyV | - | 54 | - | - | [4] |
| This compound | HPV16 (pseudovirus) | - | 160 | - | - | [4] |
| Retro-2.1 | Enterovirus 71 (EV71) | - | 0.05 | 267.80 | >5356 | [5] |
| Retro-2.1 | Herpes Simplex Virus Type 2 (HSV-2) | Vero | 5.58 - 6.35 | 116.5 | ~18-21 | [6][7] |
| Retro-2.2 | Human Respiratory Syncytial Virus (hRSV) | HEp-2 | ~1.6 | ~15 | ~9.4 | [8] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that is toxic to the host cells, yielding the 50% cytotoxic concentration (CC₅₀).
Materials:
-
Host cell line (e.g., Vero, A549, 293S)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO₂.
-
Compound Dilution: Prepare a serial dilution of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Include a "cells only" control (no compound) and a vehicle control (DMSO at the highest concentration used).
-
Treatment: After 24 hours, remove the old medium and add 100 µL of the diluted compound to the respective wells.
-
Incubation: Incubate the plate for a period that matches the planned duration of the antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of cytotoxicity against the drug concentration and use non-linear regression analysis to determine the CC₅₀ value.[9]
Antiviral Assay: Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of this compound to protect cells from the destructive effects of viral infection.
Materials:
-
Host cell line susceptible to the virus of interest
-
Virus stock with a known titer
-
Complete growth medium and infection medium (reduced serum)
-
This compound stock solution
-
96-well cell culture plates
-
Crystal violet solution or Neutral Red
-
Microscope
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate to achieve 80-90% confluency on the day of infection.[10]
-
Compound and Virus Preparation: Prepare serial dilutions of this compound in infection medium. Dilute the virus stock to a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Infection and Treatment: Remove the growth medium from the cells. Add the virus-compound mixture to the wells. Include a "cell control" (no virus, no compound), a "virus control" (virus, no compound), and a vehicle control.
-
Incubation: Incubate the plate at the optimal temperature for the virus (e.g., 37°C) until CPE is clearly visible in the virus control wells (typically 80-100% of the cell monolayer).[1][10]
-
Staining: Discard the supernatant and stain the remaining viable cells with crystal violet or neutral red solution.[1][8] After a short incubation, wash the plate to remove excess stain and allow it to dry.
-
Quantification: The amount of stain can be quantified by solubilizing it and measuring the absorbance with a microplate reader. Alternatively, the percentage of CPE inhibition can be estimated visually under a microscope.
-
Calculation: The 50% effective concentration (EC₅₀) is the concentration of this compound that inhibits the viral cytopathic effect by 50% compared to the virus control.
Viral Titer Determination: Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles produced in the presence of this compound.
Materials:
-
Host cell line
-
Virus stock
-
Complete growth medium and infection medium
-
This compound stock solution
-
6-well or 12-well cell culture plates
-
Overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Crystal violet solution
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Infection: Prepare serial dilutions of the virus in infection medium. Remove the growth medium from the cells and inoculate with the virus dilutions for 1-2 hours to allow for viral adsorption.[11]
-
Treatment: After adsorption, remove the inoculum and overlay the cells with an overlay medium containing various concentrations of this compound. The semi-solid overlay restricts virus spread to adjacent cells, leading to the formation of localized lesions (plaques).[12]
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
-
Plaque Visualization: Fix the cells with 10% formalin and then stain with crystal violet.[7] Plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: The IC₅₀ is the concentration of this compound that reduces the number of plaques by 50% compared to the virus control.
Visualization of Pathways and Workflows
Signaling Pathway of this compound
References
- 1. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. brainvta.tech [brainvta.tech]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 11. Viral Titering-Plaque Assay Protocol - Creative Biogene [creative-biogene.com]
- 12. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of Retro-2 cycl in Mouse Models
Introduction
Retro-2 cycl is a small molecule inhibitor of intracellular retrograde transport, a critical pathway exploited by various pathogens, including toxins, viruses, and bacteria, to reach their site of replication or action within a host cell. By disrupting this pathway, this compound has demonstrated broad-spectrum therapeutic potential. These application notes provide a comprehensive overview of its in vivo use in mouse models, summarizing effective dosages, administration protocols, and its underlying mechanism of action for researchers and drug development professionals.
Application Notes
Mechanism of Action
This compound functions by inhibiting the retrograde transport of cargo from endosomes to the Golgi apparatus and subsequently to the endoplasmic reticulum (ER). This mechanism is crucial for preventing certain pathogens from reaching the cytosol where they exert their toxic effects. The molecular target of Retro-2 has been identified as ASNA1 (also known as TRC40), a key factor in the post-translational targeting and insertion of tail-anchored (TA) proteins into the ER membrane. By interfering with ASNA1, Retro-2 disrupts the proper localization of essential SNARE proteins like Syntaxin-5, which are required for vesicle fusion events in the retrograde pathway. This disruption effectively traps pathogens within endosomal compartments, preventing cellular intoxication or infection.
In Vivo Efficacy and Dosage Summary
Published studies have demonstrated the protective effects of this compound in various mouse models. Administration is typically performed via intraperitoneal (IP) injection. The effective dose varies depending on the model and pathogen.
| Parameter | Study 1: Enterovirus 71 (EV71) Infection | Study 2: Shiga Toxin-Producing E. coli (STEC) Infection |
| Compound | Retro-2cycl | Retro-2cycl |
| Mouse Strain | Newborn BALB/c Mice | Adult BALB/c Mice |
| Dosage | 10 mg/kg | 100 mg/kg |
| Administration Route | Intraperitoneal (IP) | Intraperitoneal (IP) |
| Frequency | Once daily for 7 days | Two doses (at 16 and 26 hours post-infection) |
| Observed Effect | Significantly protected 90% of newborn mice from lethal EV71 challenge.[1] | Reduced body-weight loss, improved clinical score, and increased survival in infected mice.[2] |
| Reference | Dai et al., Antiviral Research, 2017 | Secher et al., mBio, 2015 |
Pharmacokinetics and Toxicity
Specific pharmacokinetic (PK) and lethal dose (LD50) data for this compound are not extensively detailed in the available literature. However, studies on the closely related and more potent analog, Retro-2.1, provide some insight.
-
Solubility : Retro-2 and its analogs suffer from low aqueous solubility (below 1 mg/L), which necessitates formulation with vehicles like DMSO or encapsulation in delivery systems for parenteral administration.[3][4]
-
Metabolism & Half-Life : The analog Retro-2.1 is rapidly metabolized by cytochrome P450 enzymes, resulting in a short elimination half-life of approximately 5 to 6.7 hours following IV or IP injection in mice.[3][5][6] It is plausible that this compound follows a similar metabolic fate.
-
Toxicity : In vitro, this compound exhibits low cytotoxicity, with a 50% cytotoxicity concentration (CC50) of over 500 μM.[1] In vivo, doses up to 100 mg/kg have been used without reports of acute toxicity in the context of efficacy studies.[2] In a study with the analog Retro-2.1, no apparent signs of pain or acute toxicity were observed over 24 hours following a 50 mg/kg IP injection.[3]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the preparation of an injectable solution of this compound, taking into account its low aqueous solubility.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of injection solution needed based on the number of mice, their average weight, the target dose (e.g., 100 mg/kg), and the injection volume (e.g., 100 µL per 20 g mouse).
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of 100% DMSO to completely dissolve the powder. For example, create a 50 mg/mL stock solution.
-
Vortex thoroughly until the solution is clear and no particulates are visible.
-
-
Prepare Final Dosing Solution:
-
On the day of injection, dilute the DMSO stock solution with sterile saline or PBS to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in the injection solution is non-toxic, typically ≤5% v/v. For example, to achieve a 10 mg/mL final concentration from a 50 mg/mL stock, mix 1 part stock solution with 4 parts saline. This results in a final DMSO concentration of 20%, which may be too high. A more dilute stock solution may be required.
-
Example Calculation for 100 mg/kg dose:
-
Target dose: 100 mg/kg = 2 mg per 20 g mouse.
-
Injection volume: 100 µL (0.1 mL).
-
Required final concentration: 2 mg / 0.1 mL = 20 mg/mL.
-
To keep DMSO at 5%, the stock must be diluted 20-fold (1 part stock + 19 parts saline).
-
Therefore, the stock concentration must be 20 mg/mL * 20 = 400 mg/mL. This is likely unachievable.
-
Alternative: Increase the injection volume or accept a higher (but still safe) DMSO concentration (e.g., 10%). Always perform a pilot study to confirm vehicle tolerance. A common approach is to prepare a 10 mg/mL solution in 10% DMSO / 90% saline.
-
-
-
Final Preparation: Vortex the final dosing solution immediately before drawing it into the syringe to ensure homogeneity. Warm the solution to room temperature to minimize discomfort to the animal.[7]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This protocol provides a standardized method for IP administration of the prepared this compound solution.
Materials:
-
Restraint device (optional)
-
25-27 gauge sterile needles[8]
-
1 mL sterile syringes
-
70% alcohol or other suitable disinfectant wipes
-
Prepared this compound dosing solution
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse by grasping the loose skin over the shoulders and neck. The "three-finger" restraint method is recommended. Turn the animal so its abdomen is facing upwards and tilt its head slightly downward to cause the abdominal organs to shift cranially.[7][8][9]
-
Identify Injection Site: The target site for IP injection is the mouse's lower right abdominal quadrant. This location avoids major organs such as the cecum and urinary bladder.[7][9]
-
Disinfect: Wipe the injection site with a 70% alcohol swab.[8]
-
Injection:
-
Using a new sterile needle and syringe for each animal, insert the needle (bevel up) at a 30-45 degree angle into the identified quadrant.[7][10]
-
Gently aspirate by pulling back the plunger to ensure no fluid (urine) or blood is drawn. If fluid appears, withdraw the needle and reinject at a new site with a fresh needle/syringe.[8][9]
-
If aspiration is clear, slowly depress the plunger to administer the substance.
-
-
Withdrawal and Monitoring: Withdraw the needle smoothly and return the mouse to its cage. Observe the animal for several minutes for any signs of distress, leakage from the injection site, or adverse reactions.
Protocol 3: Example Efficacy Study Workflow (STEC O104:H4 Model)
This protocol is adapted from a study demonstrating the efficacy of this compound in a murine model of enterohemorrhagic E. coli infection.[2]
Procedure:
-
Animal Model: Use adult (e.g., 8-10 weeks old) BALB/c mice.
-
Infection: At Time 0, infect mice via oral gavage with 10³ CFU of STEC O104:H4.
-
Toxin Induction: To induce Shiga toxin production in vivo, administer mitomycin C (MMC) at a dose of 0.75 mg/kg via IP injection at 18, 21, and 24 hours post-infection.
-
Treatment: Administer this compound (prepared as in Protocol 1) at a dose of 100 mg/kg via IP injection at 16 hours and 26 hours post-infection.
-
Control Groups: Include appropriate control groups, such as uninfected controls and infected but untreated (vehicle only) controls.
-
Monitoring: Monitor all mice daily for a period of at least 10 days for key endpoints:
-
Survival: Record daily survival rates.
-
Morbidity: Measure body weight daily.
-
Clinical Score: Assess mice for clinical signs of illness (e.g., ruffled fur, lethargy, hunched posture) using a standardized scoring system.
-
References
- 1. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. queensu.ca [queensu.ca]
- 9. research.vt.edu [research.vt.edu]
- 10. ltk.uzh.ch [ltk.uzh.ch]
Preparation of Retro-2 cycl Stock Solutions for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the preparation of stock solutions of Retro-2 cycl, a retrograde transport inhibitor with significant antiviral and antitoxin activity. Proper preparation and storage of stock solutions are critical for ensuring experimental reproducibility and maximizing the compound's efficacy. These guidelines cover solubility, stability, and storage, and provide step-by-step protocols for preparing stock solutions for both in vitro and in vivo applications. Additionally, a summary of its mechanism of action is presented with a corresponding signaling pathway diagram.
Introduction to this compound
This compound is a small molecule inhibitor of retrograde trafficking within eukaryotic cells. It has demonstrated broad-spectrum activity against a variety of pathogens, including viruses and toxins, that rely on this pathway for cellular entry and propagation. Its mechanism of action involves the disruption of vesicle transport from early endosomes to the trans-Golgi network (TGN)[1][2]. Studies have identified the endoplasmic reticulum exit site component Sec16A as a direct molecular target of Retro-2[3]. By binding to Sec16A, this compound affects the anterograde transport of syntaxin-5, a SNARE protein essential for vesicle fusion, leading to its relocalization to the endoplasmic reticulum[2][3]. This disruption of syntaxin-5 trafficking ultimately inhibits the retrograde transport of cargo, such as Shiga toxin and various viruses[1][3]. Another proposed mechanism is the inhibition of the ASNA1-mediated ER targeting of tail-anchored proteins[2][4][5]. Due to its pronounced hydrophobicity, careful consideration must be taken when preparing solutions for experimental use[1].
Quantitative Data Summary
The following table summarizes the key quantitative data for the preparation and use of this compound solutions.
| Parameter | Value | Solvent/Conditions | Reference |
| Molecular Weight | 320.39 g/mol | N/A | N/A |
| Solubility (in vivo formulation 1) | ≥ 2.08 mg/mL (≥ 6.49 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [6] |
| Solubility (in vivo formulation 2) | ≥ 2.08 mg/mL (≥ 6.49 mM) | 10% DMSO, 90% Corn Oil | [6] |
| EC50 (Enterovirus 71) | 12.56 µM | in vitro cytopathic effect inhibition assay | [6][7] |
| IC50 (JCPyV pseudoviruses) | 54 µM | in vitro | [6] |
| IC50 (HPV16 pseudoviruses) | 160 µM | in vitro | [6] |
| EC50 (Ebola virus) | 12.2 µM | in vitro | [8][9] |
| EC50 (Shiga toxin) | 27 µM | in vitro | [1] |
| Effective in vivo dose (EV71) | 10 mg/kg | Newborn mice, intraperitoneal injection | [7] |
| Stock Solution Storage | 1 year at -20°C; 2 years at -80°C | Aliquoted to avoid freeze-thaw cycles | [6] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use
This protocol describes the preparation of a concentrated stock solution of this compound in 100% dimethyl sulfoxide (B87167) (DMSO), suitable for subsequent dilution in cell culture media for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.204 mg of this compound.
-
Dissolution: Add the appropriate volume of 100% DMSO to the weighed powder. For a 10 mM solution, add 1 mL of DMSO for every 3.204 mg of powder.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution[6].
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years[6].
Preparation of a Formulation for In Vivo Use
This protocol is adapted for the preparation of this compound for intraperitoneal injection in animal models, such as mice. Fresh preparation on the day of use is recommended for in vivo experiments[6].
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile conical tubes
Procedure:
-
Solvent Preparation: Prepare the vehicle by mixing the solvents in the specified ratios. For the formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, add each solvent one by one in this order to a sterile conical tube[6].
-
Dissolution of this compound: Weigh the required amount of this compound and add it to the prepared vehicle. The reported solubility in this vehicle is at least 2.08 mg/mL[6].
-
Solubilization: Vortex the mixture vigorously to ensure complete dissolution. If precipitation or phase separation occurs, gentle heating and/or sonication can be applied to aid in solubilization[6].
-
Administration: The resulting clear solution should be administered to the animals as per the experimental design. It is recommended to use the freshly prepared solution on the same day[6].
Diagrams
Caption: Experimental workflow for preparing this compound solutions.
Caption: Mechanism of action of this compound in inhibiting retrograde transport.
References
- 1. researchgate.net [researchgate.net]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. abmole.com [abmole.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols: Utilizing Retro-2 cycl to Investigate Viral Entry Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction: Retro-2 cycl is a small molecule inhibitor renowned for its ability to block the retrograde transport pathway, a critical route for various intracellular pathogens and toxins to reach their site of replication or action. Initially identified as an inhibitor of toxins like ricin and Shiga toxin, its application has expanded significantly into virology.[1][2] Many viruses, particularly non-enveloped viruses, exploit the host cell's retrograde trafficking machinery to move from endosomes to the trans-Golgi network (TGN) and subsequently to the endoplasmic reticulum (ER) for productive infection.[3][4] this compound serves as an invaluable chemical tool to probe the reliance of specific viruses on this pathway, thereby elucidating their entry and intracellular trafficking mechanisms. These notes provide a comprehensive overview of its mechanism, applications, and detailed protocols for its use in virological research.
Mechanism of Action
This compound exerts its inhibitory effect by targeting the host cell's trafficking machinery rather than the virus itself. The primary molecular target is Sec16A , a crucial protein component of the endoplasmic reticulum exit sites (ERES).[4][5]
-
Binding to Sec16A: this compound directly binds to Sec16A.[4][6]
-
Inhibition of Syntaxin-5 Transport: This binding event disrupts the normal function of Sec16A, specifically inhibiting the anterograde (ER-to-Golgi) transport of the SNARE protein Syntaxin-5 (Stx5).[4][5]
-
Redistribution of Syntaxin-5: Consequently, Syntaxin-5, which normally cycles between the ER and Golgi, is depleted from the Golgi and accumulates in the ER.[4][7][8]
-
Blockade of Retrograde Transport: Syntaxin-5 is essential for the fusion of transport vesicles moving from endosomes to the TGN.[9] Its mislocalization disrupts this step, effectively blocking the retrograde trafficking of cargo, including viruses and toxins that depend on this route.[4][5] The cargo becomes trapped in early endosomes.[4]
This targeted disruption makes this compound a specific inhibitor of the endosome-to-Golgi retrograde pathway, without affecting many other cellular trafficking events, such as the transport of transferrin or Epidermal Growth Factor (EGF).
Caption: Mechanism of this compound action on viral retrograde transport.
Applications in Virology Research
This compound is primarily used to:
-
Identify Viral Dependence on Retrograde Trafficking: By treating cells with this compound and observing a reduction in viral infection, researchers can infer that the virus utilizes the endosome-to-Golgi retrograde pathway for entry.
-
Dissect Viral Entry Steps: It helps to pinpoint the stage of the viral lifecycle that is dependent on this pathway. For many viruses, this is a post-entry, pre-replication step.[9][10]
-
Lead Compound for Antiviral Development: The broad-spectrum activity of this compound and its derivatives against various viruses makes it a valuable lead compound for developing host-targeted antiviral therapies.[10][11]
Data Presentation: Antiviral Activity of this compound and its Derivatives
The following table summarizes the reported efficacy of this compound and its more potent derivatives, Retro-2.1 and Retro-2.2, against a range of viruses.
| Compound | Virus | Assay Type | Cell Line | EC50 / IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Citation |
| This compound | JC Polyomavirus (JCPyV) | Pseudovirus Infection | - | 54 | >500 | >9.3 | [12] |
| This compound | HPV16 | Pseudovirus Infection | - | 160 | >500 | >3.1 | [12] |
| This compound | Ebolavirus (EBOV) | Viral Infection | HeLa | 12.2 | - | - | [1] |
| This compound | Enterovirus 71 (EV71) | CPE Inhibition | 293S | 12.56 | >500 | >39.8 | [11][12] |
| Retro-2.1 | Enterovirus 71 (EV71) | CPE Inhibition | - | 0.05 | 267.8 | >5356 | [11] |
| Retro-2.1 | Herpes Simplex Virus 2 (HSV-2) | CPE Inhibition | Vero | 5.58 | 116.5 | 20.9 | [13] |
| Retro-2.1 | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | Vero | 6.35 | 116.5 | 18.3 | [13] |
| Retro-2.1 | Adeno-Associated Virus 2 (AAV2) | Transduction Assay | HeLa | ~2.0 (estimated) | >20 | >10 | [9] |
| Retro-2.2 | Human RSV (hRSV) | Viral Replication | HEp-2 | ~1.6 | ~15 | ~9.4 | [14][15] |
EC50: 50% effective concentration; IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50.
Experimental Protocols
The following are generalized protocols for key experiments using this compound to study viral entry. Note: These protocols should be optimized for the specific virus, cell line, and experimental conditions.
Protocol 1: Viral Titer Reduction Assay (Plaque Assay)
This assay quantifies the effect of this compound on the production of infectious viral particles.
Caption: Workflow for a Plaque Reduction Assay with this compound.
Methodology:
-
Cell Seeding: Seed a susceptible cell line (e.g., Vero, HeLa) into 6-well plates to achieve 90-95% confluency on the day of infection.
-
Compound Preparation: Prepare serial dilutions of this compound in appropriate cell culture medium. A vehicle control (e.g., 0.1% DMSO) must be included.
-
Pre-treatment: Aspirate the growth medium from the cells and add the medium containing the diluted this compound or vehicle control. Incubate at 37°C for 1-2 hours.
-
Infection: Remove the compound-containing medium and infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: After adsorption, remove the viral inoculum and wash the cell monolayer gently with PBS. Overlay the cells with a semi-solid medium (e.g., 1% methylcellulose (B11928114) or 0.6% agarose in DMEM) containing the same concentrations of this compound used for pre-treatment.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Quantification:
-
Fix the cells with 4% paraformaldehyde (PFA) for 30 minutes.
-
Remove the overlay and stain the cell monolayer with 0.1% crystal violet solution for 15-20 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques per well.
-
Calculate the percent inhibition for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Pseudovirus Entry Assay
This assay is useful for studying the entry of high-containment viruses (like Ebolavirus) or viruses that are difficult to culture, using a safe BSL-2 system. It measures the compound's effect on viral glycoprotein-mediated entry.[16][17]
Caption: Workflow for a Pseudovirus Entry Assay.
Methodology:
-
Pseudovirus Production:
-
Co-transfect producer cells (e.g., HEK293T) with three plasmids:
-
A packaging plasmid (e.g., psPAX2 for lentivirus).
-
A transfer vector plasmid containing a reporter gene like luciferase or GFP (e.g., pLenti-Luc).[17]
-
An envelope plasmid expressing the viral glycoprotein of interest (e.g., EBOV-GP, HPV-L1/L2).
-
-
Harvest the cell supernatant containing the pseudoviruses 48-72 hours post-transfection and filter it through a 0.45 µm filter.
-
-
Cell Plating and Treatment:
-
Seed target cells in a white, clear-bottom 96-well plate.
-
The next day, pre-treat the cells with serial dilutions of this compound for 1-2 hours at 37°C.
-
-
Transduction: Add a pre-determined amount of pseudovirus to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Signal Quantification:
-
For a luciferase reporter, aspirate the medium and lyse the cells.
-
Add a luciferase substrate (e.g., Bright-Glo™) and measure luminescence using a plate reader.
-
-
Analysis: Calculate the percent inhibition of viral entry relative to the vehicle control and determine the IC50. A parallel cytotoxicity assay (e.g., CellTiter-Glo®) should be run to determine the CC50.
Protocol 3: Immunofluorescence Assay for Viral Trafficking
This protocol allows for the direct visualization of how this compound affects the intracellular localization of viral particles or proteins relative to cellular compartments like endosomes and the Golgi.
Caption: Workflow for Immunofluorescence Viral Trafficking Analysis.
Methodology:
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment and Infection:
-
Pre-treat cells with an effective concentration of this compound (e.g., 25 µM) or DMSO for 1-2 hours.[7]
-
To synchronize infection, pre-chill the cells at 4°C, then add a high MOI of the virus and allow it to bind for 30-60 minutes at 4°C.
-
Wash away unbound virus with cold PBS and add pre-warmed medium containing this compound or DMSO. Transfer the plate to a 37°C incubator to initiate viral entry.
-
-
Fixation: At desired time points (e.g., 30, 60, 120 minutes), fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking:
-
Wash cells with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
-
Antibody Incubation:
-
Incubate coverslips with primary antibodies diluted in blocking buffer for 1-2 hours. Use an antibody against a viral antigen and another against an organelle marker (e.g., rabbit anti-EEA1 for early endosomes, mouse anti-Giantin for Golgi).
-
Wash three times with PBS.
-
Incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour in the dark. A nuclear counterstain like DAPI can be included.
-
-
Imaging: Wash coverslips, mount them onto glass slides, and visualize using a confocal microscope.
-
Analysis: In this compound-treated cells, a virus dependent on retrograde transport is expected to show increased co-localization with early endosome markers and decreased co-localization with Golgi markers compared to DMSO-treated cells.[4] This can be quantified using image analysis software.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections | PLOS Neglected Tropical Diseases [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional dissection of the retrograde Shiga toxin trafficking inhibitor Retro-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Retro-2 alters Golgi structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syntaxin 5-Dependent Retrograde Transport to the trans-Golgi Network Is Required for Adeno-Associated Virus Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antiviral Effect of Retro-2.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Derivative of Retro-2 Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Retro-2 to Interrogate Retrograde Trafficking Mechanisms
Introduction
Retro-2 is a cell-permeable small molecule inhibitor of retrograde trafficking, the pathway responsible for transporting proteins and lipids from the endo-lysosomal system to the Golgi apparatus and the endoplasmic reticulum (ER). This pathway is co-opted by numerous bacterial and plant toxins, as well as viruses, to enter the cytosol and exert their pathogenic effects. By selectively blocking this pathway, Retro-2 and its analogs have emerged as powerful research tools and potential therapeutic agents. These compounds offer a means to dissect the intricate molecular machinery of retrograde transport and to evaluate its role in various physiological and pathological processes.
Mechanism of Action
The precise mechanism of action of Retro-2 has been the subject of ongoing research, with evidence pointing to two primary molecular targets:
-
Sec16A and Syntaxin-5 Trafficking: One proposed mechanism involves the direct binding of Retro-2 to Sec16A, a key component of the ER exit sites (ERES). This interaction is thought to disrupt the anterograde transport of the SNARE protein Syntaxin-5 from the ER to the Golgi. The resulting mislocalization of Syntaxin-5 to the ER prevents its interaction with GPP130, a protein involved in Shiga toxin trafficking, thereby inhibiting the retrograde transport of toxins that rely on this pathway.[1][2] Depletion of Sec16A has been shown to produce a similar phenotype to Retro-2 treatment, further supporting this model.[1]
-
ASNA1 and the TRC Pathway: A second, non-mutually exclusive mechanism suggests that Retro-2 inhibits the transmembrane domain recognition complex (TRC) pathway by targeting ASNA1 (also known as TRC40).[3][4][5] The TRC pathway is responsible for the post-translational targeting and insertion of tail-anchored (TA) proteins into the ER membrane. Syntaxin-5 is a TA protein, and by inhibiting its proper insertion into the ER, Retro-2 indirectly disrupts retrograde trafficking.[3][5] Evidence for this mechanism includes the observation that Retro-2 treatment mimics the genetic disruption of the TRC pathway and that an ASNA1 point mutant confers resistance to Retro-2.[3][4][5]
Beyond these primary mechanisms, Retro-2 has also been shown to induce autophagy and disassemble the microtubule network, which may contribute to its effects on intracellular trafficking.[6][7]
Applications in Research
-
Toxin and Pathogen Research: Retro-2 is widely used to study the entry mechanisms of toxins such as ricin and Shiga toxin.[1][3][5][6][8] It has also demonstrated broad-spectrum antiviral activity against a range of viruses that rely on retrograde trafficking for infection, including filoviruses (Ebola, Marburg), polyomaviruses, papillomaviruses, and enteroviruses.[6][9][10][11][12]
-
Fundamental Cell Biology: As an inhibitor of a key cellular trafficking pathway, Retro-2 is a valuable tool for studying the fundamental processes of protein sorting, membrane dynamics, and organelle biogenesis.
-
Drug Development: The protective effects of Retro-2 and its more potent derivatives, such as Retro-2.1 and Retro-2.2, in cellular and animal models of intoxication and infection highlight their potential as lead compounds for the development of novel therapeutics.[1][9][10][11][13][14]
Quantitative Data Summary
The following tables summarize the reported efficacy and cytotoxicity of Retro-2 and its derivatives against various toxins and viruses.
Table 1: In Vitro Efficacy of Retro-2 and Derivatives
| Compound | Target | Cell Line | EC50 / IC50 | Reference |
| Retro-2 | Ebolavirus (EBOV) | HeLa | 12.2 µM | [6] |
| Retro-2 | Ricin, Stx1, Stx2 | HeLa | 20 µM (pretreatment) | [8] |
| Retro-2.1 | Enterovirus 71 (EV71) | - | 0.05 µM | [10] |
| Retro-2cycl | Enterovirus 71 (EV71) | - | 12.56 µM | [10] |
Table 2: In Vivo Efficacy of Retro-2
| Compound | Toxin/Pathogen | Animal Model | Dosage | Survival Rate | Reference |
| Retro-2 | Ricin | Female Balb/c mice | 2 mg/kg (single dose) | 49% | [6] |
| Retro-2 | Ricin | Female Balb/c mice | 200 mg/kg (single dose) | 100% | [6] |
| Retro-2cycl | Enterovirus 71 (EV71) | Newborn mice | 10 mg/kg | 90% | [10] |
Table 3: Cytotoxicity of Retro-2 and Derivatives
| Compound | Cell Line | CC50 | Reference |
| Retro-2.1 | - | 267.80 µM | [10] |
| Retro-2.2 | - | ~15 µM | [9] |
| Retro-2cycl | - | > 500 µM | [10] |
Experimental Protocols
Protocol 1: Inhibition of Toxin-Induced Cytotoxicity in HeLa Cells
Objective: To assess the protective effect of Retro-2 against toxin-induced cell death.
Materials:
-
HeLa cells
-
Complete DMEM medium (with 10% FBS, penicillin/streptomycin)
-
Retro-2 (stock solution in DMSO)
-
Ricin, Shiga-like toxin 1 (Stx1), or Shiga-like toxin 2 (Stx2)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate at a density that allows for logarithmic growth for the duration of the experiment. Incubate overnight at 37°C, 5% CO2.
-
Prepare serial dilutions of Retro-2 in complete medium.
-
Pre-treat the cells by replacing the medium with the Retro-2 dilutions. A typical concentration to start with is 20 µM.[8] Include a DMSO vehicle control. Incubate for 30 minutes to 1 hour at 37°C.[6][8]
-
Prepare a working solution of the toxin (Ricin, Stx1, or Stx2) in complete medium.
-
Add the toxin to the wells containing the pre-treated cells. The final concentration of the toxin should be predetermined to cause significant cell death within the experimental timeframe (e.g., 4 hours).[8]
-
Incubate for the desired time (e.g., 4-24 hours) at 37°C.
-
Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Calculate the fold of protection by comparing the viability of cells treated with Retro-2 and the toxin to those treated with the toxin alone.
Protocol 2: Immunofluorescence Staining for Syntaxin-5 Relocalization
Objective: To visualize the effect of Retro-2 on the subcellular localization of Syntaxin-5.
Materials:
-
HeLa cells
-
Glass coverslips
-
Complete DMEM medium
-
Retro-2 (stock solution in DMSO)
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against Syntaxin-5
-
Primary antibody against a Golgi marker (e.g., Giantin)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Procedure:
-
Seed HeLa cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of Retro-2 (e.g., 25 µM) or DMSO vehicle control for 1 hour at 37°C.[1]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with primary antibodies against Syntaxin-5 and a Golgi marker, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate fluorescently labeled secondary antibodies and DAPI, diluted in blocking buffer, for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize the cells using a confocal microscope. Analyze the colocalization of Syntaxin-5 with the Golgi marker. In Retro-2 treated cells, a shift of Syntaxin-5 from the Golgi to a more diffuse, ER-like pattern is expected.[1]
Visualizations
Caption: Mechanism of Retro-2 via Sec16A Inhibition.
Caption: Mechanism of Retro-2 via ASNA1/TRC Pathway Inhibition.
Caption: Workflow for Toxin-Induced Cytotoxicity Assay.
Caption: Workflow for Immunofluorescence Staining.
References
- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Trafficking Inhibitor Retro-2 Disrupts the Microtubule-Dependent Trafficking of Autophagic Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retro-2 A cell-permeable tricyclic imine compound that inhibits the endosome-to-Golgi retrograde transport, but not cellular uptake, of CtxB, StxB without affecting cellular uptake/trafficking of Tf or EGF. [sigmaaldrich.com]
- 9. A New Derivative of Retro-2 Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Retro-2 and its dihydroquinazolinone derivatives inhibit filovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A New Derivative of Retro-2 Displays Antiviral Activity against Respiratory Syncytial Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Design for Testing Retro-2 cycl Against a New Virus
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of novel viral threats necessitates the rapid evaluation of potential antiviral therapeutics. Retro-2 cycl is a small molecule inhibitor of retrograde cellular transport, a pathway that various pathogens exploit for successful infection.[1][2] It has demonstrated antiviral activity against a range of viruses by interfering with the trafficking of viral components within the host cell.[3][4][5] These application notes provide a detailed experimental framework for the initial in vitro evaluation of this compound's efficacy against a newly identified virus.
The described protocols are designed to be adaptable to various virus types and susceptible cell lines. The primary objectives of this experimental design are to:
-
Determine the cytotoxicity of this compound in the selected host cell line.
-
Evaluate the antiviral activity of this compound against the new virus.
-
Quantify the potency of the antiviral effect (EC₅₀).
-
Calculate the selectivity index (SI) to assess the therapeutic window.
-
Investigate the potential mechanism of action by targeting different stages of the viral life cycle.
Core Concepts in Antiviral Testing
A systematic approach to antiviral screening is crucial for generating reliable and reproducible data.[6] Key parameters to be determined include:
-
50% Cytotoxic Concentration (CC₅₀): The concentration of a compound that reduces the viability of uninfected cells by 50%. This is a critical measure of the compound's toxicity.[7][8]
-
50% Effective Concentration (EC₅₀): The concentration of a compound that inhibits viral replication or activity by 50%. This indicates the compound's antiviral potency.[3][9]
-
Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀ (SI = CC₅₀ / EC₅₀). A higher SI value is desirable, as it indicates that the compound is effective against the virus at concentrations that are not toxic to the host cells.[7] Compounds with an SI value of ≥ 10 are generally considered promising candidates for further development.[10]
Experimental Workflow
The overall experimental workflow for testing this compound against a new virus is depicted below. This process begins with determining the compound's toxicity, followed by evaluating its antiviral efficacy through various assays.
Caption: Experimental workflow for antiviral testing of this compound.
Detailed Experimental Protocols
Cell Culture and Virus Propagation
-
Cell Line: Select a cell line that is highly susceptible to infection by the new virus and suitable for the planned assays (e.g., Vero E6, A549, HeLa). Maintain the cells in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Virus Stock: Propagate the new virus in the selected cell line to generate a high-titer virus stock. Determine the virus titer using a plaque assay or a 50% tissue culture infectious dose (TCID₅₀) assay. Aliquot the virus stock and store it at -80°C.
Protocol 1: Cytotoxicity Assay (CC₅₀ Determination)
This protocol determines the concentration of this compound that is toxic to the host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method for this purpose.[11][12]
Materials:
-
96-well cell culture plates
-
Susceptible host cells
-
Complete growth medium
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed the 96-well plates with host cells at a density that will result in a confluent monolayer after 24 hours of incubation.
-
After 24 hours, remove the growth medium and add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells. Include a "cells only" control (medium with the same concentration of DMSO as the highest drug concentration) and a "no cells" blank control.
-
Incubate the plates for the duration of the planned antiviral assay (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the "cells only" control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the CC₅₀ value using non-linear regression analysis.
Protocol 2: Viral Yield Reduction Assay (EC₅₀ Determination)
This assay measures the ability of this compound to inhibit the production of infectious virus particles.[13][14][15]
Materials:
-
24-well or 96-well cell culture plates
-
Susceptible host cells
-
Complete growth medium
-
This compound stock solution
-
New virus stock
-
Materials for virus titration (e.g., plaque assay)
Procedure:
-
Seed the plates with host cells and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium (low serum or serum-free).
-
Aspirate the growth medium from the cells and infect them with the new virus at a specific multiplicity of infection (MOI), for example, 0.1.
-
After a 1-hour adsorption period, remove the virus inoculum, wash the cells with PBS, and add the medium containing the different concentrations of this compound. Include a "virus only" control (no drug) and a "cells only" control (no virus, no drug).
-
Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-48 hours).
-
After incubation, harvest the supernatant (and/or cell lysates, depending on the virus) from each well.
-
Determine the virus titer in the harvested samples using a plaque assay or TCID₅₀ assay.
-
Calculate the percentage of virus yield reduction for each drug concentration compared to the "virus only" control.
-
Plot the percentage of inhibition against the log of the drug concentration and determine the EC₅₀ value using non-linear regression analysis.
Protocol 3: Plaque Reduction Assay (Confirmation of EC₅₀)
The plaque reduction assay is a "gold standard" method in virology for quantifying the infectivity of a lytic virus and assessing the efficacy of antiviral compounds.[16][17][18]
Materials:
-
6-well or 12-well cell culture plates
-
Susceptible host cells
-
Complete growth medium
-
This compound stock solution
-
New virus stock (diluted to produce 50-100 plaques per well)
-
Semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
Procedure:
-
Seed the plates with host cells and grow to confluency.
-
Prepare serial dilutions of this compound in infection medium.
-
In separate tubes, pre-incubate the virus with each drug dilution for 1 hour at 37°C.
-
Aspirate the growth medium from the cells and inoculate them with the virus-drug mixtures. Include a "virus only" control.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with the semi-solid medium containing the corresponding concentration of this compound.
-
Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (this can range from 2 to 10 days depending on the virus).
-
Fix the cells with the fixing solution and then stain with the staining solution.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each drug concentration compared to the "virus only" control.
-
Plot the percentage of inhibition against the log of the drug concentration and determine the EC₅₀ value.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Cytotoxicity and Antiviral Activity of this compound against the New Virus
| Compound | CC₅₀ (µM) | EC₅₀ (µM) - Yield Reduction | EC₅₀ (µM) - Plaque Reduction | Selectivity Index (SI) |
| This compound | Value | Value | Value | Value |
| Positive Control | Value | Value | Value | Value |
Table 2: Dose-Response Data for this compound
| Concentration (µM) | % Cell Viability | % Virus Yield Inhibition | % Plaque Reduction |
| 0 (Control) | 100 | 0 | 0 |
| Conc. 1 | Value | Value | Value |
| Conc. 2 | Value | Value | Value |
| Conc. 3 | Value | Value | Value |
| Conc. 4 | Value | Value | Value |
| Conc. 5 | Value | Value | Value |
| Conc. 6 | Value | Value | Value |
| Conc. 7 | Value | Value | Value |
| Conc. 8 | Value | Value | Value |
Mechanism of Action Studies
Time-of-Addition Assay
This assay helps to determine which stage of the viral life cycle is inhibited by this compound (e.g., entry, replication, or egress).[19] The compound is added at different time points relative to viral infection.
Virucidal Assay
This assay determines if this compound directly inactivates virus particles.[13] The virus is incubated with the compound before being diluted and used to infect cells.
Known Signaling Pathway of this compound
This compound is known to inhibit retrograde transport from the endosomes to the Golgi apparatus.[20] This can impact viruses that rely on this pathway for entry and replication. One of the identified targets of Retro-2 is Sec16A, a protein involved in the formation of COPII vesicles at the endoplasmic reticulum exit sites.[21] By binding to Sec16A, Retro-2 can disrupt the trafficking of proteins like syntaxin-5, which is crucial for vesicle fusion events. This disruption of intracellular vesicle transport is the likely mechanism behind its broad-spectrum antiviral activity.[9][22]
Caption: Signaling pathway of this compound's antiviral action.
References
- 1. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent advancements for the evaluation of anti-viral activities of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2.4. MTT cytotoxicity assay (CC50) [bio-protocol.org]
- 12. 2.3. Cell Cytotoxicity Assay and Half-Maximal Cytotoxic Concentration (CC50) Determination [bio-protocol.org]
- 13. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 14. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 15. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 18. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 19. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 20. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Inhibitory Effect of Retro-2 cycl Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retro-2 cycl is a small molecule inhibitor of intracellular trafficking, demonstrating efficacy against a range of pathogens that exploit the retrograde transport pathway to cause toxicity or infection. This includes various toxins such as Shiga toxin and ricin, as well as viruses like polyomavirus and papillomavirus. The primary mechanism of this compound involves the disruption of vesicle transport from early endosomes to the trans-Golgi network (TGN), a critical step in the retrograde pathway.[1][2][3] Recent studies have identified Sec16A, a component of the endoplasmic reticulum (ER) exit sites, and the TRC pathway component ASNA1 as direct or indirect targets of Retro-2 and its analogs.[2] By interfering with these host cell factors, this compound effectively alters the localization of key trafficking proteins, such as Syntaxin-5, leading to the accumulation of toxins and viruses in early endosomes and preventing their delivery to the ER where they would typically exert their pathogenic effects.[1]
These application notes provide detailed protocols for cell-based assays to quantify the inhibitory activity of this compound and its analogs. The described methods are essential for the screening and characterization of potential therapeutic agents that target intracellular trafficking pathways.
Data Presentation: Inhibitory Activity of this compound and Analogs
The following tables summarize the quantitative data on the inhibitory effects of this compound and its more potent analogs, such as Retro-2.1, against various toxins and pathogens in different cell lines.
| Compound | Target/Pathogen | Cell Line | Assay Type | EC50/IC50 | Reference |
| Retro-2 | Ricin | HeLa | Cytotoxicity | ~12.2 µM (EC50) | [4] |
| Retro-2 | Shiga-like toxin 1 (Stx1) | HeLa | Cytotoxicity | Not specified | [4] |
| Retro-2 | Shiga-like toxin 2 (Stx2) | HeLa | Cytotoxicity | Not specified | [4] |
| This compound | Enterovirus 71 (EV71) | RD | Cytopathic Effect | 12.56 µM (EC50) | [5] |
| Retro-2.1 | Enterovirus 71 (EV71) | RD | Cytopathic Effect | 0.05 µM (EC50) | [5] |
| Retro-2.1 | Shiga toxin | HeLa | Protein Synthesis Inhibition | 54 nM (EC50) | [6] |
| This compound | Leishmania amazonensis | Macrophages | Infection | 40.15 µM (EC50) | [7] |
| DHQZ 36 | Leishmania amazonensis | Macrophages | Infection | 13.63 µM (EC50) | [7] |
| DHQZ 36.1 | Leishmania amazonensis | Macrophages | Infection | 10.57 µM (EC50) | [7] |
| Compound | Target/Pathogen | Cell Line | Assay Type | CC50 | Reference |
| This compound | - | RD | Cytotoxicity | >500 µM | [5] |
| Retro-2.1 | - | RD | Cytotoxicity | 267.80 µM | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of Retrograde Toxin Transport and Inhibition by this compound
Caption: Mechanism of this compound inhibition of retrograde toxin transport.
Experimental Workflow for a Toxin Cytotoxicity Assay
Caption: Workflow for assessing this compound's protective effect against toxins.
Experimental Protocols
Protocol 1: Shiga Toxin/Ricin Cytotoxicity Assay using MTT
This assay measures the ability of this compound to protect cells from the cytotoxic effects of Shiga toxin or ricin by assessing cell viability.
Materials:
-
HeLa cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (and/or analogs)
-
Shiga toxin 1 or 2 (Stx1/Stx2) or Ricin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Trypsinize and resuspend cells. Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Carefully remove the medium from the wells and add 50 µL of the this compound dilutions. Include wells with medium only as a negative control and wells with a solvent control (e.g., DMSO).
-
Pre-incubate the cells with the compound for 30 minutes to 1 hour at 37°C.
-
-
Toxin Challenge:
-
Prepare a solution of Shiga toxin or ricin in complete medium at a concentration that results in approximately 80-90% cell death after 24-48 hours (this concentration should be predetermined).
-
Add 50 µL of the toxin solution to each well (except for the no-toxin control wells).
-
Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C or for a few hours with gentle shaking to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated, toxin-free control.
-
Plot the percentage of viability against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.
-
Protocol 2: Immunofluorescence Staining for Syntaxin-5 Localization
This protocol is used to visualize the effect of this compound on the subcellular localization of Syntaxin-5 (Syn5), a SNARE protein involved in ER-to-Golgi transport.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
Glass coverslips
-
24-well plates
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization buffer)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Syntaxin-5
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells onto glass coverslips in a 24-well plate and allow them to grow to 60-70% confluency.
-
Treat the cells with the desired concentration of this compound (e.g., 10-50 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours) at 37°C.
-
-
Fixation and Permeabilization:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the coverslips in blocking buffer for 1 hour at room temperature.
-
Dilute the primary anti-Syntaxin-5 antibody in antibody dilution buffer (e.g., 1% BSA in PBS) according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the coverslips three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in antibody dilution buffer and incubate the coverslips for 1 hour at room temperature, protected from light.
-
Wash the coverslips three times with PBS for 5 minutes each, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the coverslips one final time with PBS.
-
-
Microscopy:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. In untreated cells, Syntaxin-5 should show a compact, perinuclear (Golgi-like) localization. In this compound-treated cells, the staining is expected to be more diffuse, consistent with its relocalization to the ER.[8]
-
Protocol 3: Protein Synthesis Inhibition Assay
This assay directly measures the protective effect of this compound against the toxin-induced inhibition of protein synthesis.
Materials:
-
HeLa cells
-
DMEM (methionine-free)
-
This compound
-
Shiga toxin or Ricin
-
[³⁵S]-methionine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture and Treatment:
-
Seed HeLa cells in a 24-well plate and grow to near confluency.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour at 37°C.
-
Add the toxin at a predetermined concentration and incubate for a time sufficient to inhibit protein synthesis (e.g., 3-4 hours).
-
-
Metabolic Labeling:
-
Wash the cells with warm PBS and then incubate in methionine-free DMEM for 30 minutes to deplete intracellular methionine.
-
Add [³⁵S]-methionine to each well and incubate for 30-60 minutes at 37°C to allow for incorporation into newly synthesized proteins.
-
-
Protein Precipitation and Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and precipitate the proteins using ice-cold 10% TCA.
-
Wash the precipitate with TCA to remove unincorporated [³⁵S]-methionine.
-
Solubilize the protein pellet in a suitable buffer (e.g., 0.1 M NaOH).
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of protein synthesis relative to the untreated, toxin-free control.
-
Determine the EC50 value of this compound by plotting the percentage of protein synthesis against the log of the compound concentration.
-
Conclusion
The described cell-based assays provide robust and quantitative methods to evaluate the inhibitory effects of this compound and its analogs on retrograde trafficking. These protocols can be adapted for high-throughput screening to identify novel inhibitors and for detailed mechanistic studies to further elucidate the intricacies of intracellular transport pathways. The consistent application of these standardized methods will facilitate the comparison of data across different studies and accelerate the development of new therapeutic strategies against pathogens that rely on retrograde transport.
References
- 1. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 2. ibidi.com [ibidi.com]
- 3. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptglab.com [ptglab.com]
- 5. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocols | Cell Signaling Technology [cellsignal.com]
Methods for Assessing the Cytotoxicity of Retro-2 cycl: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retro-2 cycl and its analogs are small molecules that have garnered significant interest for their potent antiviral and anti-toxin activities. These compounds function by inhibiting intracellular retrograde transport, a crucial pathway for the trafficking of various cellular and foreign molecules from endosomes to the Golgi apparatus and endoplasmic reticulum.[1][2] Assessing the cytotoxicity of these compounds is a critical step in their development as potential therapeutics. This document provides detailed protocols for common in vitro cytotoxicity assays—MTT, LDH, and Annexin V/PI apoptosis assays—to evaluate the effect of this compound on cell viability and health.[3]
Data Presentation
The following table summarizes the reported cytotoxic and effective concentrations of this compound and its derivatives against various cell lines and viruses. This data is essential for determining the therapeutic index of these compounds.
| Compound | Assay Type | Cell Line | Endpoint | Concentration (µM) | Reference |
| Retro-2cycl | Cytopathic Effect Inhibition | 293S | CC50 | >500 | [4][5] |
| Retro-2cycl | Cytopathic Effect Inhibition | 293S | EC50 (EV71) | 12.56 | [4][5] |
| Retro-2.1 | Cytopathic Effect Inhibition | - | CC50 | 267.80 | [4] |
| Retro-2.1 | Cytopathic Effect Inhibition | - | EC50 (EV71) | 0.05 | [4] |
| Retro-2.1 | Cytopathic Effect/Plaque Assay | - | CC50 | 116.5 | [6][7] |
| Retro-2.1 | Cytopathic Effect/Plaque Assay | - | IC50 (HSV-2) | 5.58 - 6.35 | [7] |
| Retro-2.2 | Cell Viability | HEp-2 | CC50 | ~15 | [8][9] |
| Retro-2.2 | Fluorescence Intensity | HEp-2 | IC50 (hRSV) | ~1.6 | [8][9] |
| Retro-2cycl | Pseudovirus Infection | SVG-A | IC50 | 54 (JCPyV), 160 (HPV16) | [5] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (and/or its analogs)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 N HCl)[11]
-
96-well plates
-
Phosphate-Buffered Saline (PBS)
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., DMSO) controls.[11]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[13][14]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[3][15]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (and/or its analogs)
-
LDH assay kit (containing substrate mix, assay buffer, and stop solution)[16]
-
Lysis buffer (for maximum LDH release control)
-
96-well plates
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for the desired duration.[11]
-
Controls:
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[15][18]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add 50 µL to each well containing the supernatant.[15]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[18]
-
Stop Reaction: Add 50 µL of stop solution to each well.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (necrotic or late apoptotic cells).[11]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound (and/or its analogs)
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.[11]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[11]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[11]
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[11]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour.[11]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the TRC pathway.
Experimental Workflows
Caption: Workflow for the MTT Cell Viability Assay.
Caption: Workflow for the LDH Cytotoxicity Assay.
Caption: Workflow for the Annexin V/PI Apoptosis Assay.
References
- 1. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 3. Cytotoxicity Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Antiviral Effect of Retro-2.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Derivative of Retro-2 Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. scientificlabs.co.uk [scientificlabs.co.uk]
- 18. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
Evaluating the Efficacy of Retro-2 in Toxin Neutralization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Retro-2 and its analogs are a promising class of small molecules that inhibit the retrograde trafficking of certain toxins and pathogens, thereby preventing cellular intoxication. This document provides detailed protocols for evaluating the efficacy of Retro-2 in neutralizing toxins such as ricin and Shiga toxin. It includes in vitro and in vivo methodologies, guidelines for data presentation, and visual representations of the underlying molecular pathways and experimental workflows.
Introduction
A variety of potent toxins, including ricin from the castor bean and Shiga toxins produced by certain strains of Escherichia coli, gain entry into host cells and travel via retrograde transport from early endosomes to the trans-Golgi network (TGN) and then to the endoplasmic reticulum (ER). From the ER, the catalytic subunits of these toxins translocate to the cytosol, where they exert their cytotoxic effects, typically by inhibiting protein synthesis.
Retro-2 has been identified as an inhibitor of this retrograde transport pathway.[1] Its mechanism of action involves the disruption of vesicle transport between early endosomes and the Golgi apparatus.[1] Two primary molecular targets have been proposed: Sec16A, a component of the ER exit sites, and ASNA1 (also known as TRC40), a factor involved in the ER targeting of tail-anchored proteins.[2][3] By inhibiting these targets, Retro-2 effectively traps toxins within early endosomes, preventing them from reaching the ER and causing cell death.[1][2] This protective effect has been demonstrated in both cell culture and animal models.[4][5]
These application notes provide standardized protocols to assess the toxin-neutralizing capabilities of Retro-2 and its derivatives, facilitating reproducible and comparable studies in the field of drug development and cellular biology.
Signaling Pathway of Toxin Entry and Inhibition by Retro-2
The following diagram illustrates the retrograde trafficking pathway exploited by toxins like ricin and Shiga toxin, and the points of intervention by Retro-2.
Caption: Mechanism of toxin entry and Retro-2 mediated inhibition.
Quantitative Data Summary
The following tables summarize the reported efficacy of Retro-2 and its more potent analog, Retro-2.1, in various experimental settings.
Table 1: In Vitro Efficacy of Retro-2 and Analogs
| Compound | Toxin/Virus | Cell Line | Assay Type | EC50 / IC50 | Reference |
| Retro-2 | Ebolavirus (EBOV) | HeLa | Infection Inhibition | 12.2 µM | [4] |
| Retro-2.1 | Shiga toxin | - | - | 54 nM | [6] |
| Retro-2cycl | Enterovirus 71 | - | Cytopathic Effect | 12.56 µM | [7] |
| Retro-2.1 | Enterovirus 71 | - | Cytopathic Effect | 0.05 µM | [7] |
| Retro-2.2 | hRSV | HEp-2 | Replication Inhibition | ~1.6 µM | [8] |
Table 2: In Vivo Efficacy of Retro-2
| Compound | Toxin/Pathogen | Animal Model | Dosage | Outcome | Reference |
| Retro-2 | Ricin | Balb/c Mice | 2 mg/kg (single dose) | 49% survival vs 11.5% in control | [4] |
| Retro-2 | Ricin | Balb/c Mice | 200 mg/kg | Full protection | [4][6] |
| Retro-2cycl | Enterovirus 71 | Newborn BALB/c Mice | 10 mg/kg | 90% survival | [5][7] |
Experimental Protocols
In Vitro Toxin Neutralization Assay (Cell Viability)
This protocol determines the ability of Retro-2 to protect cells from a specific toxin by measuring cell viability.
Experimental Workflow:
Caption: Workflow for the in vitro cell viability assay.
Materials:
-
HeLa or Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Toxin (e.g., Ricin, Shiga toxin)
-
Retro-2
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of Retro-2 in culture medium.
-
Remove the old medium from the cells and add 50 µL of the Retro-2 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-treat the cells with Retro-2 for 30 minutes to 1 hour at 37°C.[4]
-
Add 50 µL of toxin solution at a predetermined concentration (e.g., 2x the EC50 for the toxin alone) to each well.
-
Incubate the plate for 48 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the EC50 of Retro-2.
Protein Synthesis Inhibition Assay
This assay directly measures the catalytic activity of toxins that inhibit protein synthesis.
Materials:
-
HeLa cells
-
Methionine-free medium
-
[35S]-Methionine
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Follow steps 1-5 of the Cell Viability Assay protocol.
-
After the desired incubation period with the toxin (e.g., 4 hours), replace the medium with methionine-free medium containing Retro-2 and toxin.
-
Incubate for 1 hour.
-
Add [35S]-Methionine to each well and incubate for 1 hour.
-
Wash the cells with ice-cold PBS.
-
Precipitate proteins by adding cold 10% TCA and incubate on ice for 30 minutes.
-
Wash the precipitate with ethanol.
-
Solubilize the protein pellet in 0.1 M NaOH.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Express the results as a percentage of the radioactivity incorporated in control (no toxin) cells.
Immunofluorescence Microscopy for Toxin Trafficking
This protocol visualizes the subcellular localization of toxins to determine if Retro-2 blocks their transport to the Golgi apparatus.
Experimental Workflow:
Caption: Workflow for immunofluorescence analysis of toxin trafficking.
Materials:
-
HeLa cells grown on glass coverslips
-
Fluorescently labeled toxin (e.g., Cy3-labeled Shiga toxin B subunit)
-
Retro-2
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-Giantin)
-
Fluorescently labeled secondary antibody
-
Mounting medium with DAPI
Procedure:
-
Seed HeLa cells on coverslips in a 24-well plate.
-
Pre-treat cells with Retro-2 (e.g., 25 µM) or vehicle for 1 hour.[10]
-
Add fluorescently labeled toxin and incubate for 45 minutes at 37°C to allow for internalization and trafficking.[2]
-
Wash cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilize cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific binding with blocking buffer for 30 minutes.
-
Incubate with the primary antibody (anti-Giantin) for 1 hour.
-
Wash and incubate with the appropriate fluorescent secondary antibody for 1 hour.
-
Wash and mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Visualize the cells using a confocal microscope. In control cells, the toxin should co-localize with the Golgi marker. In Retro-2-treated cells, the toxin should accumulate in peripheral vesicles (early endosomes) and show reduced co-localization with the Golgi.[2]
In Vivo Toxin Challenge Model
This protocol evaluates the protective effect of Retro-2 in a mouse model of ricin intoxication.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ricin toxin
-
Retro-2 formulated for in vivo administration
-
Sterile saline or appropriate vehicle
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Prepare a solution of Retro-2 in a suitable vehicle.
-
Administer Retro-2 (e.g., via intraperitoneal injection) at the desired dose (e.g., 2 mg/kg or 200 mg/kg).[4] A control group should receive the vehicle only.
-
After a specified pre-treatment time (e.g., 1 hour), challenge the mice with a lethal dose of ricin (e.g., 2 µg/kg, intraperitoneally).[4]
-
Monitor the mice for a period of 7-14 days for signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and survival.
-
Record survival data and plot Kaplan-Meier survival curves.
-
Analyze the data for statistical significance between the treated and control groups.
Conclusion
The protocols outlined in this document provide a comprehensive framework for evaluating the efficacy of Retro-2 and its analogs as toxin-neutralizing agents. By employing a combination of in vitro cell-based assays and in vivo models, researchers can thoroughly characterize the protective effects of these compounds and gain further insight into their mechanism of action. Standardization of these methodologies will aid in the comparison of results across different studies and accelerate the development of novel anti-toxin therapeutics.
References
- 1. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. abcam.co.jp [abcam.co.jp]
- 10. researchgate.net [researchgate.net]
Combining Retro-2 cycl with Other Inhibitors in Co-treatment Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retro-2 cycl is a small molecule inhibitor of intracellular retrograde trafficking, a critical pathway exploited by various pathogens and toxins to enter host cells. By disrupting the transport from endosomes to the Golgi apparatus, this compound has demonstrated broad-spectrum activity against a range of viruses, bacteria, and toxins.[1][2] Its mechanism of action involves targeting Sec16A, a key component of the endoplasmic reticulum exit sites, which in turn affects the localization of syntaxin-5.[1] Furthermore, this compound has been shown to induce autophagy, a cellular process of degradation and recycling, by impairing the microtubule-dependent trafficking of autophagic vacuoles.[3]
Given its unique multimodal mechanism, there is growing interest in exploring the potential of this compound in co-treatment strategies. Combining this compound with other inhibitors targeting distinct cellular pathways, such as those involved in cell proliferation, survival, and apoptosis, could offer synergistic or additive therapeutic effects. This document provides detailed application notes and protocols for designing and evaluating co-treatment studies involving this compound and other inhibitory agents.
Signaling Pathways and Rationale for Combination Therapies
The rationale for combining this compound with other inhibitors stems from its distinct mechanisms of action that can complement or enhance the efficacy of drugs targeting other cellular processes.
Retrograde Trafficking Inhibition
This compound disrupts the retrograde transport pathway, which is essential for the intracellular trafficking of certain toxins and viruses.[1][4] Combining this compound with direct-acting antiviral or antibacterial agents could create a multi-pronged attack, simultaneously blocking pathogen entry/trafficking and inhibiting its replication or other essential functions.
Figure 1: Mechanism of this compound in inhibiting retrograde transport.
Autophagy Modulation
This compound induces the accumulation of autophagosomes by disrupting their fusion with lysosomes.[3] This disruption of the autophagy flux can be cytotoxic to cancer cells that rely on autophagy for survival under stress. Combining this compound with inhibitors of other survival pathways, such as the PI3K/AKT/mTOR pathway, or with pro-apoptotic agents could lead to enhanced cancer cell death.
References
- 1. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. N-methyldihydroquinazolinone derivatives of Retro-2 with enhanced efficacy against Shiga toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiviral Effect of Retro-2.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Retro-2 cycl Resistance Using Lentiviral Transduction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retro-2 cycl is a small molecule inhibitor of intracellular vesicle transport, demonstrating broad-spectrum antiviral activity. It acts by disrupting the retrograde trafficking pathway, a crucial process for the lifecycle of many pathogens. As with any therapeutic agent, the emergence of resistance is a significant concern. Understanding the molecular mechanisms underlying this compound resistance is paramount for the development of next-generation inhibitors and for predicting and overcoming clinical resistance.
Lentiviral vectors are a powerful tool for genetic manipulation of mammalian cells, including both dividing and non-dividing cells. Their ability to stably integrate into the host genome makes them ideal for creating cell lines with long-term expression or knockout of specific genes. This application note provides a detailed, synthesized protocol for generating this compound-resistant cell lines and subsequently using lentiviral transduction to investigate the genetic basis of this resistance. While specific protocols for this compound resistance are not yet established in the literature, the following methodologies are based on well-accepted principles for developing and studying drug-resistant cell lines.
Data Presentation
Table 1: Hypothetical Dose-Response of Parental and this compound-Resistant (R2R) Cell Lines
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental | This compound | 12.5 | 1.0 |
| R2R Clone 1 | This compound | 150.0 | 12.0 |
| R2R Clone 2 | This compound | 212.5 | 17.0 |
| Parental | Cytotoxic Control | 5.0 | 1.0 |
| R2R Clone 1 | Cytotoxic Control | 5.2 | 1.04 |
Resistance Index (RI) = IC50 (Resistant Line) / IC50 (Parental Line)
Table 2: Hypothetical Lentiviral Transduction Efficiency in Parental and R2R Cell Lines
| Cell Line | Lentiviral Construct | Transduction Method | Transduction Efficiency (%) |
| Parental | pLKO.1-puro-shRNA-Control | Standard | 95 |
| R2R Clone 1 | pLKO.1-puro-shRNA-Control | Standard | 92 |
| Parental | LentiCRISPRv2-Control | Standard | 90 |
| R2R Clone 1 | LentiCRISPRv2-Control | Standard | 88 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol outlines a method for generating this compound-resistant cell lines through continuous, escalating dose exposure.
Materials:
-
Parental cell line of interest (e.g., HeLa, Vero)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell counting solution (e.g., Trypan Blue)
-
6-well, 12-well, and 96-well cell culture plates
-
MTT or similar cell viability assay kit
Procedure:
-
Determine the initial IC50 of this compound: a. Seed the parental cells in 96-well plates at a density of 5,000-10,000 cells/well. b. After 24 hours, treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 500 µM). Include a DMSO vehicle control. c. Incubate for 48-72 hours. d. Perform a cell viability assay (e.g., MTT) to determine the IC50 value.
-
Initiate Resistance Induction: a. Seed parental cells in a 6-well plate. b. Treat the cells with this compound at a concentration equal to the IC10-IC20 (approximately 10-20% inhibition of cell growth), as determined from the initial dose-response curve.[1] c. Culture the cells, changing the medium with fresh this compound every 2-3 days. d. When the cells reach 80-90% confluency and exhibit a stable growth rate, passage them and increase the this compound concentration by 1.5 to 2-fold.[1] e. If significant cell death occurs, maintain the current concentration until the cells recover or reduce the concentration to the previous level.
-
Dose Escalation and Maintenance: a. Repeat the process of gradually increasing the drug concentration. This process can take several months.[2] b. At each new stable concentration, cryopreserve a vial of cells. c. Continue this process until the cells are viable at a concentration at least 10-fold higher than the initial IC50.
-
Isolation of Monoclonal Resistant Colonies (Optional but Recommended): a. Once a resistant population is established, perform single-cell cloning by limiting dilution in 96-well plates to isolate individual clones. b. Expand the clones and characterize their resistance profile by determining the IC50 for this compound.
-
Characterization of Resistant Cell Lines: a. Confirm the resistance phenotype by comparing the IC50 of the resistant clones to the parental cell line. b. Maintain the resistant cell lines in a medium containing the highest tolerated concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 2: Lentiviral Particle Production
This protocol describes the production of lentiviral particles in HEK293T cells.
Materials:
-
HEK293T cells
-
Complete culture medium (DMEM with 10% FBS)
-
Lentiviral transfer plasmid (e.g., pLKO.1 for shRNA, LentiCRISPRv2 for CRISPR/Cas9)
-
Packaging plasmids (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., Lipofectamine 3000, FuGENE HD)
-
Opti-MEM or other serum-free medium
-
0.45 µm syringe filters
Procedure:
-
Cell Seeding: a. The day before transfection, seed HEK293T cells in a 10 cm dish so that they reach 70-80% confluency on the day of transfection.
-
Transfection: a. In a sterile tube, mix the transfer plasmid, packaging plasmid, and envelope plasmid in a ratio of 4:3:1 (e.g., 10 µg transfer, 7.5 µg psPAX2, 2.5 µg pMD2.G). b. In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions. c. Combine the plasmid mix and the diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes. d. Add the transfection complex dropwise to the HEK293T cells.
-
Virus Collection: a. 12-16 hours post-transfection, replace the medium with fresh complete culture medium. b. At 48 hours and 72 hours post-transfection, collect the supernatant containing the lentiviral particles. c. Pool the collected supernatants and filter through a 0.45 µm syringe filter to remove cell debris. d. The viral supernatant can be used directly or concentrated by ultracentrifugation or a commercially available concentration reagent. e. Aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 3: Lentiviral Transduction for Gene Knockout in Resistant Cells
This protocol details the use of a pooled lentiviral CRISPR library to identify genes whose knockout confers resistance to this compound. A similar approach can be used with shRNA libraries.
Materials:
-
This compound-resistant (R2R) and parental cell lines
-
Pooled lentiviral CRISPR library (e.g., GeCKO v2)
-
Polybrene or other transduction enhancement reagent
-
Puromycin (B1679871) or other selection antibiotic
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing (NGS) platform
Procedure:
-
Determine Optimal Transduction Conditions: a. Perform a pilot experiment to determine the optimal multiplicity of infection (MOI) for your target cells. This is crucial to ensure that most cells receive a single viral particle.
-
Lentiviral Transduction: a. Seed the parental and R2R cells in large-format plates or flasks. b. The next day, add the pooled lentiviral CRISPR library at the predetermined MOI. Add Polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency. c. Incubate for 24 hours.
-
Antibiotic Selection: a. Replace the virus-containing medium with fresh medium containing the appropriate concentration of puromycin (previously determined by a kill curve). b. Select the cells for 3-5 days until all non-transduced cells are eliminated.
-
Drug Selection and Screening: a. Split the transduced cell population into two groups: one treated with a high concentration of this compound (e.g., IC90) and a control group treated with DMSO. b. Culture the cells under drug pressure, passaging as needed, for a sufficient period to allow for the enrichment of resistant cells (typically 2-4 weeks).
-
Genomic DNA Extraction and Analysis: a. Harvest the surviving cells from both the treated and control populations. . Extract genomic DNA. c. Amplify the integrated sgRNA sequences using PCR. d. Analyze the sgRNA representation in each population using NGS. e. Identify sgRNAs that are enriched in the this compound-treated population compared to the control population. The genes targeted by these sgRNAs are potential mediators of this compound resistance.
Mandatory Visualizations
Caption: Workflow for generating this compound-resistant cell lines.
Caption: Workflow for identifying this compound resistance genes using a lentiviral CRISPR screen.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Retro-2 cycl for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing Retro-2 cycl for in vivo research. Due to its hydrophobic nature, achieving an appropriate formulation of this compound is critical for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its solubility a concern for in vivo studies?
A1: this compound is a small molecule inhibitor of retrograde cellular transport. It has shown potential as a broad-spectrum antiviral and anti-toxin agent. However, this compound is a hydrophobic compound with low aqueous solubility, which presents a significant challenge for in vivo studies. Poor solubility can lead to low bioavailability, inadequate plasma concentrations, and high variability in experimental outcomes, making it difficult to assess its therapeutic efficacy accurately. The bioactive form is a cyclized derivative of the originally identified Retro-2[1].
Q2: What are the primary strategies for improving the solubility of this compound for in vivo administration?
A2: The main approaches to enhance the solubility and bioavailability of hydrophobic compounds like this compound include:
-
Co-solvents: Using a mixture of solvents to increase solubility.
-
Cyclodextrins: Encapsulating the drug within cyclodextrin (B1172386) molecules to form a soluble complex. However, it's important to note that conventional drug delivery systems, including cyclodextrins, were found to be ineffective for the more potent analog, Retro-2.1[2].
-
Nanoparticle Formulations: Encapsulating this compound in nanoparticles, such as polymeric micelles, can significantly improve its aqueous solubility and stability.
-
Lipid-Based Formulations: Systems like self-emulsifying drug delivery systems (SEDDS) and liposomes can enhance the solubility and absorption of lipophilic drugs.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix to prevent crystallization and improve dissolution.
Q3: Have any specific formulations been successfully developed for Retro-2 or its analogs?
A3: Yes, a formulation using poly(ethylene glycol)-block-poly(D,L)lactide (PEG-PLA) micelle nanoparticles was successfully developed to overcome the low aqueous solubility of Retro-2.1, a more potent analog of this compound. This formulation increased the aqueous solubility of Retro-2.1 to 4.55 mg/mL in a 26.4 mg/mL PEG-PLA solution[2]. Additionally, a thermosensitive hydrogel formulation was developed for the sustained subcutaneous release of Retro-2.1[3]. These approaches are highly relevant for formulating this compound.
Data Presentation: Solubility of this compound and Analogs
The following table summarizes the known solubility data for this compound and its analog, Retro-2.1.
| Compound | Solvent/Vehicle | Solubility | Reference |
| This compound | DMSO | ≥ 50 mg/mL | [4] |
| Retro-2.1 | Aqueous Solution | < 1 mg/L | [2][3] |
| Retro-2.1 | 26.4 mg/mL PEG-PLA Micelle Solution | 4.55 mg/mL | [2] |
| Retro-2.1 | 20% (w/v) PLGA-PEG-PLGA Hydrogel | 3.25 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PEG-PLA Micelles via Thin-Film Hydration
This protocol is adapted from the successful formulation of Retro-2.1 and is a recommended starting point for this compound.
Materials:
-
This compound
-
Poly(ethylene glycol)-block-poly(D,L)lactide (PEG-PLA) (e.g., Mn(PEG) = 2000 g/mol ; Mn(PLA) = 2000 g/mol )
-
Acetone (B3395972), analytical grade
-
Saline solution (0.9% NaCl), sterile
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Accurately weigh this compound and PEG-PLA and dissolve them in acetone in a round-bottom flask. A suggested starting ratio is 1:5 to 1:10 (drug to polymer by weight).
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the acetone under reduced pressure at a controlled temperature (e.g., 40°C) to form a thin, uniform drug-polymer film on the inner surface of the flask.
-
Drying: Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the film by adding a pre-determined volume of sterile saline. The temperature of the saline should be above the glass transition temperature of the PLA block.
-
Micelle Formation: Gently agitate the flask for 30-60 minutes to facilitate the self-assembly of the micelles. The solution should transition from a milky suspension to a clear or translucent solution. Sonication in a water bath can aid this process.
-
Sterilization: Filter the final micelle solution through a 0.22 µm syringe filter to remove any large aggregates and ensure sterility.
-
Characterization: Characterize the formulation for particle size, polydispersity index (PDI), drug loading, and encapsulation efficiency.
Protocol 2: Preparation of a Thermosensitive Hydrogel for Sustained Release of this compound
This protocol provides a general framework for creating a thermosensitive hydrogel for subcutaneous delivery.
Materials:
-
This compound-loaded PEG-PLA micelles (prepared as in Protocol 1) or this compound powder
-
Thermosensitive polymer (e.g., PLGA-PEG-PLGA)
-
Acetone, analytical grade
-
Saline solution (0.9% NaCl), sterile
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Polymer and Drug Dissolution: In a round-bottom flask, dissolve the thermosensitive polymer (e.g., PLGA-PEG-PLGA) and this compound (or the lyophilized this compound-loaded micelles) in acetone.
-
Film Formation: Remove the acetone under reduced pressure using a rotary evaporator to form a thin polymeric film.
-
Drying: Dry the film under a high vacuum for at least 4 hours to remove residual solvent.
-
Rehydration: Rehydrate the film with cold (4°C) sterile saline. The volume of saline will depend on the desired final polymer concentration (e.g., 20% w/v).
-
Dissolution and pH Adjustment: Gently stir the mixture at 4°C until the polymer is fully dissolved. Adjust the pH to 7.0 if necessary, using a sterile NaOH solution.
-
Sterilization and Storage: Sterile-filter the solution through a 0.22 µm filter and store at 4°C. The formulation should be a free-flowing liquid at this temperature.
-
Verification of Gelation: To confirm the thermosensitive properties, warm a small aliquot of the formulation to 37°C. A successful formulation will form a semi-solid gel.
Visualizations
Troubleshooting Guide
Issue 1: this compound precipitates out of solution during formulation.
-
Possible Cause: The concentration of this compound exceeds its solubility in the chosen solvent system.
-
Solution:
-
Decrease Drug Concentration: Reduce the initial amount of this compound.
-
Increase Polymer Concentration: A higher polymer-to-drug ratio can improve encapsulation efficiency.
-
Optimize Solvent Evaporation: A slower evaporation rate can lead to a more uniform drug-polymer film, which may improve hydration and micelle formation.
-
Ensure Complete Solvent Removal: Residual organic solvent can affect micelle stability. Ensure the film is thoroughly dried under a high vacuum.
-
Issue 2: The nanoparticle formulation shows high polydispersity (PDI) or aggregation.
-
Possible Cause: Incomplete micelle formation or instability of the nanoparticles.
-
Solution:
-
Optimize Hydration/Agitation: Increase the hydration time or use a water bath sonicator to ensure complete self-assembly of the micelles.
-
Adjust Polymer Concentration: Both too low and too high polymer concentrations can lead to instability. Experiment with different concentrations.
-
Control Temperature: Ensure the hydration temperature is appropriate for the polymers being used.
-
Buffer Conditions: The pH and ionic strength of the saline can impact nanoparticle stability. Consider using a buffered saline solution (e.g., PBS).
-
Issue 3: Low drug loading or encapsulation efficiency in the final formulation.
-
Possible Cause: Poor affinity of this compound for the hydrophobic core of the micelles or loss of drug during formulation.
-
Solution:
-
Modify Polymer Composition: If possible, use a PEG-PLA copolymer with a larger hydrophobic PLA block to increase the volume of the core.
-
Optimize Drug-to-Polymer Ratio: Systematically vary the ratio to find the optimal loading capacity.
-
Change the Organic Solvent: The choice of organic solvent can influence the interaction between the drug and the polymer during film formation.
-
Minimize Losses: Be meticulous during the filtration step to avoid loss of the formulation.
-
Issue 4: The thermosensitive hydrogel does not gel at 37°C or is too viscous at room temperature.
-
Possible Cause: Incorrect polymer concentration or inappropriate polymer composition.
-
Solution:
-
Adjust Polymer Concentration: The gelation temperature is highly dependent on the polymer concentration. Increase the concentration to lower the gelation temperature or decrease it to raise it.
-
Select a Different Polymer: Use a PLGA-PEG-PLGA copolymer with a different ratio of lactide to glycolide (B1360168) or a different molecular weight to achieve the desired thermosensitive properties.
-
Ensure Complete Dissolution: Make sure the polymer is completely dissolved in the cold saline before testing for gelation.
-
This technical support center provides a foundational guide for researchers working to improve the solubility of this compound for in vivo studies. For further assistance, it is recommended to consult literature on the formulation of similar hydrophobic small molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Retro-2 A cell-permeable tricyclic imine compound that inhibits the endosome-to-Golgi retrograde transport, but not cellular uptake, of CtxB, StxB without affecting cellular uptake/trafficking of Tf or EGF. [sigmaaldrich.com]
Troubleshooting lack of Retro-2 cycl activity in experiments
Welcome to the technical support center for Retro-2 and its analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot experiments and answer frequently asked questions regarding the use of Retro-2.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Retro-2?
A1: Retro-2 is an inhibitor of retrograde protein trafficking.[1] Its primary mechanism involves the inhibition of the Transmembrane Domain Recognition Complex (TRC) pathway.[2][3] Specifically, Retro-2 blocks the delivery of newly-synthesized tail-anchored (TA) proteins to the ER-targeting factor ASNA1 (also known as TRC40).[2][4] This disruption affects the localization of proteins crucial for retrograde transport, such as Syntaxin-5 (STX5), leading to their accumulation in the endoplasmic reticulum (ER) instead of the Golgi apparatus.[3][5] By impairing retrograde transport, Retro-2 can protect cells from various toxins (e.g., ricin, Shiga toxin) and viruses that rely on this pathway for entry and pathogenesis.[3]
Q2: How should I prepare and store Retro-2 stock solutions?
A2: For optimal results, it is crucial to handle Retro-2 properly. Upon receipt, store the solid compound protected from moisture. For experimental use, create a stock solution in an appropriate solvent like DMSO.[1] It is recommended to aliquot the stock solution and freeze it at -20°C for long-term storage; these stocks are typically stable for up to 3 months. For in vivo experiments, it is best to prepare the working solution fresh on the day of use.[1] If you observe precipitation during preparation, gentle heating or sonication can aid in dissolution.[1]
Q3: What are the typical effective concentrations of Retro-2 in cell culture?
A3: The effective concentration of Retro-2 can vary depending on the cell line and the specific assay. However, here are some reported concentrations for common applications:
| Application | Cell Line | Effective Concentration (Retro-2) | Reference |
| Inhibition of Ricin Cytotoxicity | HeLa | 20 µM (pretreatment for 30 min) | [1] |
| Inhibition of Ricin Cytotoxicity | K562 | 10 µM (pretreatment for 24 hr) | [2] |
| Ebolavirus (EBOV) Infection Inhibition | HeLa | EC50 of 12.2 μM | [1] |
| Induction of Autophagy | GFP-LC3-expressing HeLa | 1 µM (1-4 hours) | [1] |
Q4: Are there more potent analogs of Retro-2 available?
A4: Yes, researchers have developed more potent analogs. Retro-2.1 is a variant with improved activity.[5] Another analog, DHQZ36.1, is described as hyperactive and causes a more severe loss of Golgi-localized STX5 compared to the parent compound.[2] When troubleshooting, consider if a more potent analog might be beneficial for your experimental system.
Troubleshooting Guide
Problem: I am not observing any protective effect of Retro-2 against ricin or Shiga toxin in my cell line.
This is a common issue that can arise from several factors. Follow this troubleshooting workflow to identify the potential cause.
Caption: Troubleshooting workflow for lack of Retro-2 activity.
Q5: My Retro-2 treatment is showing unexpected cytotoxicity. What could be the cause?
A5: While Retro-2 is generally tolerated at effective concentrations, cytotoxicity can occur.[6] Consider the following:
-
High Concentration: You may be using a concentration that is too high for your specific cell line. Perform a dose-response curve to determine the optimal, non-toxic concentration.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding cytotoxic levels (typically <0.5%).
-
Cell Confluency: Some studies suggest that non-confluent cells may be less sensitive to the cytotoxic effects of Retro-2 derivatives than confluent cells.[6]
-
Compound Purity: Impurities in the compound batch could contribute to toxicity. If possible, verify the purity of your Retro-2.
-
Off-Target Effects: At higher concentrations, off-target effects are more likely. Retro-2 has been shown to disrupt the microtubule network, which could contribute to cytotoxicity.[7]
Q6: I am not seeing the expected redistribution of Syntaxin-5 from the Golgi to the ER. Why might this be?
A6: The redistribution of STX5 is a key indicator of Retro-2 activity.[5] If this is not observed, consider these points:
-
Insufficient Treatment Time or Concentration: The effect on STX5 localization is dependent on both time and concentration. You may need to increase the incubation time or the concentration of Retro-2. Refer to published protocols where this effect was observed, for example, treating HeLa cells with 10 μM Retro-2 for 24 hours.[2]
-
Imaging Technique: Ensure your immunofluorescence and microscopy techniques are optimized for visualizing the Golgi and ER. Use appropriate markers for each organelle (e.g., GM130 for Golgi) to accurately assess STX5 localization.[2]
-
Cell Line Differences: The dynamics of protein trafficking can vary between cell lines. It's possible the effect is less pronounced in your chosen cell type.
-
Antibody Quality: Verify that your STX5 antibody is specific and provides a strong signal.
Key Experimental Protocols
Protocol: Ricin Protection Assay
This protocol provides a general framework for assessing the protective effects of Retro-2 against ricin-induced cytotoxicity.
-
Cell Seeding: Plate your chosen cells (e.g., HeLa or K562) in a 96-well plate at a density that allows for growth over the course of the experiment. Allow cells to adhere and grow for 24 hours.
-
Pre-treatment with Retro-2: Prepare a working solution of Retro-2 in your cell culture medium. Remove the old medium from the cells and add the Retro-2 containing medium. A typical concentration to start with is 10-20 µM.[1][2] Also, include a vehicle control (e.g., DMSO) at the same final concentration as the Retro-2 treated wells. Incubate for a pre-determined time (e.g., 24 hours).[2]
-
Toxin Challenge: After the pre-treatment period, add ricin to the wells at a concentration known to cause significant cell death (e.g., 3.75 ng/mL for K562 cells).[2] Do not remove the Retro-2 containing medium.
-
Incubation: Incubate the cells with the toxin for 24 hours.[2]
-
Viability Assessment: After the toxin incubation, carefully remove the toxin-containing medium and replace it with fresh medium. Allow the cells to recover for 48-72 hours.[2]
-
Data Analysis: Assess cell viability using a standard method such as MTT, CellTiter-Glo, or by counting live cells using cytometry.[2] Compare the viability of cells treated with Retro-2 and ricin to those treated with ricin alone.
Signaling Pathway Visualization
The following diagram illustrates the proposed mechanism of action for Retro-2, focusing on the TRC pathway for tail-anchored protein insertion.
Caption: Retro-2 inhibits the ASNA1-mediated delivery of TA proteins.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 4. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Derivative of Retro-2 Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small Trafficking Inhibitor Retro-2 Disrupts the Microtubule-Dependent Trafficking of Autophagic Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Retro-2 cycl treatment duration for maximum efficacy
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Retro-2 treatment duration for maximum efficacy in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Retro-2?
A1: Retro-2 functions by inhibiting the retrograde transport of certain toxins and viruses from the endosomes to the Golgi apparatus and subsequently to the endoplasmic reticulum (ER).[1][2][3] It achieves this by targeting ASNA1 (also known as TRC40), a key component of the transmembrane domain recognition complex (TRC) pathway.[1][2][3] This pathway is responsible for the insertion of tail-anchored (TA) proteins into the ER membrane. By blocking the delivery of newly-synthesized TA-proteins to ASNA1, Retro-2 disrupts the localization of SNARE proteins like Syntaxin-5 (STX5), which are crucial for vesicle trafficking.[1][2] This disruption of retrograde transport protects cells from pathogens that rely on this pathway to cause infection.[1][2]
Q2: What is a typical starting concentration and treatment duration for Retro-2 in cell culture experiments?
A2: A common starting concentration for Retro-2 in cell culture is in the range of 10-25 µM.[1][4] For protection against toxins like ricin and Shiga-like toxins, a pre-treatment time of 30 minutes to 1 hour is often used before toxin exposure.[1][5] The total treatment duration can vary from a few hours to 24-48 hours, depending on the specific assay and cell type.[1][6] For example, in ricin protection assays, cells may be pre-treated with Retro-2, then exposed to the toxin for 24 hours, followed by a washout and further incubation for 72 hours to assess cell viability.[1]
Q3: Does Retro-2 exhibit cytotoxicity? At what concentrations and durations?
A3: Yes, Retro-2 and its analogs can exhibit cytotoxicity at higher concentrations and with prolonged exposure. For instance, a derivative, Retro-2.2, showed a half-maximal cytotoxic concentration (CC50) of approximately 15 µM in HEp-2 cells after 48 hours of incubation.[6][7] It has also been noted that high concentrations of Retro-2 can inhibit cell growth, and this effect is sensitized in cells with ASNA1 knockdown.[1] It is crucial to determine the CC50 for your specific cell line and experimental conditions to distinguish between antiviral/antitoxin effects and general cytotoxicity.
Q4: How does treatment duration affect the localization of Syntaxin-5 (STX5)?
A4: Retro-2 treatment leads to the mislocalization of the Golgi-localized SNARE protein STX5. Treatment of HeLa cells with 10 µM Retro-2 for 24 hours results in a decreased abundance of STX5 at the Golgi.[1] This is a key indicator of Retro-2's mechanism of action, as STX5 is a TA protein whose proper localization is dependent on the ASNA1/TRC pathway.
Q5: Can Retro-2 induce autophagy? How does treatment time influence this?
A5: Yes, Retro-2 has been shown to induce autophagy. In GFP-LC3-expressing HeLa cells, treatment with 1 µM Retro-2 leads to a time-dependent increase in the number of GFP-LC3-positive vesicles (autophagosomes) over a period of 1 to 4 hours.[8][9] This is accompanied by an increase in the abundance of the LC3-II protein, a marker for autophagy.[5][8]
Troubleshooting Guides
Issue 1: Low or no protective effect of Retro-2 against toxin/virus.
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Duration | Increase the pre-incubation time with Retro-2 before adding the toxin or virus. Try a time course from 30 minutes to 4 hours pre-treatment. |
| Inadequate Concentration | Perform a dose-response experiment to determine the optimal concentration of Retro-2 for your specific cell line and pathogen. Concentrations typically range from 1 µM to 50 µM. |
| Cell Line Insensitivity | The cellular machinery targeted by Retro-2 might differ across cell lines. Consider testing a different cell line known to be responsive to Retro-2, such as HeLa or K562 cells.[1] |
| Compound Instability | Ensure the Retro-2 stock solution is properly stored (e.g., at -20°C or -80°C, protected from light) and prepare fresh working solutions for each experiment.[8] |
Issue 2: High cytotoxicity observed in Retro-2 treated cells.
| Possible Cause | Troubleshooting Step |
| Concentration Too High | Determine the half-maximal cytotoxic concentration (CC50) of Retro-2 for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations well below the CC50 for your efficacy experiments. |
| Prolonged Treatment Duration | Reduce the total incubation time with Retro-2. A shorter exposure may be sufficient to achieve the desired effect without causing significant cell death. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal balance. |
| Cell Confluence | Non-confluent cells may be less sensitive to the cytotoxic effects of Retro-2 analogs.[6] Ensure consistent cell seeding density and confluence across experiments. |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Pre-treatment Time | Standardize the pre-treatment duration with Retro-2 across all experiments. Even small variations can affect the outcome. |
| Inconsistent Cell Passage Number | Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging. |
| Reagent Quality | Ensure the quality and consistency of all reagents, including cell culture media, serum, and the Retro-2 compound itself. |
Quantitative Data Summary
Table 1: Dose-Response of Retro-2 and Analogs in Different Assays
| Compound | Cell Line | Assay | EC50 / IC50 | CC50 | Reference |
| Retro-2 | HeLa | Ricin Cytotoxicity Protection | ~5-10 µM | >50 µM | [1] |
| DHQZ36.1 (analog) | HEK293T | TA Protein Reporter Inhibition | ~1 µM | Not specified | [1] |
| Retro-2 | HeLa | Ebolavirus Infection Inhibition | 12.2 µM | Not specified | [5][8] |
| Retro-2.1 | RD | EV71 Infection Inhibition | 0.05 µM | 267.80 µM | [10] |
| Retro-2cycl | RD | EV71 Infection Inhibition | 12.56 µM | >500 µM | [10] |
| Retro-2.2 | HEp-2 | hRSV Replication Inhibition | ~1.6 µM | ~15 µM | [6] |
Table 2: Time-Course Effects of Retro-2 Treatment
| Treatment | Cell Line | Assay | Duration | Observation | Reference |
| 10 µM Retro-2 | HeLa | STX5 Localization | 24 hours | Decreased STX5 abundance at the Golgi | [1] |
| 1 µM Retro-2 | GFP-LC3-HeLa | Autophagy Induction | 1-4 hours | Time-dependent increase in GFP-LC3 puncta | [9] |
| 1 µM Retro-2 | HeLa | LC3-II Protein Abundance | 0.5-4 hours | Time-dependent increase in LC3-II levels | [8] |
| 20 µM Retro-2 | HeLa | Ricin Protection | 30 min pre-treatment | Significant protection from ricin-induced cytotoxicity | [5] |
Experimental Protocols
Protocol 1: Ricin Cytotoxicity Protection Assay
-
Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Retro-2 Pre-treatment: Treat the cells with a serial dilution of Retro-2 (e.g., 0.1 to 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
Toxin Challenge: Add a pre-determined lethal concentration of ricin to the wells containing Retro-2 and control wells.
-
Incubation: Incubate the plate for 24 hours.
-
Washout and Recovery: Wash out the ricin and Retro-2 containing medium and replace it with fresh medium.
-
Viability Assessment: Incubate the cells for an additional 48-72 hours and then measure cell viability using an appropriate method (e.g., CellTiter-Glo, MTT assay).
-
Data Analysis: Plot the cell viability against the Retro-2 concentration and determine the EC50 using a four-parameter logistic regression.[1]
Protocol 2: Analysis of STX5 Localization by Immunofluorescence
-
Cell Culture: Grow HeLa cells on glass coverslips in a 24-well plate.
-
Retro-2 Treatment: Treat the cells with 10 µM Retro-2 or DMSO (vehicle control) for 24 hours.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody against STX5 and a Golgi marker (e.g., GM130). Subsequently, incubate with corresponding fluorescently labeled secondary antibodies. Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a confocal microscope.
-
Analysis: Qualitatively or quantitatively assess the co-localization of STX5 with the Golgi marker in treated versus control cells.[1]
Visualizations
Caption: Mechanism of Retro-2 action on the TRC pathway.
Caption: Workflow for a toxin protection assay.
References
- 1. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 3. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. A New Derivative of Retro-2 Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small Trafficking Inhibitor Retro-2 Disrupts the Microtubule-Dependent Trafficking of Autophagic Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing off-target effects of Retro-2 cycl in cellular assays
Welcome to the technical support center for Retro-2 cycl. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular assays and to address potential off-target effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of retrograde trafficking. It functions by targeting two key proteins in the early secretory pathway. Firstly, it binds to Sec16A, a component of the endoplasmic reticulum (ER) exit sites, which leads to the mislocalization of the SNARE protein Syntaxin-5 from the Golgi apparatus to the ER.[1] Secondly, it inhibits the ASNA1-mediated delivery of newly synthesized tail-anchored proteins to the ER.[2][3] This disruption of normal protein trafficking effectively blocks the retrograde transport of toxins like ricin and Shiga toxin from the endosomes to the ER, thus protecting the cell from their cytotoxic effects.[1][2]
Q2: What is the recommended working concentration for this compound?
A2: The effective concentration (EC₅₀ or IC₅₀) of this compound can vary depending on the cell type and the specific assay. For inhibiting viral infections or toxin activity, concentrations typically range from 0.05 µM to 50 µM.[4][5] For example, against Enterovirus 71, the EC₅₀ is reported to be 12.56 µM.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: Is this compound cytotoxic?
A3: this compound generally exhibits low cytotoxicity at its effective concentrations for retrograde transport inhibition.[4] However, at higher concentrations (e.g., >15 µM in some cell lines), cytotoxic effects can be observed.[6] It is crucial to assess cell viability in parallel with your functional assays to ensure that the observed effects are not due to general toxicity.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%) and consistent across all experimental conditions, including vehicle controls.
Troubleshooting Guide
This guide addresses common issues and unexpected results that researchers may encounter when using this compound in cellular assays.
Issue 1: Unexpected Changes in Organelle Morphology (Golgi Apparatus)
Symptom: You observe fragmentation or dispersal of the Golgi apparatus in your cells treated with this compound, which is not the intended outcome of your experiment.
Potential Cause: this compound has been shown to alter Golgi structure. At concentrations used for retrograde transport inhibition, it can cause a partial disassembly of the Golgi stack and the accumulation of COPI-like vesicles within 3-5 hours of treatment.[1][7][8] This is likely a consequence of its on-target effect on Syntaxin-5 localization.
Troubleshooting Steps:
-
Confirm Golgi Disruption:
-
Perform immunofluorescence staining for Golgi markers (e.g., GM130, Giantin) to visualize the Golgi morphology in treated versus control cells.
-
Quantify the degree of fragmentation by measuring the number and size of Golgi elements per cell.
-
-
Optimize this compound Concentration and Incubation Time:
-
Perform a time-course and dose-response experiment to find the minimal concentration and incubation time of this compound that effectively inhibits retrograde transport in your assay without causing significant Golgi disruption.
-
Refer to the data table below for reported concentrations and their effects.
-
-
Consider the Experimental Window:
-
If your assay endpoint is within a short timeframe (e.g., < 3 hours), the Golgi disruption may be minimal. For longer experiments, consider the potential impact of altered Golgi structure on your results.
-
-
Control Experiments:
-
Include a positive control for Golgi disruption (e.g., Brefeldin A) to validate your visualization method.
-
Use a vehicle control (DMSO) at the same concentration as in your this compound-treated samples.
-
Issue 2: Alterations in the Cytoskeleton (Microtubule Network)
Symptom: You observe unexpected effects on cellular processes that are dependent on the microtubule network, such as cell division, vesicle transport, or cell shape.
Potential Cause: this compound has been reported to cause disassembly of the microtubule network in a concentration-dependent manner.[7] This effect appears to be independent of its known targets in the early secretory pathway.
Troubleshooting Steps:
-
Assess Microtubule Integrity:
-
Perform immunofluorescence staining for α-tubulin to visualize the microtubule network. Look for signs of fragmentation or depolymerization in this compound-treated cells compared to controls.
-
Quantify microtubule density and integrity using image analysis software.
-
-
Determine the Concentration Threshold:
-
Microtubule disassembly has been observed at concentrations as low as 0.5 µM.[7] Determine the concentration at which you observe microtubule defects in your cell line and compare it to the effective concentration for your primary assay.
-
-
Functional Assays for Microtubule-Dependent Processes:
-
If your experiment involves processes like mitosis or long-range vesicle transport, be aware that these may be affected by this compound's impact on microtubules.
-
Consider using a lower, non-disruptive concentration of this compound if possible, or choose an alternative inhibitor of retrograde transport that does not affect microtubules.
-
-
Control Experiments:
-
Use a known microtubule-disrupting agent (e.g., nocodazole) as a positive control and a microtubule-stabilizing agent (e.g., paclitaxel) as a negative control to confirm the specificity of the observed effects.
-
Issue 3: Induction of Autophagy
Symptom: You observe an increase in the number of autophagosomes or an upregulation of autophagy markers (e.g., LC3-II) in your this compound-treated cells.
Potential Cause: The induction of autophagy can be a cellular response to various stressors, including ER stress and disruption of the microtubule network, both of which can be influenced by this compound.[7] The inhibition of ASNA1-mediated protein targeting by this compound can lead to an ER stress-like response that activates autophagy.[9] Furthermore, the disassembly of the microtubule network can impair the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagic vesicles.[7]
Troubleshooting Steps:
-
Monitor Autophagy Markers:
-
Perform western blotting for LC3-I to LC3-II conversion and p62/SQSTM1 degradation.
-
Use fluorescence microscopy to visualize the formation of GFP-LC3 puncta.
-
-
Assess Autophagic Flux:
-
To distinguish between an induction of autophagy and a blockage of autophagosome degradation, perform an autophagic flux assay. This can be done by treating cells with this compound in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). An accumulation of LC3-II in the presence of the inhibitor indicates active autophagic flux.
-
-
Investigate Upstream Stress Pathways:
-
Assess markers of ER stress (e.g., phosphorylation of PERK and eIF2α, splicing of XBP1) to determine if the unfolded protein response is activated.
-
-
Consider the Implications for Your Assay:
-
If your experimental system is sensitive to changes in autophagic activity, be mindful of this potential off-target effect of this compound. It may be necessary to use lower concentrations or shorter treatment times.
-
Quantitative Data Summary
The following tables summarize key quantitative data for the on-target and potential off-target effects of this compound.
Table 1: On-Target Effects of this compound and its Analogs
| Compound | Assay | Cell Line | EC₅₀ / IC₅₀ | Reference |
| This compound | EV71 CPE Inhibition | 293S | 12.56 µM | [4] |
| Retro-2.1 | EV71 CPE Inhibition | 293S | 0.05 µM | [4] |
| This compound | JCPyV Pseudovirus Inhibition | - | 54 µM | [5] |
| This compound | HPV16 Pseudovirus Inhibition | - | 160 µM | [5] |
| Retro-2 | Ricin Intoxication Inhibition | HeLa | ~10 µM | [3] |
| Retro-2 | Shiga Toxin Intoxication | HeLa | ~25 µM |
Table 2: Potential Off-Target Effects and Cellular Consequences of this compound
| Effect | Assay | Cell Line | Concentration | Observation | Reference |
| Golgi Disruption | Electron Microscopy | HeLa | Not specified | Partial disassembly of Golgi stack and accumulation of COPI-like vesicles within 3-5 hours. | [1][8] |
| Microtubule Disassembly | Immunofluorescence | HeLa | 0.5 µM | Appearance of fragmented tubulin-positive structures. | [7] |
| HeLa | 1 µM | More extensive microtubule fragmentation. | [7] | ||
| HeLa | 5 µM | Only tubulin-positive vesicle-like aggregates remain. | [7] | ||
| Autophagy Induction | GFP-LC3 Puncta Formation | HeLa | 1 µM | Significant increase in the number of small and large autophagic vesicles. | [7] |
| HeLa | 5 µM | Almost all vesicles become very large. | [7] | ||
| Cytotoxicity | CPE Inhibition Assay | 293S | >500 µM (CC₅₀) | Low cytotoxicity observed. | [4] |
| Antiviral Assay | HEp-2 | ~15 µM (CC₅₀) | Cytotoxic activity observed for Retro-2.2 derivative. | [6] |
Experimental Protocols
Protocol 1: Ricin Protection Assay
This protocol is to assess the ability of this compound to protect cells from the cytotoxic effects of ricin toxin.
Materials:
-
Cell line of interest (e.g., HeLa, Vero)
-
Complete cell culture medium
-
Ricin toxin
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
96-well clear-bottom white plates (for luminescence) or clear plates (for colorimetric assays)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment. Allow cells to adhere overnight.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control (DMSO). Incubate for 1-2 hours at 37°C.
-
Ricin Challenge: Prepare a solution of ricin in complete culture medium at a pre-determined toxic concentration (e.g., a concentration that kills 80-90% of cells). Add the ricin solution to the wells containing the compound and controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C. The optimal incubation time may vary depending on the cell line and ricin concentration.
-
Cell Viability Assessment: After the incubation period, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated, no-toxin control. Plot the percentage of viability against the concentration of this compound to determine the EC₅₀.
Protocol 2: Shiga Toxin Protection Assay
This protocol is to evaluate the protective effect of this compound against Shiga toxin-induced cytotoxicity, often measured by the inhibition of protein synthesis.
Materials:
-
Cell line of interest (e.g., HeLa, Vero)
-
Complete cell culture medium and methionine-free medium
-
Shiga toxin (e.g., Stx1 or Stx2)
-
This compound
-
[³⁵S]-methionine or a non-radioactive protein synthesis assay kit
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter (if using radioactivity)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and grow to confluency.
-
Compound Pre-treatment: Pre-treat cells with various concentrations of this compound or a vehicle control in complete medium for 1-2 hours at 37°C.
-
Toxin Treatment: Add serial dilutions of Shiga toxin to the wells and incubate for 3-4 hours at 37°C.
-
Protein Synthesis Measurement (Radiolabeling Method): a. Wash the cells with methionine-free medium. b. Add methionine-free medium containing [³⁵S]-methionine (e.g., 10 µCi/mL) to each well. c. Incubate for 20-30 minutes at 37°C. d. Wash the cells with ice-cold PBS. e. Lyse the cells and precipitate the proteins with cold 10% TCA. f. Wash the precipitate with TCA and then solubilize it. g. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Express the protein synthesis in each well as a percentage of the control (no toxin). Plot the percentage of protein synthesis against the Shiga toxin concentration for both this compound-treated and untreated cells to determine the protective effect.
Visualizations
Signaling Pathways and Mechanisms
Caption: On-target and potential off-target effects of this compound.
Experimental Workflow
Caption: General workflow for toxin protection assays.
Logical Relationship for Troubleshooting
Caption: Troubleshooting logic for unexpected phenotypes with this compound.
References
- 1. Retro-2 alters Golgi structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Derivative of Retro-2 Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 4. Quantitative analysis of autophagy reveals the role of ATG9 and ATG2 in autophagosome formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unraveling autophagic imbalances and therapeutic insights in Mecp2-deficient models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Trafficking Inhibitor Retro-2 Disrupts the Microtubule-Dependent Trafficking of Autophagic Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opposite end assembly and disassembly of microtubules at steady state in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative single-cell assay for retrograde membrane traffic enables rapid detection of defects in cellular organization - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize Retro-2 cycl cytotoxicity in long-term experiments
Welcome to the Technical Support Center for Retro-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of Retro-2 in long-term experiments, with a focus on minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Retro-2?
A1: Retro-2 is a small molecule inhibitor of intracellular retrograde transport. Its primary mechanism involves the inhibition of the Transmembrane Domain Recognition Complex (TRC) pathway. Specifically, Retro-2 is understood to block the delivery of newly synthesized tail-anchored (TA) proteins to the ER-targeting factor ASNA1 (also known as TRC40).[1][2] This disruption affects the proper localization of proteins like Syntaxin-5, a key SNARE protein involved in vesicle fusion, leading to an accumulation of cargo in early endosomes and preventing its transport to the Golgi apparatus and endoplasmic reticulum.[2][3][4]
Q2: What are the common applications of Retro-2 in research?
A2: Retro-2 is widely used to study retrograde trafficking pathways. It is also utilized as a protective agent against various toxins that exploit this pathway to enter the cytosol, such as ricin and Shiga-like toxins.[1][2][5] Furthermore, Retro-2 and its analogs have shown antiviral activity against a range of viruses that depend on retrograde transport for infection.
Q3: Is Retro-2 cytotoxic?
A3: Retro-2 can exhibit cytotoxicity, particularly at high concentrations and during long-term exposure. The cytotoxicity is often linked to its mechanism of action, as prolonged disruption of essential cellular trafficking pathways can lead to cellular stress and death. However, at optimized concentrations, Retro-2 can be used effectively with minimal impact on cell viability in short-term to medium-term experiments. For long-term studies, careful optimization is crucial.
Q4: How should I prepare and store Retro-2 stock solutions?
A4: Retro-2 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.[6] When preparing working solutions, ensure the final DMSO concentration in the cell culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide: Minimizing Retro-2 Cytotoxicity in Long-Term Experiments
This guide provides a systematic approach to identifying and mitigating cytotoxicity associated with the long-term use of Retro-2.
| Problem | Potential Cause | Recommended Solution |
| High cell death observed even at low concentrations. | Cell line is highly sensitive to retrograde transport inhibition. | - Perform a dose-response curve: Determine the IC50 and EC50 for your specific cell line to identify a therapeutic window. - Consider a different cell line: If feasible, switch to a cell line known to be less sensitive. |
| Compound instability or degradation. | - Prepare fresh working solutions: Dilute from a frozen stock for each experiment. - Test compound stability: Analyze the concentration of Retro-2 in the culture medium over the time course of your experiment using methods like HPLC-MS. | |
| Cytotoxicity increases significantly over time. | Cumulative toxicity due to prolonged exposure. | - Optimize exposure duration: Determine the minimum time required to achieve the desired biological effect. - Intermittent dosing: Consider a protocol with treatment-free intervals to allow cells to recover. |
| Nutrient depletion and waste accumulation in the medium. | - Regular media changes: Replenish the culture medium with fresh medium containing Retro-2 every 48-72 hours.[7] | |
| Inconsistent results between experiments. | Variability in cell density at the time of treatment. | - Standardize seeding density: Ensure a consistent number of cells are plated for each experiment. |
| Inaccurate compound concentration. | - Calibrate pipettes: Use properly calibrated equipment for preparing dilutions. - Ensure complete solubilization: Vortex stock solutions thoroughly before making dilutions. | |
| Off-target effects. | The compound may be interacting with unintended cellular targets. | - Use the lowest effective concentration: This minimizes the likelihood of off-target effects. - Include appropriate controls: Use a structurally related but inactive analog of Retro-2 if available. |
Data Presentation
Table 1: Reported Effective Concentrations of Retro-2 and Analogs in Cell Culture
| Compound | Cell Line | Application | Effective Concentration | Duration of Treatment | Reference |
| Retro-2 | HeLa | Protection against ricin | 20 µM | 0.5 hours pre-treatment | [6] |
| Retro-2 | HeLa | Inhibition of Shiga toxin | 25 µM | 30 minutes | |
| Retro-2 | Isolated mouse islets | Inhibition of retrograde transport | Not specified | Not specified | [8] |
| Retro-2.1 | HeLa | Inhibition of Shiga-like toxin-1 | EC50: 90 nM | Not specified | [9][10][11] |
| Retro-2.1 | Not specified | Antiviral activity | Not specified | Not specified | [12] |
Table 2: General Guidelines for Long-Term In Vitro Compound Treatment
| Parameter | Recommendation | Rationale |
| Concentration | Start with a wide range of concentrations below and above the reported effective concentration. Determine the lowest effective concentration that elicits the desired phenotype with minimal toxicity. | Minimizes off-target effects and cumulative toxicity. |
| Exposure Time | Perform a time-course experiment (e.g., 24, 48, 72 hours, and longer) to identify the optimal duration. | Balances the desired biological effect with potential for cytotoxicity. |
| Media Replenishment | Change the media with freshly prepared compound every 48-72 hours. | Maintains nutrient levels, removes metabolic waste, and ensures a stable concentration of the compound. |
| Solvent Control | Always include a vehicle control (e.g., DMSO) at the same final concentration as in the treated samples. | Distinguishes between compound-specific effects and solvent-induced toxicity. |
| Cell Density | Optimize and standardize the initial cell seeding density. | Cell density can influence cellular response to toxic compounds. |
| Cytotoxicity Monitoring | Use a real-time, non-lytic cytotoxicity assay to continuously monitor cell health. | Provides kinetic data on the onset and progression of cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the IC50 of Retro-2 using a Real-Time Cytotoxicity Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) for cytotoxicity of Retro-2 in a specific cell line using a real-time fluorescence-based assay.
-
Cell Seeding:
-
Plate cells in a 96-well, black, clear-bottom plate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of Retro-2 in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the highest concentration used for the dilutions.
-
Include a positive control for cytotoxicity (e.g., a known cytotoxic agent like staurosporine).
-
-
Treatment:
-
Carefully remove the existing medium from the cells.
-
Add 100 µL of the 2X Retro-2 dilutions, vehicle control, and positive control to the appropriate wells.
-
-
Real-Time Imaging and Analysis:
-
Add a non-toxic viability indicator dye (e.g., a cell-permeant dye that is cleaved to a fluorescent product in live cells) and a membrane-impermeant DNA dye that fluoresces upon binding to DNA of dead cells.
-
Place the plate in a live-cell imaging system equipped with an incubator.
-
Acquire images (phase-contrast and fluorescence channels) at regular intervals (e.g., every 2-4 hours) for the desired duration of the experiment (e.g., 72 hours or longer).
-
-
Data Analysis:
-
Quantify the number of live and dead cells at each time point using image analysis software.
-
Normalize the data to the vehicle control.
-
Plot the percentage of cell viability against the log of the Retro-2 concentration at different time points.
-
Calculate the IC50 value for each time point using a non-linear regression model.[13][14]
-
Mandatory Visualization
Caption: Mechanism of Retro-2 action on the TRC pathway.
Caption: Workflow for minimizing Retro-2 cytotoxicity.
Caption: Relationship between experimental parameters and cytotoxicity.
References
- 1. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 3. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Retro-2 A cell-permeable tricyclic imine compound that inhibits the endosome-to-Golgi retrograde transport, but not cellular uptake, of CtxB, StxB without affecting cellular uptake/trafficking of Tf or EGF. [sigmaaldrich.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Retro-2 and its dihydroquinazolinone derivatives inhibit filovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. labguru.com [labguru.com]
- 14. altogenlabs.com [altogenlabs.com]
Technical Support Center: Overcoming Resistance to Retro-2 cycl in Viral Strains
Welcome to the technical support center for Retro-2 cycl, a potent inhibitor of retrograde cellular transport with broad-spectrum antiviral activity. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential challenges, including the emergence of viral resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that inhibits the retrograde transport pathway within host cells.[1][2] This pathway is utilized by various viruses to traffic from endosomes to the endoplasmic reticulum (ER) for replication. This compound has been shown to target host cellular proteins, including Sec16A and ASNA1, which are crucial components of the intracellular trafficking machinery. By disrupting this transport, this compound effectively blocks the life cycle of a range of viruses that depend on this pathway.
Q2: Which viral strains are known to be sensitive to this compound and its derivatives?
A2: this compound and its more potent derivatives, such as Retro-2.1 and Retro-2.2, have demonstrated antiviral activity against a variety of both enveloped and non-enveloped viruses. These include:
-
Enterovirus 71 (EV71)[1]
-
Herpes Simplex Virus 2 (HSV-2)[3]
-
Human Respiratory Syncytial Virus (hRSV)[4]
-
Polyomaviruses (e.g., JC polyomavirus)[5]
-
Papillomaviruses
-
Ebola and Marburg viruses
-
Leishmania parasites[6]
Q3: What are the typical effective concentrations of this compound and its derivatives?
A3: The 50% effective concentration (EC50) of this compound and its derivatives varies depending on the viral strain and the cell line used. It is crucial to determine the optimal concentration for your specific experimental setup. For guidance, refer to the published data in the table below and perform a dose-response curve to establish the EC50 in your system.
Q4: How can I assess the cytotoxicity of this compound in my cell line?
A4: It is essential to determine the 50% cytotoxic concentration (CC50) of this compound in your specific cell line to ensure that the observed antiviral effect is not due to cell death. Standard cell viability assays such as MTT, MTS, or resazurin-based assays can be used. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section.
Q5: I am observing reduced efficacy of this compound over time. Could this be due to viral resistance?
A5: While specific instances of viral resistance to this compound have not been extensively documented in the literature, it is a theoretical possibility with any antiviral compound. A decrease in efficacy after prolonged exposure or serial passaging of the virus in the presence of the compound may suggest the development of resistance. The "Troubleshooting Guide for Investigating Viral Resistance" section provides a systematic approach to investigate this possibility.
Data Presentation
Table 1: In Vitro Efficacy of this compound and Its Derivatives Against Various Viral Strains
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| This compound | Enterovirus 71 (EV71) | 293S | 12.56 | >500 | >39.81 | [1][2] |
| Retro-2.1 | Enterovirus 71 (EV71) | 293S | 0.05 | 267.80 | 5356 | [1][2] |
| Retro-2.1 | Herpes Simplex Virus 2 (HSV-2) | Vero | 5.58 (CPE inhibition) | 116.5 | 20.88 | [3] |
| Retro-2.1 | Herpes Simplex Virus 2 (HSV-2) | Vero | 6.35 (plaque reduction) | 116.5 | 18.35 | [3] |
| Retro-2.2 | Human Respiratory Syncytial Virus (hRSV) | HEp-2 | ~3-10 | ~15 | Low | [4] |
| DHQZ 36 | Leishmania amazonensis | Macrophages | 13.63 ± 2.58 | Not Reported | Not Reported | [6] |
| DHQZ 36.1 | Leishmania amazonensis | Macrophages | 10.57 ± 2.66 | Not Reported | Not Reported | [6] |
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for investigating viral resistance.
Troubleshooting Guides
Guide 1: Investigating Suspected Viral Resistance to this compound
This guide provides a systematic approach for researchers who suspect the emergence of viral resistance to this compound in their experiments.
1. Initial Assessment: Rule out Experimental Variables
-
Question: Is the observed decrease in this compound efficacy reproducible?
-
Answer:
-
Confirm Compound Integrity: Ensure the stock solution of this compound has been stored correctly and has not degraded. Prepare a fresh stock solution and repeat the experiment.
-
Verify Cell Health: Confirm that the cell line is healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[7] Poor cell health can affect experimental outcomes.
-
Standardize Viral Titer: Ensure that the viral stock used has a consistent and accurately determined titer. Variations in the initial multiplicity of infection (MOI) can influence the apparent efficacy of the inhibitor.
-
2. In Vitro Selection of Resistant Variants
-
Question: How can I experimentally induce and select for resistant viral strains?
-
Answer: Perform a serial passaging experiment. This involves repeatedly infecting a susceptible cell line with the virus in the presence of a sub-optimal concentration of this compound (e.g., at or slightly above the EC50).
-
Protocol:
-
Infect a monolayer of susceptible cells with the virus at a low MOI (e.g., 0.01-0.1).
-
After the adsorption period, add media containing this compound at a concentration that partially inhibits viral replication (e.g., 1x to 2x the EC50).
-
Incubate until cytopathic effect (CPE) is observed.
-
Harvest the virus-containing supernatant.
-
Use this supernatant to infect a fresh monolayer of cells, again in the presence of this compound.
-
Repeat this process for multiple passages (e.g., 10-20 passages). As a control, passage the virus in parallel in the absence of the compound.
-
-
3. Phenotypic Characterization of Potential Resistance
-
Question: How do I confirm that the passaged virus is indeed resistant?
-
Answer: Compare the susceptibility of the passaged virus to the parental (wild-type) virus using a dose-response assay.
-
Protocol:
-
Perform a plaque reduction assay or a CPE inhibition assay with both the parental and the serially passaged virus.
-
Test a range of this compound concentrations to generate a dose-response curve for each virus.
-
Calculate the EC50 for both viruses. A significant increase (e.g., >5-fold) in the EC50 for the passaged virus compared to the parental virus is indicative of resistance.
-
-
4. Genotypic Analysis of Resistant Strains
-
Question: How can I identify the genetic basis of the observed resistance?
-
Answer: Sequence the genome of the resistant viral clones and compare it to the parental virus sequence.
-
Protocol:
-
Isolate individual viral clones from the resistant population by plaque purification.
-
Amplify the viral genome from these clones using RT-PCR (for RNA viruses) or PCR (for DNA viruses).
-
Sequence the entire viral genome or specific genes of interest.
-
Compare the sequences to the parental virus to identify mutations that are consistently present in the resistant clones but absent in the parental virus.
-
-
5. Functional Validation of Resistance-Associated Mutations
-
Question: How can I confirm that the identified mutations are responsible for resistance?
-
Answer: Introduce the identified mutations into a wild-type viral background using reverse genetics or site-directed mutagenesis.
-
Protocol:
-
Generate a recombinant virus carrying the putative resistance mutation(s).
-
Perform a dose-response assay to determine the EC50 of the mutant virus to this compound.
-
If the mutant virus exhibits a higher EC50 compared to the wild-type virus, this confirms the role of the mutation in conferring resistance.
-
-
Guide 2: General Troubleshooting for this compound Experiments
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and proper pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No antiviral effect observed | - Incorrect concentration of this compound- Degraded compound- Virus is not dependent on the retrograde transport pathway- Cell line is not suitable | - Perform a dose-response curve to determine the optimal concentration.- Prepare a fresh stock of this compound.- Confirm from literature that your virus utilizes the retrograde transport pathway.- Test a different, more susceptible cell line. |
| High cytotoxicity observed | - this compound concentration is too high- Cell line is particularly sensitive- Solvent (e.g., DMSO) toxicity | - Determine the CC50 and use concentrations well below this value.- Test a more robust cell line if possible.- Ensure the final solvent concentration is non-toxic (typically <0.5%). |
| Inconsistent plaque formation in plaque reduction assay | - Cell monolayer is not confluent- Overlay medium is too viscous or not solid enough- Inappropriate incubation time | - Ensure a uniform and confluent cell monolayer before infection.- Optimize the concentration of the solidifying agent (e.g., agarose) in the overlay.- Optimize the incubation time to allow for clear plaque formation without overgrowth of cells. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to determine the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
96-well cell culture plates
-
Susceptible cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density to achieve 80-90% confluency after 24 hours.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound to triplicate wells. Include wells with medium and solvent (DMSO) as controls.
-
Incubate the plate for the same duration as your antiviral assay (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the solvent control.
-
Plot the percentage of viability against the log of the compound concentration and determine the CC50 using non-linear regression analysis.
Protocol 2: Plaque Reduction Assay
This assay is used to determine the 50% effective concentration (EC50) of this compound by quantifying the reduction in viral plaques.
Materials:
-
6-well or 12-well cell culture plates
-
Susceptible cell line
-
Viral stock of known titer
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
Procedure:
-
Seed cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the viral stock to yield 50-100 plaque-forming units (PFU) per well.
-
Pre-treat the cell monolayers with medium containing various concentrations of this compound for 1-2 hours at 37°C. Include a no-drug control.
-
Remove the medium and infect the cells with the diluted virus for 1 hour at 37°C.
-
Remove the viral inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding concentrations of this compound.
-
Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Fix the cells with 10% formaldehyde (B43269) and stain with crystal violet solution.
-
Wash the plates with water and count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the no-drug control.
-
Plot the percentage of plaque reduction against the log of the compound concentration and determine the EC50 using non-linear regression analysis.
Protocol 3: Quantitative RT-PCR for Viral Load Determination
This protocol is used to quantify the amount of viral RNA in cell culture supernatants or cell lysates following treatment with this compound.
Materials:
-
Viral RNA extraction kit
-
One-step qRT-PCR kit
-
Virus-specific primers and probe
-
Real-time PCR instrument
Procedure:
-
Treat infected cells with various concentrations of this compound as described in your experimental setup.
-
At the desired time point, collect the cell culture supernatant or prepare cell lysates.
-
Extract viral RNA using a commercial kit according to the manufacturer's instructions.
-
Set up the qRT-PCR reaction using a one-step kit, including your extracted RNA samples, virus-specific primers and probe, and a standard curve of known viral RNA concentrations.
-
Run the qRT-PCR reaction on a real-time PCR instrument.
-
Quantify the viral RNA in your samples by comparing the Ct values to the standard curve.
-
Analyze the reduction in viral load in this compound-treated samples compared to untreated controls.
Protocol 4: Immunofluorescence Assay for Viral Protein Localization
This assay allows for the visualization of the subcellular localization of viral proteins in the presence or absence of this compound.
Materials:
-
Cells grown on coverslips in multi-well plates
-
Virus
-
This compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody specific to a viral protein
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and infect with the virus.
-
Treat the cells with this compound at a desired concentration.
-
At the appropriate time point, fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary antibody against the viral protein of interest.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Compare the localization of the viral protein in treated versus untreated cells. A change in localization (e.g., accumulation in endosomes) would be consistent with the mechanism of action of this compound.
References
- 1. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Effect of Retro-2.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Derivative of Retro-2 Displays Antiviral Activity against Respiratory Syncytial Virus [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Why is my Retro-2 cycl experiment not showing inhibition?
Welcome to the technical support center for Retro-2 cycl experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their work with Retro-2 and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Retro-2?
A1: Retro-2 is a selective inhibitor of retrograde protein trafficking. It functions by targeting and inhibiting ASNA1 (also known as TRC40), an ATPase involved in the post-translational insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER) membrane.[1][2][3] By inhibiting ASNA1, Retro-2 disrupts the proper localization of certain SNARE proteins, such as STX5, to the Golgi apparatus. This disruption of the TRC pathway ultimately blocks the retrograde transport of toxins like ricin and Shiga-like toxins from the endosomes to the Golgi and ER, thus protecting cells from their cytotoxic effects.[3] Retro-2 has also been observed to induce autophagy.[4][5]
Q2: What is the recommended solvent and storage for Retro-2?
A2: Retro-2 is soluble in DMSO at concentrations ranging from 10 mg/mL to 50 mg/mL; warming may be necessary for complete dissolution. It is recommended to prepare a stock solution, aliquot it, and store it at -20°C for up to 3 months or -80°C for up to 6 months.[4] Protect the stock solution from light.[4] For experiments, it is best to prepare fresh dilutions from the stock solution.
Q3: What is a typical working concentration for Retro-2 in cell culture?
A3: The effective concentration of Retro-2 can vary depending on the cell line and the specific assay. However, a common working concentration used in many published studies is around 20 µM. For example, pretreatment of HeLa cells with 20 µM Retro-2 for 30 minutes has been shown to inhibit intoxication by ricin and Shiga-like toxins.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is Retro-2 cell-permeable?
A4: Yes, Retro-2 is a cell-permeable compound.
Q5: Are there known analogs of Retro-2?
A5: Yes, one notable analog is DHQZ36.1, which has been described as a hyperactive analog of Retro-2.[3] Another derivative, Retro-2.1, has also been studied for its antiviral activities and has shown low aqueous solubility.[6][7]
Troubleshooting Guide: Why is my this compound experiment not showing inhibition?
If your experiment with Retro-2 is not producing the expected inhibitory effect, several factors could be at play. The following table summarizes potential causes and suggests solutions to troubleshoot your experiment.
| Potential Cause | Possible Explanation | Recommended Solution |
| Reagent Quality and Handling | Degraded Retro-2: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound. | Prepare a fresh stock solution of Retro-2 from a new vial. Aliquot the stock solution to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[4] |
| Incorrect Concentration: Errors in calculating dilutions can lead to a final concentration that is too low to be effective. | Double-check all calculations for dilutions. Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay. | |
| Solubility Issues: Retro-2 may not be fully dissolved in the stock solution or may precipitate out of the media upon dilution. | Ensure Retro-2 is completely dissolved in DMSO, warming if necessary. When diluting into aqueous media, mix thoroughly and inspect for any precipitation. Consider using a formulation with excipients like PEG300 or Tween-80 for in vivo studies, which may also aid in vitro solubility.[4] | |
| Experimental Protocol | Inappropriate Cell Line: The cell line you are using may be resistant to the effects of Retro-2 or the toxin/pathogen being studied. Some cell lines may have mutations in the ASNA1 gene that confer resistance.[1][2][3] | Use a cell line that has been previously shown to be sensitive to Retro-2, such as HeLa or K562 cells.[3][4] If possible, sequence the ASNA1 gene in your cell line to check for mutations. |
| Incorrect Timing of Treatment: The timing of Retro-2 addition relative to the toxin or pathogen challenge is critical. | For toxins like ricin, pre-incubation with Retro-2 is often necessary. Optimize the pre-incubation time (e.g., 30 minutes to 24 hours) before adding the toxin.[4] | |
| Assay Readout Issues: The assay used to measure inhibition may not be sensitive enough or may be subject to interference. | Ensure your assay has a good signal-to-noise ratio. Include appropriate positive and negative controls. For cytotoxicity assays, ensure the readout (e.g., cell viability) is measured at an appropriate time point to capture the effect. | |
| Cell Culture Conditions | High Cell Density: Overly confluent cells may respond differently to treatment. | Plate cells at a consistent and optimal density for all experiments. |
| Serum Interactions: Components in the fetal bovine serum (FBS) could potentially bind to and sequester Retro-2, reducing its effective concentration. | Test the effect of Retro-2 in media with different serum concentrations or in serum-free media, if your cells can tolerate it. | |
| Contamination: Mycoplasma or other microbial contamination can affect cell health and response to treatment. | Regularly test your cell cultures for mycoplasma contamination. |
Experimental Protocols
Protocol 1: Ricin Cytotoxicity Inhibition Assay
This protocol is a general guideline for assessing the protective effect of Retro-2 against ricin-induced cytotoxicity in a cell line like HeLa.
-
Cell Seeding:
-
Seed HeLa cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Retro-2 Pre-treatment:
-
Prepare serial dilutions of Retro-2 in cell culture medium. A typical final concentration range to test would be 1 µM to 50 µM.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Retro-2. Include a vehicle control (e.g., DMSO at the same final concentration as the highest Retro-2 concentration).
-
Pre-incubate the cells with Retro-2 for a designated time, for example, 24 hours.[3]
-
-
Ricin Challenge:
-
Prepare a solution of ricin in cell culture medium at a concentration that causes significant cell death (e.g., determined by a prior titration experiment).
-
Add the ricin solution to the wells containing the cells and Retro-2.
-
Incubate for a specified period, for instance, 24 hours.[3]
-
-
Assessing Cell Viability:
-
After the ricin incubation, wash the cells with fresh medium.
-
Add fresh medium and incubate for an additional 48-72 hours to allow for the full cytotoxic effect to manifest.[3]
-
Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell stain.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of Retro-2 in inhibiting toxin-induced cell death.
References
- 1. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 3. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting Retro-2 cycl dosage for different cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Retro-2 cycl in various cell lines. Find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
A1: As a general starting point, a concentration range of 10-50 µM is recommended for initial experiments in a new cell line. This range has been shown to be effective in a variety of cell types while exhibiting low cytotoxicity. However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Q2: How does the effective concentration (EC₅₀) of this compound vary across different cell lines?
A2: The EC₅₀ of this compound can vary depending on the cell line and the pathogen (virus or toxin) being studied. For instance, in an antiviral assay against Enterovirus 71, the EC₅₀ was determined to be 12.56 µM in 293S cells.[1] For inhibiting JC polyomavirus, the EC₅₀ in Vero cells was 28.4 µM. It is essential to consult the literature for specific applications or determine the EC₅₀ empirically for your system.
Q3: What is the known cytotoxicity of this compound?
A3: this compound generally exhibits low cytotoxicity at its effective concentrations.[2] For example, in 293S cells, the 50% cytotoxicity concentration (CC₅₀) was found to be greater than 500 µM.[1] Nevertheless, it is always recommended to perform a cytotoxicity assay to establish the CC₅₀ for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in your experiment is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Can this compound be used in in vivo studies?
A5: Yes, this compound has been used in animal models. For example, it has been shown to protect newborn mice from lethal Enterovirus 71 challenge when administered at a dose of 10 mg/kg.[1] In other studies, it has been used at doses up to 100 mg/kg to protect against Shiga toxin-producing E. coli and at 2 mg/kg to protect against ricin challenge.[2]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High Cell Death Observed | - this compound concentration is too high. - High sensitivity of the cell line. - Solvent (DMSO) toxicity. | - Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC₅₀ and select a concentration well below this value. - Lower the concentration of this compound used. - Ensure the final DMSO concentration in the culture medium is non-toxic (typically ≤ 0.5%). |
| No or Low Inhibitory Effect | - this compound concentration is too low. - The specific virus or toxin is not sensitive to this compound's mechanism of action. - Incorrect timing of treatment. | - Increase the concentration of this compound based on a dose-response experiment. - Confirm from literature that the pathogen's entry or trafficking pathway is susceptible to inhibition by this compound. - Optimize the pre-treatment time. Typically, cells are pre-treated with this compound for a few hours before adding the virus or toxin. |
| Inconsistent Results | - Variability in cell seeding density. - Inconsistent incubation times. - Degradation of this compound. | - Ensure consistent cell numbers are seeded in each well. - Standardize all incubation times for treatment and assays. - Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Precipitation of Compound in Media | - Low solubility of this compound at the working concentration. | - Ensure the stock solution is fully dissolved before further dilution. - Slightly increase the final DMSO concentration, ensuring it remains non-toxic to the cells. - Vortex the working solution before adding it to the cell culture. |
Quantitative Data Summary
The following table summarizes the effective (EC₅₀) and cytotoxic (CC₅₀) concentrations of this compound in various cell lines.
| Cell Line | Application | EC₅₀ (µM) | CC₅₀ (µM) |
| 293S | Antiviral (Enterovirus 71) | 12.56 | > 500 |
| Vero | Antiviral (JC polyomavirus) | 28.4 | Not specified |
| Vero | Antiviral (BK polyomavirus) | 61.2 | Not specified |
| Vero | Antiviral (SV40) | 58.6 | Not specified |
| HeLa | Anti-toxin (Ricin) | 20 (2.7-fold reduction in toxicity) | Not specified |
| Various | Antiviral (Ebolavirus) | 12.2 | Not specified |
| SVG-A, HFGT, POJ19 (brain-derived) | Protective | Protective at tested concentrations | Low toxicity |
| Cos-7, 293A, 293FT (kidney-derived) | Protective | Protective at tested concentrations | Low toxicity |
Experimental Protocols
General Protocol for this compound Treatment
This protocol provides a general workflow for treating adherent cell lines with this compound.
References
Issues with Retro-2 cycl stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Retro-2 cycl.
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
Due to its pronounced hydrophobicity, this compound has low aqueous solubility.[1] It is recommended to dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO).
2. How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be stored at -20°C for up to one year or at -80°C for up to two years.[2] To minimize degradation, it is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
3. What is the mechanism of action of this compound?
This compound is an inhibitor of retrograde trafficking. It blocks the transport of certain viruses and toxins from early endosomes to the trans-Golgi network (TGN).[1] The compound targets Sec16A, a component of the endoplasmic reticulum (ER) exit sites. This targeting disrupts the normal anterograde transport of syntaxin-5 from the ER to the Golgi apparatus. The resulting mislocalization of syntaxin-5 is believed to impair the retrograde transport pathway utilized by various pathogens.
4. Is this compound cytotoxic?
This compound generally exhibits low cytotoxicity at its effective concentrations. For instance, in one study, it effectively inhibited EV71 virus infection at a concentration of 12.56 µM, while showing low cytotoxicity at concentrations up to 500 µM.[2] However, it is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution in aqueous media (e.g., cell culture medium) | - High final concentration of this compound.- Low percentage of DMSO in the final solution.- Rapid addition of the DMSO stock to the aqueous medium. | - Ensure the final concentration of this compound is within the reported effective range (e.g., 10-50 µM) and that the final DMSO concentration does not exceed a level tolerated by your cells (typically ≤ 0.5%).- Increase the final DMSO concentration slightly if your cells can tolerate it.- Add the DMSO stock solution to the aqueous medium dropwise while vortexing or gently mixing to facilitate dissolution.- Warm the aqueous medium to 37°C before adding the this compound stock solution. |
| Loss of this compound activity over time | - Improper storage of the stock solution (e.g., exposure to light, frequent freeze-thaw cycles).- Chemical degradation in solution. | - Aliquot the stock solution into single-use vials and store at -20°C or -80°C in the dark.- Prepare fresh dilutions in aqueous media immediately before each experiment.- Perform a stability test of your stock solution (see Experimental Protocols section). |
| Inconsistent experimental results | - Variability in stock solution concentration due to improper storage or handling.- Incomplete dissolution upon dilution.- Cell line variability or passage number. | - Use a freshly thawed aliquot of the stock solution for each experiment.- Visually inspect the diluted solution for any signs of precipitation before adding it to the cells.- Maintain consistent cell culture conditions, including cell density and passage number. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for this compound Stock Solutions in DMSO
| Storage Temperature | Recommended Duration |
| -20°C | Up to 1 year[2] |
| -80°C | Up to 2 years[2] |
Table 2: EC50 Values of this compound and its Analogs against Various Pathogens
| Compound | Pathogen/Toxin | Cell Line | EC50 (µM) | Reference |
| This compound | EV71 | 293S | 12.56 | [2] |
| This compound | JCPyV pseudovirus | - | 54 | [2] |
| This compound | HPV16 pseudovirus | - | 160 | [2] |
| This compound | Shiga toxin | - | 27 | [1] |
| Retro-2.1 | Shiga toxin | HeLa | 0.3 | [1] |
| DHQZ 36 | Leishmania amazonensis | Macrophages | 13.63 ± 2.58 | [3] |
| DHQZ 36.1 | Leishmania amazonensis | Macrophages | 10.57 ± 2.66 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, 100% sterile DMSO.
-
Procedure: a. Allow the this compound powder vial to reach room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. d. Aliquot the stock solution into single-use, light-protected vials. e. Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment of this compound in DMSO
This protocol provides a general framework. Specific parameters may need to be optimized for your laboratory conditions.
-
Objective: To determine the stability of this compound in DMSO under different storage conditions.
-
Materials: this compound stock solution in DMSO, HPLC-grade DMSO, HPLC system with a suitable column (e.g., C18) and UV detector.
-
Procedure: a. Prepare a fresh stock solution of this compound in DMSO at a known concentration (e.g., 1 mM). b. Establish a baseline (Time 0) by immediately analyzing a sample of the stock solution via HPLC. Record the peak area of this compound. c. Divide the remaining stock solution into several aliquots and store them under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, with/without light exposure). d. At predetermined time points (e.g., 1, 2, 4, 8 weeks), remove one aliquot from each storage condition. e. Analyze the samples by HPLC using the same method as for the Time 0 sample. f. Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample. g. Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
Visualizations
References
Technical Support Center: Optimizing In Vivo Delivery of Retro-2 cycl
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Retro-2 cycl in in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is the active, cyclized form of the parent molecule Retro-2. It functions as a retrograde transport inhibitor. Its primary molecular target is Sec16A, a component of the endoplasmic reticulum exit sites (ERES). By binding to Sec16A, this compound disrupts the anterograde transport of Syntaxin-5 (Syn5) from the ER to the Golgi apparatus.[1] This leads to a relocalization of Syn5 to the ER, which in turn prevents its interaction with GPP130, a protein involved in the trafficking of certain toxins and pathogens from endosomes to the Golgi.[1] Ultimately, this inhibition of the retrograde transport pathway protects cells from various toxins and pathogens that rely on this pathway to exert their effects.[1][2]
Q2: What is the difference between Retro-2, this compound, and Retro-2.1?
A2: Retro-2 is the initially identified compound that spontaneously cyclizes to form this compound, which is the biologically active molecule.[3] Often in literature, "Retro-2" is used to refer to its active cyclic form.[2][4] Retro-2.1 is a structurally optimized analog of this compound, demonstrating significantly higher potency (approximately 100 times more potent than Retro-2) against toxins like the Shiga toxin.[5] While much of the recent formulation and pharmacokinetic work has been performed with Retro-2.1 due to its enhanced potency, the principles of delivery and troubleshooting for these hydrophobic molecules are largely applicable to this compound as well.
Q3: What is the primary challenge in using this compound for in vivo studies?
A3: The most significant hurdle for the in vivo application of this compound and its analogs is their pronounced hydrophobicity and very low aqueous solubility (less than 1 mg/L for Retro-2.1).[5] This makes direct administration in aqueous vehicles like saline challenging and often necessitates the use of specialized formulation strategies to achieve therapeutic concentrations in animal models.
Q4: What are the recommended dosages for this compound in mice?
A4: Dosages for this compound and its analogs in mice can vary depending on the disease model and formulation. For instance, a dose of 10 mg/kg of this compound administered intraperitoneally has been shown to protect newborn mice from a lethal challenge with Enterovirus 71.[6] In another study, 100 mg/kg of this compound was used to reduce morbidity and mortality in mice infected with Shiga toxin-producing E. coli.[7] For the more potent analog, Retro-2.1, doses as low as 2 mg/kg have been used for pharmacokinetic studies, with higher doses up to 50 mg/kg also being tested.[5] It is crucial to perform dose-range finding studies to determine the maximum tolerated dose (MTD) and optimal effective dose for your specific experimental setup.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the in vivo delivery of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the formulation upon preparation or before injection. | - Low aqueous solubility of the compound.- Inadequate solubilizing agent or vehicle.- Temperature changes affecting solubility. | - Visually inspect the solution: Look for cloudiness, visible particles, or crystals.[10] - Use a co-solvent system: Initially dissolve this compound in a small amount of DMSO, then dilute with other vehicles like PEG300, Tween-80, or corn oil. Ensure the final DMSO concentration is as low as possible (ideally <1% v/v, not exceeding 10% v/v) for injections.[11][12]- Formulate with encapsulating agents: Use methods like thin-film hydration to create PEG-PLA micelles or thermosensitive hydrogels to improve solubility and stability.[5]- Maintain stable temperature: Some formulations, like PEG-PLA micelles, are more stable when stored at 4°C or -20°C and may precipitate at room temperature.[5] |
| Lack of expected efficacy in the animal model. | - Poor bioavailability: The formulation may not be delivering a sufficient concentration of the drug to the target tissues.- Suboptimal dosing or timing: The dose might be too low, or the administration timing may not align with the peak of the pathogenic challenge.- Rapid metabolism: Retro-2.1 is known to be quickly metabolized by cytochrome P-450 enzymes.[5]- Compound instability: The compound may degrade in the formulation or in vivo. | - Confirm formulation quality: Ensure the drug is fully solubilized before injection.- Optimize administration route and formulation: Subcutaneous injection of a thermosensitive hydrogel formulation has been shown to provide sustained release and a longer half-life compared to IP or IV injections of micelle formulations.[5]- Conduct a dose-response study: Determine the optimal therapeutic dose for your specific model.[13]- Adjust administration timing: Correlate the dosing schedule with the known pharmacokinetics of the drug and the progression of the disease model.- Consider a more potent analog: If feasible, using Retro-2.1 may achieve therapeutic effects at lower, more manageable concentrations.[5] |
| Signs of toxicity in mice after injection. | - High dose: The administered dose may exceed the maximum tolerated dose (MTD).- Toxicity of the vehicle: High concentrations of solvents like DMSO can cause irritation and systemic toxicity.- Precipitation in vivo: If the drug precipitates out of solution upon injection, it can cause local irritation, inflammation, or emboli.[14] | - Monitor for clinical signs of toxicity: Observe animals for signs such as piloerection (hair standing on end), decreased motor activity, hunched posture, weight loss (>5%), and discharge around the eyes.[15][16]- Determine the MTD: Conduct a dose escalation study in a small cohort of animals to identify the highest dose that does not cause significant toxicity.[16][17]- Minimize DMSO concentration: Keep the final concentration of DMSO in the injected volume below 10%, and ideally as low as possible.[11]- Ensure stable formulation: Use robust formulation strategies (e.g., micelles, hydrogels) to prevent in vivo precipitation.- Observe injection site: Check for signs of local irritation, inflammation, or necrosis. |
Data Presentation
Table 1: Summary of In Vivo Studies with this compound and its Analog Retro-2.1 in Mice
| Compound | Dose | Administration Route | Animal Model | Key Finding | Reference |
| This compound | 10 mg/kg | Intraperitoneal (IP) | Newborn mice, lethal EV71 challenge | 90% protection from lethal challenge | [6] |
| This compound | 100 mg/kg | Intraperitoneal (IP) | Adult mice, STEC O104:H4 infection | Reduced morbidity and mortality | [7] |
| Retro-2.1 | 2 mg/kg | Intravenous (IV) | Adult mice (Pharmacokinetic study) | Elimination half-life of 5 hours | [5][18] |
| Retro-2.1 | 2 mg/kg | Intraperitoneal (IP) | Adult mice (Pharmacokinetic study) | Elimination half-life of 6.7 hours | [5][18] |
| Retro-2.1 | 50 mg/kg | Intraperitoneal (IP) | Adult mice (Pharmacokinetic study) | Higher plasma concentration achieved | [5] |
| Retro-2.1 | 25 mg/kg | Subcutaneous (SC) | Adult mice (Pharmacokinetic study) | Sustained release, elimination half-life of 19 hours | [5][18] |
Experimental Protocols
Protocol 1: Formulation of Retro-2.1 in PEG-PLA Micelles using Thin-Film Hydration
This protocol is adapted from a study on Retro-2.1 and provides a method to enhance its solubility for in vivo use.[5]
Materials:
-
Retro-2.1 powder
-
Poly(ethylene glycol)-block-poly(D,L)lactide (PEG-PLA)
-
Saline solution (sterile, 0.9% NaCl)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Sterile filters (0.2 µm)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the desired amounts of Retro-2.1 and PEG-PLA in chloroform.
-
Film Formation: Evaporate the chloroform using a rotary evaporator. This will create a thin, translucent polymeric film on the inner surface of the flask.
-
Drying: Further dry the film under a high vacuum for at least 4 hours to remove any residual solvent.
-
Hydration: Rehydrate the dried film by adding a specific volume of sterile saline solution at room temperature. The solution should be gently agitated to facilitate the formation of micelles.
-
Sterilization: Sterile-filter the resulting micelle solution through a 0.2 µm filter into sterile vials.
-
Storage: Store the formulation at -20°C. Thaw at 4°C before use. Note: The formulation may lose a significant portion of its payload if stored at room temperature for 24 hours.[5]
Protocol 2: Intraperitoneal (IP) Injection in Mice
This is a general procedure for IP injection in mice, which should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Mouse restraint device or manual restraint by a trained handler
-
Sterile syringe (e.g., 1 mL)
-
Sterile needle (e.g., 25-27 gauge)
-
70% ethanol (B145695) or other appropriate antiseptic
-
This compound formulation
Procedure:
-
Preparation: Draw the desired volume of the this compound formulation into the sterile syringe. Ensure there are no air bubbles.
-
Restraint: Securely restrain the mouse. One common method is to place the mouse in dorsal recumbency (on its back) with the head tilted slightly downward. This allows the abdominal organs to shift cranially, reducing the risk of puncture.
-
Site Identification: Locate the injection site in the lower right quadrant of the abdomen. This avoids the cecum, which is typically on the left side, and the urinary bladder in the midline.
-
Disinfection: Swab the injection site with 70% ethanol.
-
Injection: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.
-
Aspiration: Gently pull back the plunger to ensure no fluid (e.g., urine or intestinal contents) or blood is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Administration: If aspiration is clear, depress the plunger to administer the solution.
-
Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the animal for any immediate adverse reactions.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action on retrograde transport.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study.
Troubleshooting Logic for Lack of Efficacy
Caption: Decision tree for troubleshooting poor efficacy.
References
- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 5. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Maximum tolerated dose and toxicity evaluation of orally administered docetaxel granule in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ejournal.bumipublikasinusantara.id [ejournal.bumipublikasinusantara.id]
- 11. iacuc.wsu.edu [iacuc.wsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 14. Imaging of in vitro parenteral drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Regulatory Forum Opinion Piece*: Retrospective Evaluation of Doses in the 26-week Tg.rasH2 Mice Carcinogenicity Studies: Recommendation to Eliminate High Doses at Maximum Tolerated Dose (MTD) in Future Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with Retro-2 cycl
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Retro-2 cycl.
Troubleshooting Inconsistent Results
Experiencing inconsistent results in your experiments with this compound can be frustrating. This guide addresses common issues and provides systematic approaches to identify and resolve them.
Problem 1: Lower than Expected or No Activity of this compound
If this compound is not exhibiting its expected inhibitory effect on retrograde trafficking, consider the following potential causes and solutions.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Incorrect Compound | The original compound "Retro-2" was a mixture of the active cyclic form (this compound) and an inactive acyclic isomer. Ensure you are using the cyclized, active form.[1] |
| Compound Degradation | Improper storage can lead to degradation. Store stock solutions at -20°C for up to one year or -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles. |
| Poor Solubility | This compound is highly hydrophobic and has low aqueous solubility.[1][3][4][5][6][7] This can lead to precipitation in your experimental media. Ensure the compound is fully dissolved in a suitable solvent like 100% DMSO before diluting it into your aqueous experimental medium. Visually inspect for any precipitation after dilution. |
| Suboptimal Concentration | The effective concentration of this compound can vary significantly depending on the cell line and the pathogen or toxin being studied. Perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. |
| Cellular Health | The health and confluency of your cell culture can impact the outcome. Ensure your cells are healthy, in the logarithmic growth phase, and at a consistent confluency for all experiments. |
| Metabolism of the Compound | In long-term experiments, the active compound may be metabolized by cells. For example, the more potent analog Retro-2.1 is known to be rapidly metabolized by cytochrome P450 enzymes into a less active form.[3][4][5][7] Consider the duration of your experiment and the metabolic capacity of your cell line. |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low or no activity of this compound.
Problem 2: High Variability Between Experiments
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Lot-to-Lot Variability | There can be variations in the purity and activity of this compound between different manufacturing lots.[8][9][10][11] If you suspect this, test new lots against a previously validated lot using a standardized assay. |
| Inconsistent Protocol Execution | Minor deviations in experimental protocols can lead to significant variability. Ensure all experimental steps, including incubation times, reagent concentrations, and cell densities, are performed consistently. |
| Solvent Effects | The solvent used to dissolve this compound (e.g., DMSO) can have effects on cells at higher concentrations. Use the lowest possible concentration of the solvent and include a vehicle control in all experiments. |
| Inconsistent Cell Passaging | The passage number of your cells can affect their phenotype and response to treatment. Use cells within a consistent and low passage number range for your experiments. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a retrograde transport inhibitor. It directly targets Sec16A, a component of the endoplasmic reticulum exit sites (ERES). This interaction disrupts the anterograde transport of the SNARE protein Syntaxin-5 from the ER to the Golgi, leading to its accumulation in the ER. The mislocalization of Syntaxin-5 prevents its interaction with GPP130, a protein involved in the trafficking of certain toxins and viruses from endosomes to the Golgi, thereby inhibiting their retrograde transport.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in inhibiting retrograde transport.
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is highly hydrophobic and should be dissolved in 100% DMSO to prepare a stock solution.[1] Stock solutions can be stored at -20°C for up to one year or at -80°C for up to two years.[2] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the typical effective concentrations of this compound?
A3: The effective concentration varies depending on the application. Below is a summary of reported effective concentrations (EC₅₀) and half-maximal inhibitory concentrations (IC₅₀) for various pathogens and toxins.
Reported EC₅₀ and IC₅₀ Values for this compound and Analogs
| Compound | Pathogen/Toxin | Cell Line | EC₅₀ / IC₅₀ | Reference |
| This compound | Enterovirus 71 (EV71) | 293S | 12.56 µM (EC₅₀) | [3][12] |
| This compound | JCPyV pseudovirus | - | 54 µM (IC₅₀) | [2] |
| This compound | HPV16 pseudovirus | - | 160 µM (IC₅₀) | [2] |
| This compound | Leishmania amazonensis | Macrophages | 40.15 µM (EC₅₀) | [13] |
| Retro-2.1 | Enterovirus 71 (EV71) | - | 0.05 µM (EC₅₀) | [12] |
| DHQZ 36 | Leishmania amazonensis | Macrophages | 13.63 µM (EC₅₀) | [13] |
| DHQZ 36.1 | Leishmania amazonensis | Macrophages | 10.57 µM (EC₅₀) | [13] |
Q4: Is this compound cytotoxic?
A4: this compound generally exhibits low cytotoxicity. For instance, in studies with 293S cells, it showed low toxicity at concentrations exceeding 500 µM.[2][3] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or CV assay) in your specific cell line to determine the non-toxic concentration range for your experiments.
Experimental Protocols
General Protocol for Assessing this compound Activity in HeLa Cells
This protocol provides a general framework for testing the efficacy of this compound in protecting HeLa cells from a retrograde trafficking-dependent toxin like Shiga toxin.
Materials:
-
HeLa cells (e.g., ATCC CCL-2)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
DMSO (for stock solution)
-
Toxin (e.g., Shiga-like toxin 1)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Reagents for viability/cytotoxicity assay (e.g., MTT, CellTiter-Glo)
Workflow
Caption: A typical experimental workflow for evaluating this compound efficacy.
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control. Incubate for 1-2 hours.
-
Toxin Challenge: Add the toxin to the wells at a pre-determined concentration that causes significant cell death.
-
Incubation: Incubate the plate for a period sufficient to observe the toxic effects (e.g., 24-48 hours).
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control. Plot the data and determine the EC₅₀ value.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Lot-to-Lot Variation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Lot-to-Lot Variation. | Semantic Scholar [semanticscholar.org]
- 11. research.chop.edu [research.chop.edu]
- 12. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the potency of Retro-2 cycl through chemical modification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chemical modification of Retro-2 cycl to enhance its therapeutic potency.
Frequently Asked Questions (FAQs)
Q1: What is the difference between Retro-2 and this compound, and which should be used as a starting point for modification?
A: The compound originally identified as "Retro-2" was found to be a mixture of an acyclic isomer and its cyclized form, this compound.[1] Subsequent research confirmed that This compound is the biologically active form that inhibits retrograde transport.[1][2] Therefore, all chemical modification and structure-activity relationship (SAR) studies should use the dihydroquinazolinone (DHQZ) core of this compound as the foundational scaffold.[3]
Q2: What is the established mechanism of action for this compound and its derivatives?
A: this compound inhibits the retrograde trafficking pathway, which is exploited by various toxins and viruses to travel from endosomes to the Golgi apparatus and endoplasmic reticulum (ER).[3][4][5] Its mechanism involves:
-
Targeting Sec16A: It directly binds to Sec16A, a key component of ER exit sites.[6][7]
-
Disrupting Syntaxin-5 (STX5) Transport: This binding affects the anterograde transport of the SNARE protein Syntaxin-5, causing it to mislocalize from the Golgi to the ER.[5][6]
-
Inhibiting Toxin Transport: The disruption of STX5 localization and function ultimately blocks the transport of toxins like Shiga toxin and ricin from early endosomes, trapping them and preventing them from reaching the ER to cause cell damage.[5][6]
-
TRC Pathway Interference: More recent evidence suggests Retro-2 and its potent analogs also disrupt the transmembrane domain recognition complex (TRC) pathway, which is responsible for inserting tail-anchored proteins (including SNAREs) into the ER. The compounds appear to block the delivery of these proteins to the ER-targeting factor ASNA1.[5][8]
Q3: Which chemical modifications have successfully increased the potency of this compound?
A: Structure-activity relationship (SAR) studies have identified several key modifications to the dihydroquinazolinone (DHQZ) core that significantly enhance potency. The most successful derivative, Retro-2.1, is approximately 90-fold more potent than the parent compound against Shiga toxin.[9] Another derivative, Retro-2.2, is reported to be twice as effective as Retro-2.1.[10][11] Key modifications include substitutions at the R1, R2, and R3 positions of the core structure. Only one enantiomer, the (S)-enantiomer, of these modified compounds is bioactive.[4][7]
Potency of this compound Derivatives
The following table summarizes the reported 50% effective concentration (EC₅₀) values for this compound and its more potent derivatives against various pathogens.
| Compound | Target | EC₅₀ Value | Cell Line / Assay | Reference(s) |
| This compound | Shiga Toxin | 27 µM | HeLa Cells | [1][9] |
| Enterovirus 71 (EV71) | 12.56 µM | Cytopathic Effect Assay | [7][9] | |
| Leishmania amazonensis | 40.15 µM | Macrophages | [12] | |
| Retro-2.1 | Shiga Toxin | 0.3 µM (300 nM) | HeLa Cells | [1][9] |
| Shiga Toxin | 54 nM ((S)-enantiomer) | Protein Synthesis Assay | [7][13] | |
| Ricin | 23 nM ((S)-enantiomer) | Protein Synthesis Assay | [7] | |
| Enterovirus 71 (EV71) | 0.05 µM (50 nM) | Cytopathic Effect Assay | [7][9] | |
| Herpes Simplex Virus 2 | 5.58 - 6.35 µM | Cytopathic Effect / Plaque Assay | [14] | |
| DHQZ 36.1 | Leishmania amazonensis | 10.57 µM | Macrophages | [12] |
| Retro-2.2 | hRSV | ~3 µM | Hep-2 Cells | [10] |
Note: EC₅₀ values can vary between different cell lines and assay conditions.
Troubleshooting Guide
Q4: I have synthesized a new derivative, but it shows low or no activity in my intoxication assay. What are the common causes?
A: Several factors could contribute to poor performance:
-
Incorrect Enantiomer: SAR studies have shown that only the (S)-enantiomer of dihydroquinazolinone derivatives is bioactive.[4][7] If your synthesis produces a racemic mixture, the apparent EC₅₀ will be at least two-fold higher than that of the pure active enantiomer. Consider chiral separation to isolate and test the individual enantiomers.
-
Poor Solubility: Retro-2 derivatives are known to be highly hydrophobic, which can limit their effective concentration in aqueous cell culture media.[1] This can lead to compound precipitation and artificially low activity. See Q5 for solubility troubleshooting.
-
Compound Degradation: Ensure the compound is stable under your experimental conditions (e.g., in DMSO stock, in culture media). Perform stability tests using techniques like HPLC-MS.
-
Ineffective Modification: The modification may have disrupted a critical interaction with the target protein (Sec16A). Review published SAR studies to guide your design and avoid modifications at positions known to reduce activity.[2][3]
Q5: My compound has poor aqueous solubility. How can I improve its delivery in cell-based assays?
A: Addressing the pronounced hydrophobicity of Retro-2 derivatives is critical for accurate in vitro and in vivo testing.[1]
-
Formulation Strategies: For in vivo studies and potentially for challenging in vitro assays, specialized formulations are necessary. Successful approaches include using poly(ethylene glycol)-block-poly(D,L)lactide micelle nanoparticles or thermosensitive hydrogels to improve bioavailability and create sustained release.[13][15]
-
Solubilizing Agents: In cell culture, ensure the final concentration of the solvent (typically DMSO) is low (e.g., <0.5%) and non-toxic to your cells. You may explore the use of non-toxic solubilizing agents like cyclodextrins, but these must be validated to ensure they do not interfere with the assay.
-
Sonication: Briefly sonicating your stock solution before dilution into media can help dissolve small aggregates.
-
Pre-warming Media: Pre-warming the culture media to 37°C before adding the compound can sometimes help maintain solubility.
Experimental Protocols
General Protocol: Shiga Toxin Intoxication Assay for EC₅₀ Determination
This protocol outlines the key steps to measure the ability of a test compound to protect cells from protein synthesis inhibition induced by Shiga toxin.[2][13]
Methodology:
-
Cell Seeding: Plate a human cell line sensitive to Shiga toxin (e.g., HeLa cells) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Retro-2.1 as a positive control, new derivatives) in cell culture medium.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a short period (e.g., 30 minutes) to allow for cell uptake.
-
Toxin Challenge: Add a pre-determined concentration of Shiga toxin (a concentration that causes ~90% inhibition of protein synthesis on its own) to the wells. Include "cells only" and "toxin only" controls.
-
Incubation: Incubate the plates for a period sufficient to allow the toxin to act (e.g., 4-6 hours).
-
Measure Protein Synthesis: Quantify the rate of new protein synthesis. A common method is to measure the incorporation of a radiolabeled amino acid like ³H-leucine into newly synthesized proteins. Alternatively, non-radioactive methods like puromycin-based assays (e.g., SUnSET) can be used.
-
Data Analysis: Plot the protein synthesis levels against the logarithm of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value, which is the concentration of the compound that restores protein synthesis to 50% of the level in untreated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. N -Methyldihydroquinazolinone Derivatives of Retro-2 with Enhanced Efficacy against Shiga Toxin: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections | PLOS Neglected Tropical Diseases [journals.plos.org]
- 4. N-methyldihydroquinazolinone derivatives of Retro-2 with enhanced efficacy against Shiga toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 6. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. A New Derivative of Retro-2 Displays Antiviral Activity against Respiratory Syncytial Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antiviral Effect of Retro-2.1 against Herpes Simplex Virus Type 2 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of Retro-2 cycl to its precursor Retro-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of the intracellular trafficking inhibitor Retro-2 and its cyclized derivative, Retro-2 cycl. While both compounds are known to inhibit the retrograde transport of various toxins and viruses, evidence suggests that the cyclized form and its subsequent analogs offer significantly enhanced potency.
Executive Summary
Retro-2 is a small molecule identified for its ability to protect cells from toxins like ricin and Shiga toxin by inhibiting their transport from endosomes to the Golgi apparatus. However, it has been observed that Retro-2 can spontaneously cyclize in solution to form this compound (a dihydroquinazolinone derivative). This cyclized form is considered the more stable and biologically active compound. Further structural optimization of this compound has led to the development of even more potent analogs, such as Retro-2.1. This guide will present available data comparing the efficacy of these related compounds and provide insight into their mechanisms of action and the experimental protocols used for their evaluation.
Data Presentation: Efficacy Comparison
The following tables summarize the available quantitative data comparing the efficacy of Retro-2, this compound, and its optimized derivatives against various pathogens. It is important to note that some studies using "Retro-2" may have been working with a mixture containing the spontaneously cyclized, more active this compound[1].
| Compound | Pathogen | Cell Line | EC50 / Inhibition | Source |
| Retro-2 | Polyomavirus (JCPyV) | SVG-A | Similar efficacy to this compound at 100 µM | [2] |
| This compound | Polyomavirus (JCPyV) | SVG-A | Similar efficacy to Retro-2 at 100 µM | [2] |
| This compound | Shiga toxin | HeLa | 27 µM | [1] |
| Retro-2.1 | Shiga toxin | HeLa | 0.3 µM (90-fold more potent than this compound) | [1] |
| This compound | Enterovirus 71 (EV71) | - | 12.56 µM | |
| Retro-2.1 | Enterovirus 71 (EV71) | - | 0.05 µM | |
| This compound | Leishmania amazonensis | Macrophages | 40.15 µM | [1] |
| DHQZ 36 (this compound analog) | Leishmania amazonensis | Macrophages | 13.63 µM | [1] |
| DHQZ 36.1 (this compound analog) | Leishmania amazonensis | Macrophages | 10.57 µM | [1] |
Table 1: Antiviral and Anti-toxin Efficacy. This table highlights the half-maximal effective concentration (EC50) of Retro-2, this compound, and its more potent derivatives against various toxins and viruses. Lower EC50 values indicate higher potency.
Mechanism of Action
Both Retro-2 and this compound, along with its derivatives, function by inhibiting the retrograde trafficking pathway. This pathway is exploited by various pathogens to travel from endosomes to the trans-Golgi network (TGN) and then to the endoplasmic reticulum (ER), where they can enter the cytosol and exert their toxic effects.
The primary molecular targets identified for these compounds are:
-
Sec16A: A key component of the ER exit sites (ERES), which is involved in the anterograde transport of proteins from the ER to the Golgi. Inhibition of Sec16A by Retro-2 disrupts the proper localization of Syntaxin-5.
-
ASNA1 (TRC40): An ATPase involved in the insertion of tail-anchored proteins into the ER membrane. By inhibiting ASNA1, Retro-2 disrupts the proper targeting of proteins like the SNARE Syntaxin-5, which is crucial for vesicle fusion events in the retrograde pathway.
The inhibition of these targets leads to the mislocalization of essential trafficking proteins, such as Syntaxin-5, ultimately blocking the transport of toxins and viruses to the ER and protecting the cell.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of Retro-2 and this compound.
Caption: General experimental workflow for efficacy testing.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for assessing the efficacy of Retro-2 and its analogs.
Cell Viability Assay for Toxin Protection (e.g., Ricin or Shiga Toxin)
-
Cell Lines: HeLa or other susceptible cell lines.
-
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
Retro-2 / this compound and its analogs
-
Ricin or Shiga toxin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other cell viability reagent (e.g., CellTiter-Glo)
-
DMSO (for solubilizing compounds and formazan (B1609692) crystals)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (Retro-2, this compound, etc.) in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Incubate for a pre-treatment period (e.g., 1-2 hours).
-
Add a predetermined lethal concentration of ricin or Shiga toxin to the wells containing the compounds. Include control wells with toxin only and cells only (no toxin, no compound).
-
Incubate for a period sufficient to induce cell death in the toxin-only control (e.g., 24-72 hours).
-
Assess cell viability using an MTT assay. Add MTT solution to each well and incubate until formazan crystals form.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the untreated control and plot against compound concentration to determine the EC50 value.
-
Antiviral Plaque Reduction Assay
-
Cell Lines: Vero, A31, or other cell lines permissive to the virus of interest.
-
Virus: Polyomavirus, Enterovirus, etc.
-
Materials:
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Test compounds
-
Virus stock of known titer
-
Overlay medium (e.g., containing low-melting-point agarose (B213101) or methylcellulose)
-
Crystal violet solution for staining
-
-
Procedure:
-
Seed cells in multi-well plates to form a confluent monolayer.
-
Pre-treat the cell monolayers with various concentrations of the test compounds for 1-2 hours.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well).
-
After the virus adsorption period, remove the inoculum and wash the cells.
-
Add an overlay medium containing the respective concentrations of the test compounds.
-
Incubate the plates until plaques are visible in the virus-only control wells.
-
Fix the cells and stain with crystal violet to visualize and count the plaques.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50.
-
Quantitative PCR (qPCR) for Viral Genome Replication
-
Cell Lines and Virus: As per the plaque reduction assay.
-
Materials:
-
24-well or 48-well cell culture plates
-
Test compounds
-
Virus stock
-
DNA/RNA extraction kit
-
qPCR master mix and specific primers/probes for the viral genome
-
-
Procedure:
-
Seed cells and pre-treat with compounds as described above.
-
Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
After infection, replace the medium with fresh medium containing the test compounds.
-
At a specific time point post-infection (e.g., 24 or 48 hours), harvest the cells.
-
Extract total DNA or RNA from the cells.
-
Perform qPCR using primers and probes specific to the viral genome to quantify the number of viral copies.
-
Normalize the viral genome copy number to a housekeeping gene to account for differences in cell number.
-
Calculate the percentage of inhibition of viral replication compared to the untreated virus control to determine the EC50.
-
Conclusion
The available evidence strongly indicates that this compound is a more potent inhibitor of retrograde trafficking than its precursor, Retro-2. This is likely due to the increased stability and potentially more favorable conformation of the cyclized structure. The spontaneous cyclization of Retro-2 in solution is a critical consideration for interpreting historical data and for the design of future experiments. The development of optimized analogs of this compound, such as Retro-2.1, has demonstrated that further significant gains in potency are achievable, making this class of compounds promising candidates for broad-spectrum antiviral and anti-toxin therapeutics. Researchers investigating the inhibition of retrograde trafficking should consider using the more stable and potent cyclized derivatives in their studies.
References
Validation of Retro-2 cycl's antiviral activity against new pathogens
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of novel and re-emerging viral pathogens presents a continuous challenge to global health. In the quest for broad-spectrum antiviral agents, the small molecule Retro-2.1 has garnered significant interest. Initially identified as an inhibitor of retrograde cellular transport, its antiviral properties have been demonstrated against a range of viruses. This guide provides a comprehensive comparison of Retro-2.1's antiviral activity against several key pathogens, alongside established or experimental alternative drugs. The data presented is compiled from various in vitro studies, with detailed experimental protocols and a visualization of its mechanism of action to aid researchers in their evaluation.
Comparative Antiviral Activity
The antiviral efficacy of Retro-2.1 and comparator drugs is summarized below. The 50% effective concentration (EC50) represents the drug concentration required to inhibit viral activity by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
Table 1: Antiviral Activity against Herpes Simplex Virus Type 2 (HSV-2)
| Compound | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Retro-2.1 | Vero | Cytopathic Effect Inhibition | 5.58[1] | 116.5[1] | 20.88 |
| Retro-2.1 | Vero | Plaque Reduction | 6.35[1] | 116.5[1] | 18.35 |
| Acyclovir | - | - | Data not available in search results | Data not available in search results | Data not available in search results |
| Valacyclovir | - | - | Data not available in search results | Data not available in search results | Data not available in search results |
| Famciclovir | - | - | Data not available in search results | Data not available in search results | Data not available in search results |
Table 2: Antiviral Activity against Enterovirus 71 (EV71)
| Compound | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Retro-2.1 | - | Cytopathic Effect Inhibition | 0.05[2] | 267.80[2] | 5356 |
| Retro-2cycl | - | Cytopathic Effect Inhibition | 12.56[2] | >500[2] | >39.8 |
| Ribavirin | RD | - | 266[3] | Data not available in search results | Data not available in search results |
| Pleconaril | - | - | >262[4] | Data not available in search results | Data not available in search results |
| Aniviral Compound 14 | - | CPE Assay | 0.004[5] | Data not available in search results | Data not available in search results |
Table 3: Antiviral Activity against Ebola Virus (EBOV)
| Compound | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Retro-2 | HeLa | - | 12.2[6] | Data not available in search results | Data not available in search results |
| Retro-2.1 | - | - | More potent than Retro-2[7] | Data not available in search results | Data not available in search results |
| Remdesivir | - | - | Data not available in search results | Data not available in search results | Data not available in search results |
| ZMapp | - | - | Data not available in search results | Data not available in search results | Data not available in search results |
| Ansuvimab | - | - | Data not available in search results | Data not available in search results | Data not available in search results |
Table 4: Antiviral Activity against Respiratory Syncytial Virus (hRSV)
| Compound | Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Retro-2.2 | HEp-2 | mCherry fluorescence | ~2[8] | ~15[8] | ~7.5 |
| Ribavirin | HEp-2 | - | Least active compound[9] | Significant cytotoxicity[9] | Data not available in search results |
| Ziresovir | - | - | Data not available in search results | Data not available in search results | Data not available in search results |
Experimental Protocols
Detailed methodologies for the key assays cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and virus strains.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to inhibit the morphological changes in host cells caused by viral infection.
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line to form a confluent monolayer within 24 hours.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., Retro-2.1) in cell culture medium.
-
Treatment and Infection:
-
Remove the growth medium from the confluent cell monolayer.
-
Add the diluted compound to the wells in triplicate. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
Add the virus at a predetermined multiplicity of infection (MOI) to all wells except the "cells only" control.
-
-
Incubation: Incubate the plates for a period sufficient for the virus to cause significant CPE in the virus control wells (typically 3-10 days).
-
Data Analysis:
-
Visually score the CPE in each well.
-
Alternatively, use a cell viability assay (e.g., MTT or neutral red uptake) to quantify the number of viable cells.
-
Calculate the EC50 value from the dose-response curve, which is the concentration of the compound that inhibits CPE by 50%.
-
Plaque Reduction Assay
This assay quantifies the reduction in the number of viral plaques (localized areas of cell death) in the presence of an antiviral agent.
-
Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line to form a confluent monolayer.
-
Compound and Virus Preparation:
-
Prepare serial dilutions of the test compound.
-
Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units, PFU, per well).
-
-
Infection:
-
Remove the growth medium from the cell monolayers.
-
Infect the cells with the diluted virus in the presence of varying concentrations of the test compound for 1-2 hours.
-
-
Overlay:
-
Remove the virus inoculum.
-
Overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread.
-
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Staining and Counting:
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with a dye such as crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the EC50 value from the dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for a period equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration compared to the untreated cell control.
-
Determine the CC50 value from the dose-response curve.
-
Mechanism of Action: Inhibition of Retrograde Transport
Retro-2.1 exerts its broad-spectrum antiviral activity by inhibiting the retrograde transport pathway, a crucial cellular process that many viruses hijack for their replication and trafficking. The proposed mechanism involves the targeting of key proteins involved in vesicle transport from the endosomes to the Golgi apparatus.
References
- 1. researchgate.net [researchgate.net]
- 2. pblassaysci.com [pblassaysci.com]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CPE Inhibition Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Retro-2 and its dihydroquinazolinone derivatives inhibit filovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Differential antiviral activities of respiratory syncytial virus (RSV) inhibitors in human airway epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Retro-2 cycl and Other Retrograde Transport Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Retro-2 cycl and other prominent retrograde transport inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes the underlying molecular pathways to aid in the selection of the most appropriate inhibitor for your research needs.
Introduction to Retrograde Transport and Its Inhibition
Retrograde transport is a crucial cellular process responsible for the movement of molecules and organelles from the cell periphery towards the cell center, typically from endosomes to the Golgi apparatus and further to the endoplasmic reticulum (ER). This pathway is exploited by various pathogens, including toxins like ricin and Shiga toxin, as well as numerous viruses, to gain entry into the cell and cause disease. Consequently, inhibitors of retrograde transport have emerged as promising therapeutic candidates and valuable research tools. This guide focuses on a comparative analysis of this compound, a well-characterized inhibitor, and other key players in the field, including Brefeldin A and Golgicide A.
Quantitative Comparison of Inhibitor Efficacy
The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values for this compound and its analogs, as well as other retrograde transport inhibitors, against various toxins and pathogens. These values provide a quantitative measure of their potency.
Table 1: Efficacy of this compound and its Analogs against Toxins and Pathogens
| Compound | Target | Assay | EC50/IC50 | Cell Line | Reference |
| This compound | Shiga toxin | Protein synthesis inhibition | 27 µM (EC50) | Not specified | [1] |
| This compound | JC polyomavirus (JCPyV) | Infection inhibition | 28.4 µM (EC50) | Not specified | [2] |
| This compound | BK polyomavirus (BKPyV) | Infection inhibition | 61.2 µM (EC50) | Not specified | [2] |
| This compound | Simian virus 40 (SV40) | Infection inhibition | 58.6 µM (EC50) | Not specified | [2] |
| This compound | Enterovirus 71 (EV71) | Cytopathic effect inhibition | 12.56 µM (EC50) | 293S | [3] |
| Retro-2.1 | Shiga toxin | Protein synthesis inhibition | 0.3 µM (EC50) | HeLa | [1] |
| Retro-2.1 | Enterovirus 71 (EV71) | Cytopathic effect inhibition | 0.05 µM (EC50) | Not specified | [1] |
| Retro-2.1 | Herpes Simplex Virus Type 2 (HSV-2) | Cytopathic effect inhibition | 5.58 µM (IC50) | Not specified | [4] |
| Retro-2.1 | Herpes Simplex Virus Type 2 (HSV-2) | Plaque reduction assay | 6.35 µM (IC50) | Not specified | [4] |
| DHQZ 36 | Leishmania amazonensis | Macrophage infection | 13.63 +/- 2.66 µM (EC50) | RAW264.7 | [5] |
| DHQZ 36.1 | Leishmania amazonensis | Macrophage infection | 10.57 +/- 2.58 µM (EC50) | RAW264.7 | [5] |
Table 2: Efficacy of Other Retrograde Transport Inhibitors
| Compound | Target | Assay | IC50 | Cell Line | Reference |
| Brefeldin A | Protein transport | ATPase inhibition | 0.2 µM | HCT 116 | [6] |
| Golgicide A | Shiga toxin | Protein synthesis inhibition | 3.3 µM | Vero | [7] |
Mechanisms of Action
The inhibitors discussed in this guide target different components of the retrograde transport machinery, leading to distinct cellular effects.
This compound and its analogs target Sec16A , a key component of the ER exit sites (ERES). By binding to Sec16A, Retro-2 disrupts the anterograde transport of Syntaxin-5, a SNARE protein essential for vesicle fusion, from the ER to the Golgi. This leads to the accumulation of Syntaxin-5 in the ER and prevents the formation of vesicles destined for retrograde transport, effectively trapping toxins and viruses in early endosomes.[4][8]
Brefeldin A (BFA) inhibits the guanine (B1146940) nucleotide exchange factor GBF1 . GBF1 is responsible for activating the small GTPase Arf1, which is crucial for the recruitment of the COPI coat complex to Golgi membranes. By inhibiting GBF1, BFA prevents the formation of COPI-coated vesicles, leading to a blockage of both anterograde and retrograde transport between the ER and the Golgi. This ultimately results in the collapse of the Golgi apparatus into the ER.[9][10]
Golgicide A (GCA) is a more specific inhibitor of GBF1 compared to BFA. Similar to BFA, GCA prevents the activation of Arf1 and the subsequent recruitment of COPI, thereby inhibiting retrograde transport. However, its effects are generally more specific to the cis-Golgi, where GBF1 is primarily localized.[7][11]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathways affected by these inhibitors.
Caption: Mechanism of action of this compound.
Caption: Mechanism of action of Brefeldin A and Golgicide A.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
RUSH (Retention Using Selective Hooks) Assay for Syntaxin-5 Trafficking
This protocol is adapted from methodologies used to study the effect of Retro-2 on Syntaxin-5 anterograde transport.[8][12]
Objective: To visualize and quantify the transport of Syntaxin-5 from the ER to the Golgi apparatus.
Materials:
-
HeLa cells
-
Plasmids: Syn5-SBP-EGFP (Syntaxin-5 fused to Streptavidin Binding Peptide and EGFP) and Str-KDEL (Streptavidin with an ER-retention signal)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM medium supplemented with 10% FBS
-
Biotin (B1667282) solution (40 µM)
-
This compound or other inhibitor of interest
-
Paraformaldehyde (PFA) for fixation
-
Primary antibody against a Golgi marker (e.g., anti-Giantin)
-
Fluorescently labeled secondary antibody
-
Confocal microscope
Procedure:
-
Cell Seeding and Transfection:
-
Seed HeLa cells on glass coverslips in a 6-well plate.
-
Co-transfect the cells with Syn5-SBP-EGFP and Str-KDEL plasmids using a suitable transfection reagent. This creates the "hook" system where Syn5 is retained in the ER.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Inhibitor Treatment (optional):
-
Pre-incubate the cells with the desired concentration of this compound or other inhibitor for 1 hour at 37°C.
-
-
Release of Syntaxin-5:
-
To initiate the synchronous transport of Syntaxin-5 from the ER, add 40 µM biotin to the culture medium. Biotin competes with the SBP for binding to streptavidin, releasing the Syn5-SBP-EGFP fusion protein.
-
-
Time-Course and Fixation:
-
Incubate the cells for various time points (e.g., 0, 10, 20, 30 minutes) after biotin addition.
-
At each time point, fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
-
Immunofluorescence Staining:
-
Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 30 minutes.
-
Incubate with the primary antibody against the Golgi marker overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature.
-
-
Imaging and Quantification:
-
Mount the coverslips on microscope slides.
-
Acquire images using a confocal microscope, capturing both the EGFP signal (Syntaxin-5) and the Golgi marker signal.
-
Quantify the co-localization of Syntaxin-5 with the Golgi marker at each time point using image analysis software (e.g., ImageJ). The percentage of Golgi-localized Syntaxin-5 can be calculated to determine the rate of anterograde transport.
-
Fluorescence Microscopy Assay for Shiga Toxin Retrograde Transport
This protocol is based on methods used to assess the inhibition of Shiga toxin transport to the Golgi.[13][14]
Objective: To visualize and quantify the accumulation of Shiga toxin B-subunit (STxB) in the Golgi apparatus.
Materials:
-
HeLa or Vero cells
-
Fluorescently labeled Shiga toxin B-subunit (e.g., STxB-Cy3)
-
This compound or other inhibitor of interest
-
Complete cell culture medium
-
Paraformaldehyde (PFA) for fixation
-
Primary antibody against a Golgi marker (e.g., anti-GM130)
-
Fluorescently labeled secondary antibody
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed cells on glass coverslips in a 24-well plate and grow to 70-80% confluency.
-
-
Inhibitor Pre-treatment:
-
Pre-incubate the cells with the desired concentration of the inhibitor for 30 minutes at 37°C.
-
-
Toxin Incubation:
-
Add fluorescently labeled STxB to the cells at a final concentration of 1-5 µg/mL.
-
Incubate for 30-60 minutes at 37°C to allow for internalization and retrograde transport.
-
-
Fixation and Staining:
-
Wash the cells with PBS to remove unbound toxin.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize and block as described in the RUSH assay protocol.
-
Incubate with the primary antibody against the Golgi marker, followed by the appropriate fluorescently labeled secondary antibody.
-
-
Imaging and Analysis:
-
Acquire images using a confocal microscope.
-
Quantify the amount of STxB fluorescence that co-localizes with the Golgi marker. A reduction in co-localization in inhibitor-treated cells compared to control cells indicates inhibition of retrograde transport.
-
Experimental Workflow for a CRISPRi Screen to Identify Genes Involved in Retrograde Transport
This workflow provides a general outline for conducting a CRISPR interference (CRISPRi) screen to identify host factors required for the cytotoxicity of a retrograde-transported toxin, a process that can be modulated by inhibitors like Retro-2.
Objective: To identify genes whose knockdown confers resistance to a toxin that utilizes the retrograde transport pathway.
Workflow:
-
Library Design and Preparation:
-
Design a pooled single-guide RNA (sgRNA) library targeting genes of interest (e.g., the entire human genome or a curated list of trafficking-related genes).
-
Synthesize and clone the sgRNA library into a lentiviral vector.
-
-
Cell Line Engineering:
-
Generate a stable cell line expressing a catalytically dead Cas9 (dCas9) fused to a transcriptional repressor domain (e.g., KRAB).
-
-
Lentiviral Production and Transduction:
-
Produce high-titer lentivirus carrying the sgRNA library.
-
Transduce the dCas9-KRAB expressing cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive only one sgRNA.
-
-
Selection and Expansion:
-
Select for successfully transduced cells using an appropriate antibiotic resistance marker.
-
Expand the population of cells carrying the sgRNA library.
-
-
Toxin or Inhibitor Treatment (Screening):
-
Split the cell population into two groups: a control group and a treatment group.
-
Treat the treatment group with a lethal concentration of a retrograde-transported toxin (e.g., ricin or Shiga toxin). Alternatively, cells could be screened for resistance to a phenotype induced by an inhibitor like Retro-2.
-
-
Genomic DNA Extraction and Sequencing:
-
After a period of selection where non-resistant cells are killed, harvest the surviving cells from both the control and treated populations.
-
Extract genomic DNA from both populations.
-
Amplify the integrated sgRNA sequences using PCR.
-
Perform next-generation sequencing to determine the abundance of each sgRNA in both populations.
-
-
Data Analysis:
-
Compare the sgRNA abundance between the treated and control populations.
-
sgRNAs that are enriched in the toxin-treated population correspond to genes whose knockdown confers resistance. These genes are potential regulators of the retrograde transport pathway.
-
Caption: Experimental workflow for a CRISPRi screen.
Conclusion
This guide provides a comparative overview of this compound and other retrograde transport inhibitors, highlighting their efficacy, mechanisms of action, and the experimental approaches used to characterize them. The choice of inhibitor will depend on the specific research question, the biological system under investigation, and the desired level of specificity. This compound and its more potent analogs offer a targeted approach by inhibiting Sec16A, while Brefeldin A and Golgicide A provide broader inhibition of ER-Golgi trafficking through their effects on GBF1. The provided protocols and diagrams serve as a valuable resource for researchers aiming to investigate the intricacies of retrograde transport and its role in health and disease.
References
- 1. Dynamics of GBF1, a Brefeldin A-Sensitive Arf1 Exchange Factor at the Golgi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A quantitative single-cell assay for retrograde membrane traffic enables rapid detection of defects in cellular organization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Live cell assays to identify regulators of ER to Golgi trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-rad.com [bio-rad.com]
- 8. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel effects of Brefeldin A (BFA) in signaling through the insulin receptor (IR) pathway and regulating FoxO1-mediated transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Retention Using Selective Hooks (RUSH) Cargo Sorting Assay for Protein Vesicle Tracking in HeLa Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Shiga toxin facilitates its retrograde transport by modifying microtubule dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the On-Target Effects of Retro-2 cycl: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic approaches used to validate the on-target effects of Retro-2 cycl, a small molecule inhibitor of retrograde cellular transport. By examining experimental data and detailed methodologies, this document serves as a resource for researchers seeking to understand and apply these validation techniques.
Introduction to this compound and its Mechanism of Action
This compound is the bioactive cyclic derivative of the small molecule Retro-2. It has been identified as an inhibitor of retrograde transport, a crucial cellular process exploited by various pathogens, including toxins like ricin and Shiga toxin, and some viruses, to enter the cell and cause toxicity.[1][2] The primary mechanism of action of this compound involves the disruption of intracellular trafficking pathways, specifically by targeting key proteins involved in vesicle transport.
Current research has identified two primary molecular targets of this compound:
-
ASNA1 (Arsenical-translocating ATPase), also known as TRC40: this compound inhibits ASNA1, a key factor in the transmembrane domain recognition complex (TRC) pathway.[3][4][5] This pathway is responsible for the post-translational targeting and insertion of tail-anchored (TA) proteins into the endoplasmic reticulum (ER) membrane. By inhibiting ASNA1, this compound disrupts the proper localization of TA proteins, including the SNARE protein Syntaxin 5.[3][4]
-
Sec16A: This protein is a crucial component of the ER exit sites (ERES). Retro-2 has been shown to bind to Sec16A, which affects the anterograde transport of Syntaxin 5 from the ER to the Golgi apparatus.[6][7][8]
The inhibition of these targets leads to the mislocalization of Syntaxin 5, a key SNARE protein required for the fusion of vesicles in the retrograde pathway.[3][4] This disruption ultimately blocks the transport of toxins and viruses from endosomes to the Golgi and ER, protecting the cell from their harmful effects.
Genetic Approaches for On-Target Validation
To confirm that the observed phenotypic effects of this compound are a direct result of its interaction with its intended targets, several genetic approaches have been employed. These methods provide strong evidence for on-target engagement and are essential for validating the mechanism of action of any small molecule inhibitor. This guide will compare three primary genetic validation strategies: CRISPR-based screening, generation of drug-resistant mutants, and siRNA-mediated gene knockdown.
Comparison of Genetic Validation Methods
The following table summarizes the key features and performance of CRISPR-based methods and siRNA knockdown for validating the on-target effects of small molecules like this compound.
| Feature | CRISPR (Knockout/CRISPRi) | siRNA (Knockdown) |
| Mechanism | Permanent gene disruption at the DNA level (Knockout) or transcriptional repression (CRISPRi).[9] | Transient degradation of target mRNA. |
| On-Target Efficiency | Generally high, leading to complete or near-complete loss of protein expression. | Variable, often resulting in partial protein depletion.[9] |
| Off-Target Effects | Can occur, but are often fewer and more predictable than with siRNA.[10] | Prone to both sequence-dependent and -independent off-target effects.[10] |
| Duration of Effect | Stable and long-lasting (Knockout) or sustained with continuous gRNA expression (CRISPRi). | Transient, typically lasting for a few days. |
| Use in Target Validation | Phenocopies the effect of a highly specific and potent inhibitor. Allows for the generation of drug-resistant alleles. | Mimics the effect of a partial loss-of-function, which can be more representative of a drug's effect. |
Quantitative Data Summary
The following tables present available quantitative data comparing this compound with alternative retrograde transport inhibitors and summarizing the effects of genetic perturbations that mimic this compound's action.
Table 1: Potency of Retrograde Transport Inhibitors
| Compound | Target(s) | Assay | IC50 / EC50 | Reference |
| This compound | ASNA1, Sec16A | Ricin toxicity protection (in vivo) | Prophylactic protection at 2 mg/kg | [4] |
| This compound | ASNA1, Sec16A | Ebolavirus infection in HeLa cells | EC50 of 12.2 µM | [11] |
| DHQZ 36 (Retro-2 analog) | ASNA1, Sec16A | Leishmania amazonensis infection | EC50 of 13.63 ± 2.58 µM | |
| DHQZ 36.1 (Retro-2 analog) | ASNA1, Sec16A | Leishmania amazonensis infection | EC50 of 10.57 ± 2.66 µM | |
| Brefeldin A | Arf-GEFs | Protein transport in HCT 116 cells | IC50 of 0.2 µM | [12] |
| Golgicide A | GBF1 (an Arf-GEF) | Shiga toxin effect on protein synthesis | IC50 of 3.3 µM | [13][14][15] |
Table 2: Effects of Genetic Perturbations Mimicking this compound
| Genetic Perturbation | Measured Effect | Quantitative Result | Reference |
| Sec16A siRNA knockdown | Protection against Shiga toxin | 3.9 ± 1.1-fold protection | [3] |
| Syntaxin 5 siRNA knockdown | Protection against Shiga toxin | ~4.5-fold protection | [16] |
Experimental Protocols
This section provides detailed methodologies for the key genetic experiments used to validate the on-target effects of this compound.
CRISPRi Genetic Interaction Screen to Identify the TRC Pathway as the Target
This protocol is based on the methodology described by Morgens et al., 2019.[3][4]
-
Objective: To identify cellular pathways that, when perturbed, mimic the phenotypic effect of this compound treatment, thereby suggesting the drug's target.
-
Cell Line: K562 cells expressing a dCas9-KRAB repressor.
-
sgRNA Library: A pooled sgRNA library targeting genes involved in cellular trafficking and other relevant pathways is introduced into the cells via lentiviral transduction.
-
Experimental Procedure:
-
Transduce the dCas9-KRAB expressing K562 cells with the pooled sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Select for transduced cells using an appropriate marker (e.g., puromycin).
-
Divide the cell population into four treatment groups:
-
Control (DMSO)
-
This compound
-
Ricin
-
This compound + Ricin
-
-
Culture the cells for a defined period to allow for gene knockdown and selection.
-
Harvest genomic DNA from each group.
-
Amplify the sgRNA cassettes from the genomic DNA by PCR.
-
Perform high-throughput sequencing to determine the relative abundance of each sgRNA in each condition.
-
-
Data Analysis: The enrichment or depletion of specific sgRNAs in the this compound-treated group is compared to the control group. A strong correlation between the genetic interaction profile of this compound and the profiles of known components of a specific pathway (in this case, the TRC pathway) indicates that the drug likely targets that pathway.
Generation of a Drug-Resistant ASNA1 Mutant via CRISPR-mediated Mutagenesis
This protocol is adapted from the approach used by Morgens et al., 2019.[3][4]
-
Objective: To demonstrate that a specific mutation in the putative target protein (ASNA1) confers resistance to this compound, providing strong evidence of direct target engagement.
-
Method: CRISPR-X, using a dCas9-AID*Δ fusion to induce targeted mutagenesis.
-
Experimental Procedure:
-
Design sgRNAs targeting the coding sequence of ASNA1.
-
Co-transfect cells with plasmids encoding the dCas9-AID*Δ fusion protein and the ASNA1-targeting sgRNAs.
-
Culture the mutagenized cell population in the presence of a high concentration of this compound or its more potent analog, DHQZ36.1.
-
Isolate and expand the surviving, resistant cell clones.
-
Sequence the ASNA1 gene from the resistant clones to identify the mutation(s) that confer resistance.
-
Functionally validate the resistance by re-introducing the identified mutation into wild-type cells and assessing their sensitivity to this compound. A key finding was the identification of a point mutation in ASNA1 that abolishes the cytoprotective effect of Retro-2 against ricin.[5]
-
siRNA-mediated Knockdown of Sec16A to Phenocopy this compound Effects
This protocol is based on the experiments described by Forrester et al., 2020.[6]
-
Objective: To show that reducing the expression of a putative target (Sec16A) using siRNA results in a similar cellular phenotype as treatment with this compound.
-
Experimental Procedure:
-
Synthesize or purchase siRNAs targeting the mRNA of Sec16A. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfect the target cells (e.g., HeLa) with the Sec16A-specific siRNAs or the control siRNA using a suitable transfection reagent.
-
After a sufficient incubation period (typically 48-72 hours) to allow for protein depletion, confirm the knockdown efficiency by Western blotting or qRT-PCR for Sec16A.
-
Assess the cellular phenotype of interest. In the context of this compound, this would involve:
-
Immunofluorescence microscopy: Stain for Syntaxin 5 and a Golgi marker (e.g., GM130) to observe the relocalization of Syntaxin 5 from the Golgi to the ER.
-
Toxin protection assay: Challenge the cells with Shiga toxin or ricin and measure cell viability to determine if Sec16A knockdown provides protection, similar to this compound treatment.[3]
-
-
Visualization of Pathways and Workflows
Signaling Pathway: this compound's Disruption of Retrograde Transport
Caption: this compound inhibits ASNA1 and Sec16A, disrupting Syntaxin 5 trafficking and blocking retrograde transport.
Experimental Workflow: CRISPRi Genetic Interaction Screen
Caption: Workflow for a pooled CRISPRi screen to identify genetic interactors of this compound.
Logical Relationship: Validating a Drug Target with a Resistant Mutant
Caption: Logic for validating a drug target by generating and characterizing a resistant mutant.
References
- 1. Functional dissection of the retrograde Shiga toxin trafficking inhibitor Retro-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RETRO-2 - Forlabs Website [forlabs.co.uk]
- 3. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 5. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genscript.com [genscript.com]
Retro-2 cycl: A Comparative Analysis of its In Vitro and In Vivo Efficacy
For Immediate Release
A comprehensive review of available research highlights the potent in vitro and in vivo efficacy of Retro-2 cycl, a small molecule inhibitor of retrograde cellular transport. This guide provides a detailed comparison of this compound and its analogs against various pathogens, alongside other retrograde transport inhibitors, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: Disrupting the Retrograde Pathway
This compound exerts its broad-spectrum activity by inhibiting the retrograde trafficking pathway, a critical route for many toxins and viruses to reach their site of action within a host cell. The primary mechanism involves the targeting of two key proteins:
-
Sec16A: A crucial component of the endoplasmic reticulum (ER) exit sites.
-
ASNA1 (also known as TRC40): A factor involved in the targeting of tail-anchored proteins to the ER.
By interfering with these proteins, this compound disrupts the transport of cargo from early endosomes to the trans-Golgi network (TGN), effectively trapping pathogens and preventing them from causing cellular damage.
In Vitro Efficacy: A Broad-Spectrum Inhibitor
This compound and its more potent analogs, including Retro-2.1, DHQZ 36, and DHQZ 36.1, have demonstrated significant inhibitory activity against a wide range of pathogens in cell-based assays.
Antiviral Activity
| Compound | Virus | Assay | EC50 / IC50 (µM) | CC50 (µM) | Cell Line |
| This compound | Enterovirus 71 (EV71) | CPE Inhibition | 12.56[1] | >500[1] | Human rhabdomyosarcoma (RD) |
| Retro-2.1 | Enterovirus 71 (EV71) | CPE Inhibition | 0.05[1] | 267.80[1] | Human rhabdomyosarcoma (RD) |
| Retro-2.1 | Herpes Simplex Virus 2 (HSV-2) | CPE Inhibition | 5.58 | 116.5 | Vero |
| Retro-2.1 | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | 6.35 | 116.5 | Vero |
| This compound | JC Polyomavirus (JCPyV) | - | 28.4 | - | Vero |
| This compound | BK Polyomavirus (BKPyV) | - | 61.2 | - | Vero |
| This compound | Simian Virus 40 (SV40) | - | 58.6 | - | Vero |
| Retro-2 | Ebolavirus (EBOV) | - | 12.2 | - | HeLa |
Anti-toxin and Anti-parasitic Activity
| Compound | Pathogen/Toxin | Assay | EC50 (µM) | Cell Line |
| This compound | Leishmania amazonensis | Macrophage Infection | 40.15[2] | RAW264.7 |
| DHQZ 36 | Leishmania amazonensis | Macrophage Infection | 13.63[2] | RAW264.7 |
| DHQZ 36.1 | Leishmania amazonensis | Macrophage Infection | 10.57[2] | RAW264.7 |
| This compound | Leishmania amazonensis | Promastigote Viability | 18.2[2] | - |
| DHQZ 36 | Leishmania amazonensis | Promastigote Viability | 9.83[2] | - |
| DHQZ 36.1 | Leishmania amazonensis | Promastigote Viability | 6.12[2] | - |
| Retro-2.1 | Shiga Toxin | - | 0.054 | HeLa |
In Vivo Efficacy: Protection in Animal Models
In vivo studies have corroborated the in vitro findings, demonstrating the protective effects of this compound in animal models of infection and intoxication.
| Compound | Pathogen/Toxin | Animal Model | Dosage | Outcome |
| This compound | Enterovirus 71 (EV71) | Newborn mice | 10 mg/kg | 90% protection from lethal challenge[1] |
| Retro-2 | Ricin Toxin | Mice | 2 mg/kg | 49% survival vs 11.5% in control |
| Retro-2 | Ricin Toxin | Mice | 200 mg/kg | Full protection |
| This compound | Shiga toxin-producing E. coli | Mice | 100 mg/kg | Improved survival and reduced symptoms |
While the more potent analog, Retro-2.1, has shown significant promise in vitro, its in vivo application has been hampered by poor pharmacokinetics, including low aqueous solubility and rapid metabolism.[3] Research is ongoing to develop improved formulations, such as thermosensitive hydrogels, to enhance its sustained release and in vivo efficacy.[3]
Comparison with Other Retrograde Transport Inhibitors
While direct comparative studies are limited, the available data suggests that this compound and its analogs offer a more specific mechanism of action compared to broader Golgi-disrupting agents like Brefeldin A.
-
Brefeldin A (BFA): A well-known inhibitor of protein transport from the ER to the Golgi apparatus. While effective at disrupting retrograde transport, BFA can have more widespread effects on cellular processes.
-
Golgicide A (GCA): Another inhibitor of the Golgi apparatus that has been shown to impair enterovirus replication by targeting the GBF1 protein.
Unlike these agents, this compound's targeted inhibition of Sec16A and ASNA1 appears to offer a more selective blockade of the retrograde pathway with lower cellular toxicity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are outlined below.
Cytopathic Effect (CPE) Inhibition Assay
This assay is utilized to determine the ability of a compound to prevent virus-induced cell death.
-
Cell Seeding: Plate a suitable host cell line (e.g., Vero, RD) in 96-well plates to form a confluent monolayer.
-
Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.
-
Infection and Treatment: Infect the cell monolayer with a specific multiplicity of infection (MOI) of the virus. Immediately after, add the different concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect in the untreated control wells.
-
Quantification: Assess cell viability using methods such as crystal violet staining or a neutral red uptake assay. The EC50 is calculated as the compound concentration that inhibits 50% of the virus-induced CPE.
Plaque Reduction Assay
This assay quantifies the reduction in the formation of viral plaques in the presence of an antiviral compound.
-
Cell Seeding: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Infection: Infect the cell monolayers with a dilution of virus that will produce a countable number of plaques.
-
Treatment: After viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.
-
Incubation: Incubate the plates until visible plaques are formed in the control wells.
-
Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.
MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells to determine the cytotoxicity of a compound.
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of the test compound for a specified period.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm). The CC50 is the concentration of the compound that reduces cell viability by 50%.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the retrograde trafficking pathway targeted by this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound action on the retrograde transport pathway.
Caption: General workflow for in vitro evaluation of this compound.
Conclusion
This compound and its analogs represent a promising class of broad-spectrum inhibitors targeting the host cellular retrograde transport pathway. Their potent in vitro activity against a variety of viruses, toxins, and parasites, coupled with demonstrated in vivo efficacy, underscores their potential as therapeutic leads. Further research, particularly focusing on improving the in vivo pharmacokinetics of the more potent analogs, is warranted to translate these findings into clinical applications.
References
- 1. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Retro-2 cycl and other broad-spectrum antivirals
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of novel and re-emerging viral pathogens necessitates the development of broad-spectrum antiviral agents. This guide provides a head-to-head comparison of Retro-2 cycl, a novel host-targeting antiviral, with other prominent broad-spectrum antivirals: Remdesivir, Favipiravir, Ribavirin, and Arbidol (Umifenovir). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison based on available experimental data.
Overview of Antiviral Agents
This guide focuses on the following broad-spectrum antiviral compounds:
-
This compound: A host-targeting agent that inhibits the retrograde trafficking pathway, a crucial route for the intracellular transport of various viruses and toxins.
-
Remdesivir: A direct-acting nucleotide analog prodrug that inhibits viral RNA-dependent RNA polymerase (RdRp).
-
Favipiravir: A direct-acting prodrug that is converted to a purine (B94841) analogue, inhibiting viral RdRp.
-
Ribavirin: A synthetic guanosine (B1672433) analog with multiple proposed mechanisms of action, including RdRp inhibition and lethal mutagenesis.
-
Arbidol (Umifenovir): A broad-spectrum antiviral that primarily inhibits virus-mediated membrane fusion.
Mechanism of Action
Understanding the distinct mechanisms by which these antivirals inhibit viral replication is crucial for their development and potential combination therapies.
This compound: Targeting Host Retrograde Trafficking
This compound is a host-targeting antiviral, meaning it acts on cellular pathways that viruses hijack for their replication rather than targeting viral components directly. Its primary mechanism involves the inhibition of the retrograde transport pathway, a cellular process that moves cargo from endosomes to the trans-Golgi network (TGN) and ultimately to the endoplasmic reticulum (ER). Many viruses exploit this pathway for entry and replication.
Recent studies have identified Sec16A, a key component of ER exit sites (ERES), as a direct molecular target of Retro-2. By binding to Sec16A, Retro-2 disrupts the anterograde transport of Syntaxin-5 (Syn5), a SNARE protein essential for vesicle fusion, leading to its accumulation in the ER. This disruption of Syn5 cycling prevents the proper trafficking of viral components that rely on the retrograde pathway.[1]
References
Validating the Specificity of Retro-2 cycl for the Retrograde Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Retro-2 cycl with other molecules used to study and inhibit the retrograde trafficking pathway. We present supporting experimental data, detailed methodologies for key validation assays, and visualizations to clarify complex cellular processes. Our aim is to offer an objective resource for selecting the most appropriate tool for your research needs.
Introduction to Retrograde Trafficking and its Inhibition
The retrograde transport pathway is a crucial cellular process responsible for trafficking molecules from endosomes and the Golgi apparatus back to the endoplasmic reticulum (ER). This pathway is hijacked by various pathogens, including toxins like Shiga toxin and ricin, as well as some viruses, to enter the cytosol and exert their cytotoxic effects. Consequently, small molecule inhibitors of this pathway have emerged as valuable research tools and potential therapeutic agents.
This compound is a widely used inhibitor of retrograde trafficking. Initially identified in a high-throughput screen for compounds that protect cells from ricin toxicity, its mechanism of action has been progressively elucidated. This guide will delve into the specificity of this compound, comparing its performance with other known inhibitors and providing the experimental basis for its validation.
Comparative Analysis of Retrograde Pathway Inhibitors
The selection of an appropriate inhibitor is critical for the specific and effective targeting of the retrograde pathway. This section compares this compound and its analogs with another well-known inhibitor, Brefeldin A.
| Inhibitor | Target(s) | EC50/IC50 | Cytotoxicity | Notes |
| This compound | Sec16A, ASNA1 | ~12.56 µM (EV71 inhibition)[1], 40.15 µM (Leishmania infection)[2] | Low cytotoxicity reported[1] | Specific inhibitor of retrograde trafficking with well-defined targets. |
| Retro-2.1 | Sec16A, ASNA1 | 0.05 µM (EV71 inhibition)[1], 54 nM (Shiga toxin protection)[3] | Low cytotoxicity reported[1] | A more potent analog of this compound. |
| DHQZ 36 | Sec16A, ASNA1 | 13.63 µM (Leishmania infection)[2] | Not explicitly stated, but analogs are generally of low toxicity. | An analog of this compound with improved potency in certain assays. |
| DHQZ 36.1 | Sec16A, ASNA1 | 10.57 µM (Leishmania infection)[2] | Not explicitly stated, but analogs are generally of low toxicity. | Another potent analog of this compound. |
| Brefeldin A | GBF1 (a guanine (B1146940) nucleotide exchange factor for Arf1) | ~0.2 µM (ATPase inhibition in HCT 116 cells)[2][4] | Can induce apoptosis and ER stress[2][4] | Broadly disrupts ER-Golgi transport, not specific to the retrograde pathway. Causes Golgi collapse. |
Mechanism of Action of this compound
Recent studies have identified two key molecular targets of this compound: Sec16A and ASNA1 . By interacting with these proteins, this compound disrupts distinct steps in the retrograde trafficking of cargo.
Figure 1. Simplified signaling pathway of this compound's inhibitory action on retrograde trafficking.
Experimental Validation of this compound's Specificity
The specificity of this compound has been validated through a series of rigorous experiments. These assays are crucial for confirming its mechanism of action and for comparing its efficacy against other inhibitors.
Shiga Toxin Retrograde Trafficking Inhibition Assay
This assay quantitatively measures the ability of an inhibitor to block the transport of Shiga toxin from the cell surface to the Golgi apparatus and the ER.
Figure 2. Experimental workflow for the Shiga toxin trafficking inhibition assay.
Target Validation using CRISPRi and Pull-down Mass Spectrometry
The identification of Sec16A and ASNA1 as direct targets of this compound was a significant breakthrough in understanding its specificity. These discoveries were made using cutting-edge techniques like CRISPR interference (CRISPRi) screens and chemical pull-down assays coupled with mass spectrometry.
Figure 3. Logical workflow for target identification and validation of this compound.
Cell Viability Assay
Assessing the cytotoxicity of any inhibitor is crucial to ensure that the observed effects are due to the specific inhibition of the pathway and not a general toxic effect on the cells.
Figure 4. General experimental workflow for a cell viability assay.
Detailed Experimental Protocols
Shiga Toxin Retrograde Trafficking Inhibition Assay Protocol
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Multi-well imaging plates (e.g., 96-well glass-bottom plates)
-
This compound and other inhibitors
-
Fluorescently labeled Shiga toxin B-subunit (e.g., STxB-Alexa Fluor 555)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against a Golgi marker (e.g., rabbit anti-Giantin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI stain
-
Confocal microscope
Procedure:
-
Seed HeLa cells onto the imaging plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or control vehicle (e.g., DMSO) for 1-2 hours at 37°C.
-
Add the fluorescently labeled STxB to the cells at a predetermined concentration.
-
Incubate the cells for 30-60 minutes at 37°C to allow for toxin internalization and retrograde transport.
-
Wash the cells with PBS to remove unbound toxin.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Block non-specific antibody binding with 3% BSA for 1 hour.
-
Incubate with the primary antibody against the Golgi marker for 1 hour.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour.
-
Wash with PBS and acquire images using a confocal microscope.
-
Analyze the images to quantify the co-localization of the STxB signal with the Golgi marker signal. A reduction in co-localization in inhibitor-treated cells compared to the control indicates inhibition of retrograde trafficking.
Cell Viability (MTT) Assay Protocol
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
Inhibitor stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the inhibitor in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
Conclusion
This compound is a highly specific and valuable tool for studying the retrograde transport pathway. Its well-defined molecular targets, Sec16A and ASNA1, set it apart from broader-spectrum inhibitors like Brefeldin A. The availability of more potent analogs further enhances its utility in diverse experimental systems. The experimental protocols provided in this guide offer a framework for validating the specificity and efficacy of this compound and other potential inhibitors of retrograde trafficking, empowering researchers to make informed decisions for their studies in cell biology and drug discovery.
References
A Comparative Guide: Retro-2 Cycl vs. siRNA-Mediated Knockdown of Host Factors
For Researchers, Scientists, and Drug Development Professionals
In the ongoing effort to understand and combat diseases involving intracellular pathogens and toxins, researchers frequently turn to methods that modulate host cell functions. Two prominent approaches for inhibiting host factors involved in intracellular trafficking are the use of the small molecule inhibitor Retro-2 cycl and siRNA-mediated gene knockdown. This guide provides an objective comparison of these two powerful techniques, supported by experimental data, to aid researchers in selecting the most appropriate tool for their specific needs.
At a Glance: Key Differences
| Feature | This compound | siRNA-Mediated Knockdown |
| Mechanism of Action | Small molecule inhibitor targeting host proteins Sec16A and ASNA1 to block retrograde trafficking. | RNA-based gene silencing that leads to the degradation of a specific target mRNA. |
| Mode of Application | Added directly to cell culture media. | Requires transfection reagents or viral vectors for delivery into cells. |
| Speed of Action | Rapid, with effects observed within hours. | Slower, requiring time for mRNA and protein turnover (typically 24-72 hours). |
| Specificity | Targets specific proteins (Sec16A, ASNA1), but potential for off-target effects on other proteins exists. | Highly specific to the target mRNA sequence, but can have off-target effects through partial complementarity to other mRNAs. |
| Reversibility | Reversible upon removal of the compound. | Effect is transient but can be long-lasting depending on cell division and protein turnover. |
Mechanism of Action
This compound: A Brake on Retrograde Trafficking
This compound is a small molecule that inhibits the retrograde transport of various toxins and viruses from endosomes to the Golgi apparatus and subsequently to the endoplasmic reticulum (ER). Its mechanism of action involves the direct binding to and inhibition of two key host proteins:
-
Sec16A: A crucial component of the ER exit sites (ERES), where it regulates the anterograde transport of proteins from the ER to the Golgi. By binding to Sec16A, Retro-2 disrupts the proper trafficking of proteins like Syntaxin 5.[1]
-
ASNA1 (TRC40): An ATPase involved in the post-translational insertion of tail-anchored proteins into the ER membrane. Inhibition of ASNA1 by Retro-2 disrupts the proper localization of SNARE proteins, such as Syntaxin 5, which are essential for vesicle fusion events in the retrograde pathway.[2][3]
This disruption of protein trafficking effectively creates a roadblock for pathogens and toxins that rely on this pathway to cause cellular damage.
siRNA: Silencing Genes at the Source
Small interfering RNA (siRNA) is a powerful tool for transiently silencing gene expression. These short, double-stranded RNA molecules are introduced into cells where they are incorporated into the RNA-induced silencing complex (RISC). The antisense strand of the siRNA then guides RISC to the complementary messenger RNA (mRNA) of the target host factor. This leads to the cleavage and subsequent degradation of the mRNA, preventing its translation into protein. The result is a significant reduction in the levels of the target protein.
Efficacy: A Head-to-Head Look
Direct comparative studies between this compound and siRNA targeting the same host factor are limited. However, existing research provides valuable insights.
One study investigating human respiratory syncytial virus (hRSV) replication found that siRNA-mediated knockdown of Syntaxin 5 or Sec16A resulted in a 30-40% decrease in viral replication. In the same study, a derivative of Retro-2, Retro-2.2, demonstrated a more potent, dose-dependent inhibition of hRSV replication, with an IC50 of approximately 1.6 µM.[4] This suggests that, at least in this context, the small molecule inhibitor may achieve a greater overall inhibition of the targeted pathway.
| Treatment | Target | Cell Line | Pathogen/Toxin | Efficacy | Reference |
| Retro-2.2 | Retrograde Pathway | A549 | hRSV | IC50 ≈ 1.6 µM | [4] |
| siRNA | Syntaxin 5 | A549 | hRSV | 30-40% reduction in replication | [4] |
| siRNA | Sec16A | A549 | hRSV | 30-40% reduction in replication | [4] |
| This compound | Retrograde Pathway | HeLa | Shiga toxin | EC50 ≈ 27 µM | [5] |
| (S)-Retro-2.1 | Retrograde Pathway | HeLa | Shiga toxin | EC50 = 54 nM | [6] |
| This compound | Retrograde Pathway | Vero | Enterovirus 71 | EC50 = 12.56 µM | [7] |
| Retro-2.1 | Retrograde Pathway | Vero | Enterovirus 71 | EC50 = 0.05 µM | [7] |
EC50: Half-maximal effective concentration; IC50: Half-maximal inhibitory concentration.
It is important to note that the efficacy of siRNA is highly dependent on transfection efficiency and the specific siRNA sequence used. Similarly, the potency of Retro-2 analogs can vary significantly.
Toxicity and Off-Target Effects
This compound
This compound and its analogs have generally been reported to have low cytotoxicity at their effective concentrations.[7][8] However, at high concentrations, some toxicity has been observed, which may be mediated by strong inhibition of its target, ASNA1.[2] To date, there is a lack of comprehensive studies specifically investigating the off-target effects of this compound using techniques such as proteome-wide thermal shift assays or kinome profiling.
| Compound | Cell Line | CC50 | Pathogen/Toxin Context | Reference |
| This compound | RAW 264.7 | >200 µM | Leishmania | [8] |
| This compound | Vero | >500 µM | Enterovirus 71 | [7] |
| Retro-2.1 | Vero | 267.80 µM | Enterovirus 71 | [7] |
CC50: Half-maximal cytotoxic concentration.
siRNA
The primary concern with siRNA is the potential for off-target effects, where the siRNA silences unintended genes that have partial sequence complementarity. This can lead to unforeseen cellular phenotypes. The toxicity of siRNA is often associated with the delivery method. Cationic lipids and polymers used for transfection can induce cytotoxicity and immune responses.[9] Strategies to mitigate off-target effects include using low siRNA concentrations, chemical modifications of the siRNA, and pooling multiple siRNAs targeting the same gene.
Experimental Protocols
This compound Treatment of HeLa Cells for Shiga Toxin Inhibition
This protocol is a generalized procedure based on published studies.[1][6]
-
Cell Seeding: Plate HeLa cells in a suitable format (e.g., 96-well plate) and allow them to adhere and reach approximately 50-70% confluency.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations (e.g., ranging from 1 µM to 50 µM). Include a DMSO-only control.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Toxin Challenge: Add Shiga toxin to the wells at a concentration known to cause significant cytotoxicity.
-
Further Incubation: Incubate the cells for a period sufficient to observe the toxic effects (e.g., 24-48 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
siRNA-Mediated Knockdown of a Host Factor (e.g., Sec16A) in HeLa Cells
This protocol is a standard procedure for siRNA transfection.[10][11]
-
Cell Seeding: The day before transfection, seed HeLa cells in a 6-well plate in antibiotic-free medium so they are 30-50% confluent at the time of transfection.
-
siRNA Preparation: Dilute the siRNA stock (e.g., 20 µM) to the desired final concentration (e.g., 10-50 nM) in a serum-free medium like Opti-MEM.
-
Transfection Reagent Preparation: In a separate tube, dilute a transfection reagent (e.g., Lipofectamine RNAiMAX) in the same serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in each well.
-
Incubation: Incubate the cells at 37°C for 24-72 hours.
-
Analysis of Knockdown: Harvest the cells to assess the knockdown efficiency at the mRNA level (by qRT-PCR) or protein level (by Western blot).
-
Functional Assay: After confirming knockdown, the cells can be used in a functional assay, such as a viral infection or toxin challenge.
Workflow Comparison
Conclusion: Choosing the Right Tool
Both this compound and siRNA-mediated knockdown are invaluable tools for studying the role of host factors in disease. The choice between them depends on the specific experimental goals, the target of interest, and the available resources.
Choose this compound for:
-
Rapid and reversible inhibition of retrograde trafficking.
-
Situations where a transient, timed intervention is required.
-
High-throughput screening for inhibitors of pathogen or toxin entry.
-
Avoiding the complexities and potential cytotoxicity of transfection.
Choose siRNA-mediated knockdown for:
-
Highly specific silencing of a single host factor.
-
Longer-term inhibition to study the effects of protein depletion.
-
Validating the target of a small molecule inhibitor.
-
Situations where the genetic identity of the target is known.
Ultimately, a combined approach, using siRNA to validate the on-target effects of this compound, can provide the most robust and compelling evidence for the role of a specific host factor in a biological process. As research in this area continues, a deeper understanding of the off-target effects of small molecules and further improvements in siRNA delivery will undoubtedly enhance the utility of both of these powerful techniques.
References
- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins | eLife [elifesciences.org]
- 4. mdpi.com [mdpi.com]
- 5. Small Trafficking Inhibitor Retro-2 Disrupts the Microtubule-Dependent Trafficking of Autophagic Vacuoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protection against Shiga Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiviral effects of Retro-2cycl and Retro-2.1 against Enterovirus 71 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. Guidelines for transfection of siRNA [qiagen.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. yeasenbio.com [yeasenbio.com]
A Comparative Analysis of the Pharmacokinetics of Retro-2 cycl and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic properties of Retro-2 cycl and its analogs, a class of small molecules known for their inhibitory effects on retrograde cellular transport. This mechanism has shown promise in combating various pathogens, including toxins, viruses, and parasites that exploit this pathway for infection. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the key signaling pathway to aid in the ongoing research and development of these compounds.
Introduction to this compound and its Analogs
Retro-2 was initially identified as a potent inhibitor of the retrograde trafficking of toxins like ricin and Shiga toxin from endosomes to the Golgi apparatus.[1][2] It was later discovered that the biologically active form of the molecule is its cyclized version, this compound.[2] Structure-activity relationship (SAR) studies have since led to the development of several analogs with enhanced potency.[2] This guide focuses on a comparative analysis of the parent compound, this compound, and its key analogs: Retro-2.1, Retro-2.2, DHQZ 36, and DHQZ 36.1. While comprehensive pharmacokinetic data is not available for all analogs, this guide consolidates the existing information to facilitate a comparative understanding.
Comparative Pharmacokinetic and Efficacy Data
The following tables summarize the available in vivo pharmacokinetic parameters for Retro-2.1 in mice and the in vitro efficacy (EC50) data for this compound and its other analogs. This allows for a comparative assessment of their biological activity and, where available, their behavior within a biological system.
Table 1: In Vivo Pharmacokinetic Parameters of Retro-2.1 in Mice [3]
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Intraperitoneal (IP) Administration (2 mg/kg) |
| Cmax (ng/mL) | 1050 ± 150 | 350 ± 50 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (ng·h/mL) | 850 ± 100 | 900 ± 150 |
| Elimination Half-life (h) | 5.0 ± 1.0 | 6.7 ± 1.2 |
| Clearance (mL/h/kg) | 2350 ± 300 | - |
| Volume of Distribution (L/kg) | 16.5 ± 2.5 | - |
Data are presented as mean ± standard deviation.
Table 2: Comparative In Vitro Efficacy of this compound and its Analogs
| Compound | EC50 (µM) | Pathogen/Toxin | Cell Line | Reference |
| This compound | 40.15 ± 4.46 | Leishmania amazonensis | Macrophages | [4] |
| Retro-2.1 | ~0.054 (54 nM) | Shiga toxin | HeLa | [3] |
| Retro-2.2 | Not available | - | - | |
| DHQZ 36 | 13.63 ± 2.66 | Leishmania amazonensis | Macrophages | [4] |
| DHQZ 36.1 | 10.57 ± 2.58 | Leishmania amazonensis | Macrophages | [4] |
EC50 values represent the concentration required to achieve 50% of the maximal effect.
Metabolic Stability of Retro-2.1
In vitro studies using mouse and human liver microsomes have shown that Retro-2.1 undergoes rapid metabolism, primarily mediated by cytochrome P450 (CYP450) enzymes.[3] The major metabolite identified is a less potent hydroxylated analog.[3] This rapid metabolism contributes to the relatively short elimination half-life of Retro-2.1 observed in vivo.[3]
Experimental Protocols
The following sections outline generalized experimental protocols for the pharmacokinetic analysis of this compound and its analogs, based on methodologies reported in the literature.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a typical procedure for evaluating the pharmacokinetic profile of a small molecule inhibitor in a mouse model.
-
Animal Model: Male or female BALB/c mice (6-8 weeks old) are commonly used.[5]
-
Compound Formulation and Administration:
-
For intravenous (IV) administration, the compound is typically dissolved in a vehicle suitable for injection, such as a mixture of DMSO and polyethylene (B3416737) glycol (PEG).[3]
-
For intraperitoneal (IP) or oral (p.o.) administration, the compound can be formulated as a suspension in a vehicle like 0.5% (w/v) hydroxypropyl methylcellulose (B11928114) (HPMC).[6]
-
The dosing volume is typically 5-10 mL/kg.[7]
-
-
Blood Sampling:
-
Blood samples (approximately 30-50 µL) are collected at predetermined time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[3][6]
-
Blood is collected via methods such as submandibular or saphenous vein puncture.[6]
-
Samples are collected into tubes containing an anticoagulant (e.g., EDTA).[8]
-
-
Plasma Preparation:
-
Pharmacokinetic Analysis:
-
Plasma concentrations of the compound are determined using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, elimination half-life, etc.) are calculated using non-compartmental analysis software.[3]
-
Sample Preparation and LC-MS/MS Analysis
This protocol outlines a general procedure for the quantification of Retro-2 analogs in plasma samples.
-
Protein Precipitation:
-
To a known volume of plasma, a protein precipitating agent, such as cold acetonitrile (B52724), is added (typically in a 2:1 or 3:1 ratio).[9]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[9]
-
-
Supernatant Transfer:
-
The clear supernatant containing the analyte is carefully transferred to a new tube.
-
-
Evaporation and Reconstitution:
-
The supernatant may be evaporated to dryness under a stream of nitrogen.
-
The residue is then reconstituted in a solvent compatible with the LC-MS/MS mobile phase (e.g., a mixture of acetonitrile and water).[9]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Separation is typically achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.[9]
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the analyte and an internal standard are monitored for accurate quantification.
-
Signaling Pathway and Mechanism of Action
Retro-2 and its analogs inhibit the retrograde transport of certain proteins and toxins from endosomes to the trans-Golgi network (TGN). The proposed mechanism involves the binding of Retro-2 to Sec16A, a component of the endoplasmic reticulum exit sites (ERES).[1] This interaction is thought to disrupt the normal trafficking of Syntaxin-5, a SNARE protein essential for vesicle fusion, leading to its mislocalization from the Golgi to the ER.[1] This disruption of Syntaxin-5 trafficking ultimately blocks the transport of cargo that relies on this retrograde pathway. Another proposed mechanism involves the inhibition of the TRC pathway, which is responsible for the insertion of tail-anchored proteins into the ER membrane.[10]
Caption: Mechanism of Retro-2 mediated inhibition of retrograde transport.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting an in vivo pharmacokinetic study of a Retro-2 analog in a mouse model.
Caption: Workflow for a typical in vivo pharmacokinetic study in mice.
Conclusion
The available data indicates that analogs of this compound, such as Retro-2.1, DHQZ 36, and DHQZ 36.1, exhibit significantly enhanced in vitro potency compared to the parent compound. The detailed pharmacokinetic analysis of Retro-2.1 in mice reveals a relatively short half-life, likely attributable to rapid metabolism. The lack of comprehensive and directly comparative pharmacokinetic data for all analogs underscores a critical knowledge gap that needs to be addressed in future studies. Such data is essential for establishing clear structure-pharmacokinetic relationships and for guiding the selection and development of the most promising candidates for therapeutic applications. The experimental protocols and mechanistic insights provided in this guide are intended to support these ongoing research efforts.
References
- 1. Functional Dissection of the Retrograde Shiga Toxin Trafficking Inhibitor Retro-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vivo Sustained Release of the Retrograde Transport Inhibitor Retro-2.1 Formulated in a Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structurally optimized analogs of the retrograde trafficking inhibitor Retro-2cycl limit Leishmania infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 10. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Window of Retro-2 cycl and its Analogs in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of Retro-2 cycl and its more potent analogs, Retro-2.1 and DHQZ 36/36.1. We have compiled and summarized experimental data on their efficacy against various pathogens, their toxicity profiles, and their pharmacokinetic properties in relevant animal models. Detailed experimental protocols and visual representations of key pathways and workflows are included to support your research and development efforts.
Executive Summary
This compound and its derivatives are promising small molecule inhibitors of retrograde trafficking, a crucial pathway for the entry of various toxins and pathogens into host cells. By disrupting this pathway, these compounds have demonstrated broad-spectrum activity against bacterial and plant toxins, viruses, and parasites in preclinical studies. This guide focuses on the validation of their therapeutic window in animal models, a critical step in assessing their potential as therapeutic agents. We present a comparative analysis of their efficacy, safety, and pharmacokinetic profiles to aid in the selection and development of the most promising candidates.
Mechanism of Action
This compound and its analogs inhibit the retrograde transport of toxins and pathogens from endosomes to the trans-Golgi network, effectively trapping them in early endosomes and preventing them from reaching their intracellular targets.[1][2] Recent studies have elucidated that Retro-2 targets Sec16A, a component of the endoplasmic reticulum exit sites, and also interferes with the transmembrane domain recognition complex (TRC) pathway by blocking the delivery of newly-synthesized tail-anchored proteins to the ER-targeting factor ASNA1.[3] This disruption of protein trafficking, including that of SNARE proteins required for vesicle fusion, underlies its broad-spectrum activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retro-2 protects cells from ricin toxicity by inhibiting ASNA1-mediated ER targeting and insertion of tail-anchored proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Retro-2 cycl
For researchers and scientists in the fast-paced world of drug development, the lifecycle of a chemical compound extends beyond its experimental use. Proper disposal is a critical final step, ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Retro-2 cycl, a small-molecule inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following procedures are based on established best practices for handling and disposing of novel small-molecule inhibitors and cyclodextrins.[1]
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. As with many novel small-molecule inhibitors, it should be treated as a hazardous chemical.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound waste:
-
Eye Protection: Chemical safety goggles or glasses that comply with institutional and national safety standards.[2]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Body Protection: A lab coat to protect from splashes.[3]
-
Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosolization, appropriate respiratory protection should be used.[3]
All handling of this compound, including the preparation of waste for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
Step-by-Step Disposal Procedure
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship.[1] The following steps outline the recommended procedure for disposing of this compound.
-
Waste Characterization and Segregation:
-
All waste containing this compound, including unused stock solutions, working solutions, and contaminated materials, must be classified as hazardous chemical waste.[1][3]
-
It is crucial to segregate this compound waste from other waste streams to prevent potentially dangerous chemical reactions.[4] Do not mix with incompatible chemicals.
-
-
Container Selection and Labeling:
-
Liquid Waste: Use a designated, leak-proof container made of a material compatible with the solvents used to dissolve the this compound. The container must have a tightly sealing cap.[1]
-
Solid Waste: Collect contaminated solid waste, such as pipette tips, tubes, and gloves, in a separate, clearly labeled hazardous waste container.[1]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used, and the approximate concentration and accumulation start date.[1][3]
-
-
Waste Accumulation and Storage:
-
Store waste containers in a designated and secure satellite accumulation area (SAA) within the laboratory.[2] This area should be away from general lab traffic and well-ventilated.[1]
-
Ensure containers are kept closed except when adding waste.[2]
-
Do not fill containers beyond 90% capacity to prevent spills and allow for vapor expansion.[2][5]
-
-
Requesting Waste Pickup:
-
Follow your institution's specific procedures for requesting a chemical waste pickup.[1] This is typically managed by the Environmental Health & Safety (EHS) department.
-
-
Disposal of Empty Containers:
-
A container that held this compound is considered "empty" only after all contents have been removed by normal means.[1]
-
The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[1][2]
-
After thorough rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[1][2]
-
Quantitative Data and Procedural Summary
For quick reference, the following table summarizes the key operational and disposal parameters for this compound.
| Parameter | Specification | Source |
| Waste Category | Hazardous Chemical Waste | [1][3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat, respiratory protection (as needed) | [2][3] |
| Liquid Waste Container | Leak-proof, compatible material, tightly sealing cap | [1] |
| Solid Waste Container | Sealable, compatible plastic or glass container | [3] |
| Container Labeling | "Hazardous Waste," "this compound," list of all constituents, concentrations, and date | [1][3] |
| Storage Location | Designated, secure, and well-ventilated Satellite Accumulation Area (SAA) | [1][2] |
| Container Fill Level | Do not exceed 90% capacity | [2][5] |
| Empty Container First Rinse | Collect and dispose of as hazardous waste | [1][2] |
Experimental Protocols and Methodologies
As this document focuses on disposal, detailed experimental protocols for the use of this compound are not within its scope. Users should refer to their specific experimental plans and institutional guidelines for methodologies related to the application of this compound. The disposal procedures outlined above are designed to be integrated as the final step in any experimental workflow involving this compound.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound waste in a laboratory setting.
References
Navigating the Safe Handling of Retro-2.cycl: A Comprehensive Guide
For researchers, scientists, and drug development professionals working with the retrograde transport inhibitor Retro-2.cycl, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment. The following procedural, step-by-step guidance is designed to directly address operational questions and build trust by providing value beyond the product itself.
Personal Protective Equipment (PPE) and Safety Precautions
Core Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles should be worn at all times when handling Retro-2.cycl in its solid form or in solution to protect against splashes.
-
Hand Protection: Nitrile gloves are required. Given that Retro-2.cycl is dissolved in DMSO, which can facilitate skin absorption of other chemicals, it is crucial to change gloves immediately if they become contaminated.[1]
-
Body Protection: A standard laboratory coat is mandatory to protect against spills.
-
Respiratory Protection: While not typically required when handling small quantities in a well-ventilated area, a respirator may be necessary if there is a risk of aerosolization of the powdered compound.
Work Environment:
-
All handling of powdered Retro-2.cycl and preparation of stock solutions should be conducted in a chemical fume hood to minimize inhalation exposure.
-
An emergency eyewash station and safety shower must be readily accessible.
Quantitative Data Summary
The following table summarizes the effective concentrations of Retro-2.cycl observed in various in vitro studies. These concentrations are a key factor in risk assessment, as working solutions are typically of low micromolar concentrations.
| Application | Cell Line | Effective Concentration (EC₅₀/IC₅₀) |
| Antiviral (Enterovirus 71) | 293S | 12.56 µM[2] |
| Antiviral (JCPyV pseudovirus) | - | 54 µM[2] |
| Antiviral (HPV16 pseudovirus) | - | 160 µM[2] |
| Antiviral (Ebolavirus) | HeLa | 12.2 µM[3][4] |
| Toxin Inhibition (Ricin) | HeLa | 20 µM (concentration used for 2.7-fold toxicity reduction)[3][4] |
| Toxin Inhibition (Shiga Toxin) | - | 27 µM[5] |
| Antiviral (JC polyomavirus) | Vero | 28.4 µM[3][4] |
| Antiviral (BK polyomavirus) | Vero | 61.2 µM[3][4] |
| Antiviral (SV40) | Vero | 58.6 µM[3][4] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling Retro-2.cycl is essential for maintaining a safe laboratory environment.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
The solid compound should be stored at -20°C, protected from light.[3]
-
Stock solutions, typically prepared in DMSO, should be stored at -20°C for long-term use (up to 1 year) or at -80°C (up to 2 years).[2] Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[3]
2. Preparation of Stock and Working Solutions:
-
Stock Solution (in DMSO):
-
Perform all weighing and initial dissolution of the powdered Retro-2.cycl inside a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Use a calibrated analytical balance to weigh the desired amount of Retro-2.cycl powder.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). Retro-2.cycl is soluble in DMSO at concentrations of at least 50 mg/mL.[4]
-
Cap the vial securely and vortex until the compound is completely dissolved.
-
Label the stock solution clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C or -80°C in small aliquots.
-
-
Working Solution (in Cell Culture Medium):
-
Thaw an aliquot of the Retro-2.cycl stock solution at room temperature.
-
Inside a biological safety cabinet, dilute the stock solution with sterile cell culture medium to the final desired working concentration (e.g., 10 µM).
-
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity.[6] Ensure the final DMSO concentration in your experiment does not exceed this level.
-
Gently mix the working solution before adding it to your cell cultures.
-
3. Spill Management:
-
Small Spills:
-
Evacuate the immediate area.
-
If the spill involves a solution, absorb it with an inert material (e.g., absorbent pads, vermiculite).
-
If the spill involves the powder, carefully cover it with a damp paper towel to avoid generating dust.
-
Wearing appropriate PPE, clean the area with soap and water.
-
Collect all contaminated materials in a sealed bag for hazardous waste disposal.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the vicinity.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
4. Disposal Plan:
-
Solid Waste: All disposable materials that have come into contact with Retro-2.cycl (e.g., pipette tips, gloves, vials) should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions and working solutions should be disposed of as hazardous chemical waste according to your institution's guidelines. Do not pour Retro-2.cycl or DMSO solutions down the drain.
-
Cell Culture Waste: Cell culture media and plates containing Retro-2.cycl should be treated with a suitable disinfectant (e.g., 10% bleach) before being disposed of as biohazardous waste.
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate the safe handling workflow for preparing a Retro-2.cycl working solution and a simplified representation of its mechanism of action.
Caption: Workflow for the safe preparation of a Retro-2.cycl working solution.
Caption: Simplified signaling pathway showing Retro-2.cycl's inhibition of retrograde transport.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
